Dorzolamide, (+/-)-(cis)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzolamide, (+/-)-(cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORZOLAMIDE, (CIS)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+/-)-(cis)-Dorzolamide synthesis and stereochemistry
An In-depth Technical Guide to the Synthesis and Stereochemistry of (+/-)-(cis)-Dorzolamide
Introduction: The Significance of Dorzolamide
Dorzolamide hydrochloride is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic function is derived from the inhibition of carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye.[3][4] This inhibition reduces the rate of aqueous humor formation, leading to a decrease in intraocular pressure (IOP).[2][5] Elevated IOP is a primary risk factor for glaucomatous optic nerve damage and subsequent vision loss.[2]
The chemical structure of dorzolamide, (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, contains two chiral centers, which gives rise to four possible stereoisomers.[6][7] The pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer due to its high-affinity binding to the active site of CA-II.[6] The other stereoisomers—the (4R,6R) enantiomer and the (4S,6R) and (4R,6S) diastereomers—are considered impurities with significantly less or no activity.[6] Consequently, the synthesis of dorzolamide is a stereochemically complex challenge that demands precise control over reaction conditions to achieve the desired therapeutically active isomer. This guide provides a detailed exploration of a prominent synthetic pathway and delves into the critical stereochemical nuances of dorzolamide.
Core Synthesis Pathway: From Chiral Precursor to Active Pharmaceutical Ingredient
A widely recognized synthetic approach for dorzolamide commences with a chiral precursor, which is instrumental in establishing the required stereochemistry of the final molecule.[1] The pathway involves several key chemical transformations, including stereoselective reduction, activation of a hydroxyl group, nucleophilic substitution, and the introduction of the sulfonamide moiety.
Figure 1: A high-level overview of the core synthesis pathway for Dorzolamide Hydrochloride.
Part 1: Key Synthetic Transformations and Protocols
This section details the pivotal steps in the synthesis, providing both the rationale behind the experimental choices and detailed protocols.
Step 1: Stereoselective Reduction and Sulfide Oxidation
The synthesis typically begins with the stereoselective reduction of the ketone in a precursor like (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. This step is critical as it establishes the stereochemistry at the C4 position, leading to the corresponding alcohol.[1] Subsequently, the sulfide is oxidized to a sulfone, a key functional group in the final dorzolamide molecule.[1]
-
Expertise & Rationale: The choice of reducing agent is paramount for achieving high diastereoselectivity. The oxidation of the sulfide to the sulfone increases the electron-withdrawing nature of the ring system and is essential for the molecule's activity as a carbonic anhydrase inhibitor.
Step 2: Activation of the Hydroxyl Group via Mesylation
The hydroxyl group of the alcohol intermediate, (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, is a poor leaving group for nucleophilic substitution.[1] Therefore, it must be activated by converting it into a better leaving group, most commonly a mesylate.[1] This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.[1]
-
Expertise & Rationale: Methanesulfonyl chloride converts the hydroxyl group into a mesylate ester. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The reaction is conducted at low temperatures (e.g., -10°C to 0°C) to minimize side reactions.[1]
-
Under a nitrogen atmosphere, add 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol to 500 mL of dichloromethane in a reaction flask.[1]
-
Cool the mixture to -10°C using an ice-salt bath.[1]
-
Add 37g of methanesulfonyl chloride to the cooled mixture.[1]
-
Add 35g of triethylamine dropwise, ensuring the temperature is maintained below 0°C.[1]
-
After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding 250 mL of water.[1]
-
Separate the organic layer. The solvent is then removed under reduced pressure, and the residue is extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mesylated intermediate.[1]
-
The resulting solid is filtered and dried to obtain the mesylated intermediate.[1]
| Parameter | Value | Reference |
| Starting Material | 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | [1] |
| Product | 65g of Mesylated Intermediate | [1] |
| Yield | 96% | [1] |
Step 3: Nucleophilic Substitution (SN2) and Sulfonamide Formation
The activated mesylate intermediate undergoes a nucleophilic substitution (SN2) reaction with an amine, such as ethylamine, to introduce the required ethylamino group at the C4 position.[1] This step must be carefully controlled to achieve the desired stereochemistry via inversion of configuration. Subsequent steps involve the introduction of the sulfonamide group at the C2 position.[1][6] This is typically achieved through chlorosulfonylation followed by ammonolysis.[6]
-
Expertise & Rationale: The SN2 reaction proceeds with an inversion of stereochemistry at the C4 carbon, which is crucial for obtaining the desired (4S) configuration from the (4R) alcohol intermediate. The sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrase.
-
Sulfonylation: Cool fuming sulfuric acid (20%) to -7°C ± 2°C. Add the aminated intermediate in portions while maintaining the low temperature. Allow the reaction mixture to warm to 20°C ± 5°C and stir for approximately 22 hours.[6]
-
Chlorination: Add thionyl chloride to the reaction mixture at 20°C ± 5°C and heat to 60°-65°C. Stir for 24 hours to yield the sulfonyl chloride.[6]
-
Ammonolysis: Cool the sulfonyl chloride intermediate in a suitable solvent. Bubble ammonia gas through the solution or add a solution of ammonia to form the sulfonamide.[6]
Step 4: Final Salt Formation
The final step is the conversion of the dorzolamide free base into its more stable and water-soluble hydrochloride salt.[1] This is typically accomplished by treating a solution of the base with hydrochloric acid.[1]
-
Dissolve 0.55 g (0.0017 mol) of the dorzolamide base in 25 ml of ethyl acetate.[1]
-
Adjust the pH of the solution to 1 with hydrochloric acid.[1]
-
Concentrate the resulting solution to dryness to obtain the crude Dorzolamide Hydrochloride.[1]
-
The final product can be purified by recrystallization.[1]
| Parameter | Value | Reference |
| Starting Material | 0.55 g of Dorzolamide Base | [1] |
| Product | 0.62 g of Dorzolamide Hydrochloride | [1] |
| Yield | 95% | [1] |
Part 2: The Critical Role of Stereochemistry
The therapeutic efficacy of dorzolamide is intrinsically linked to its specific three-dimensional structure. The precise arrangement of the ethylamino group at the C4 position and the methyl group at the C6 position is what allows for potent inhibition of carbonic anhydrase II.[6]
Figure 2: The relationship between the four stereoisomers of Dorzolamide.
Stereoselective Synthesis and Separation
Achieving a high purity of the desired (4S,6S)-trans-isomer is a primary goal in the manufacturing process. Several strategies are employed:
-
Asymmetric Synthesis: As described in the pathway above, starting with a chiral precursor like (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one allows for the establishment of the correct stereochemistry early in the synthesis.[1][8]
-
Diastereomeric Separation: The synthesis often produces a mixture of cis and trans diastereomers. These can be separated using techniques like column chromatography or selective salt formation. For instance, reacting a mixture of isomers with an acid like salicylic acid or maleic acid can selectively precipitate the salt of the desired trans-isomer, leaving the cis-isomer in solution.[9]
-
Enantiomeric Resolution: If a racemic mixture of the trans-isomers is produced, it must be resolved to isolate the active (4S,6S) enantiomer from the inactive (4R,6R) enantiomer. This is commonly done by reacting the racemic mixture with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, to form diastereomeric salts that have different solubilities and can be separated by crystallization.[9]
-
Stereoselective Solvolysis: Recent research has highlighted a remarkably stereoselective solvolysis of certain dorzolamide ester intermediates. This process can convert a diastereomeric mixture into one that is highly enriched in the desired trans-isomer, proceeding through an SN1-like mechanism.[10]
Analytical Methods for Chiral Purity
Ensuring the stereochemical purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of dorzolamide.[11][12]
-
Trustworthiness through Validation: Chiral HPLC methods are validated for linearity, repeatability, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results.[11][12] For example, a direct HPLC method has been developed using a chiral-alpha(1)-acid glycoprotein column to separate the (4S,6S) and (4R,6R) enantiomers.[11]
Conclusion
The synthesis of dorzolamide is a testament to the advancements in stereoselective organic chemistry. The process requires careful planning and execution, from the selection of a chiral starting material to the precise control of reaction conditions that favor the formation of the therapeutically active (4S,6S)-isomer. The separation and purification of the desired stereoisomer from a potential mixture of four highlight the challenges and ingenuity involved in modern pharmaceutical manufacturing. This guide provides researchers and drug development professionals with a foundational understanding of the key transformations, the rationale behind them, and the critical importance of stereochemistry in the development of this vital anti-glaucoma medication.
References
-
Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Retrieved from Google.[3]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.[1]
-
BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.[6]
-
Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?[2]
-
Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.[5]
-
GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma.[4]
-
ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.[13]
-
National Institutes of Health. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC.[10]
-
PubMed. (n.d.). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography.[11]
-
Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma.[14]
-
Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide.[9]
-
Der Pharma Chemica. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S).[7]
-
ResearchGate. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates.[15]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307.[16]
-
Google Patents. (n.d.). CN101293890A - Novel synthesizing method for dorzolamide HCL midbody.[17]
-
Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide.[8]
-
ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. gpnotebook.com [gpnotebook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jopcr.com [jopcr.com]
- 9. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 10. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. researchgate.net [researchgate.net]
- 16. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 17. CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents [patents.google.com]
A Senior Application Scientist's Whitepaper on Carbonic Anhydrase Inhibition for Glaucoma Therapy
An In-depth Technical Guide to the Stereoselective Mechanism of Action of Dorzolamide Isomers
This guide provides a detailed exploration of the stereoselective mechanism of action of dorzolamide, a cornerstone in the management of elevated intraocular pressure (IOP) in glaucoma. We will dissect the molecular interactions, comparative inhibitory potencies of its isomers, and the validated experimental methodologies used to characterize this critical therapeutic agent.
Introduction: The Challenge of Glaucoma and the Carbonic Anhydrase Target
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP). IOP is maintained by a dynamic balance between the production and drainage of aqueous humor, a clear fluid that nourishes the anterior structures of the eye.
The formation of aqueous humor is critically dependent on the catalytic activity of carbonic anhydrase (CA), particularly within the ciliary epithelium. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
The resulting bicarbonate ions are essential for solute and fluid transport, driving the secretion of aqueous humor. Consequently, inhibition of carbonic anhydrase presents a powerful strategy for reducing IOP. Dorzolamide was developed as a potent, topically active CA inhibitor to achieve this effect with minimized systemic side effects.
The Molecular Target: Carbonic Anhydrase Isozymes
The human body expresses at least 15 different carbonic anhydrase isozymes, but two are of paramount importance in the context of IOP regulation:
-
Carbonic Anhydrase II (CA-II): A highly active and abundant cytosolic enzyme found within the ciliary epithelium. Its inhibition is considered the primary driver of IOP reduction.
-
Carbonic Anhydrase IV (CA-IV): A membrane-bound isozyme also present in the ciliary processes and other ocular tissues.
Effective therapeutic agents must exhibit high affinity and potent inhibition against these specific isozymes.
The Active Pharmaceutical Ingredient: Stereochemistry of Dorzolamide
Dorzolamide hydrochloride is the water-soluble salt of a single stereoisomer. The molecule possesses two chiral centers, leading to four possible stereoisomers. The clinically approved and biologically active form is the (4S, 6S)-isomer, commonly referred to as cis-dorzolamide. Its trans-isomer counterpart, (4R, 6S)-dorzolamide, also demonstrates inhibitory activity, but with significantly different potency. This stereochemical distinction is fundamental to its mechanism of action.
Core Mechanism: Stereoselective Inhibition of the Carbonic Anhydrase Active Site
The catalytic core of carbonic anhydrase features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide.
Dorzolamide functions as a potent and specific inhibitor by displacing the zinc-bound water/hydroxide molecule. The primary sulfonamide group (-SO₂NH₂) of dorzolamide coordinates directly with the active site Zn²⁺ ion in its deprotonated, anionic form (-SO₂NH⁻). This binding is exceptionally strong and effectively blocks the entry and conversion of the native CO₂ substrate.
The interaction is further stabilized by a network of hydrogen bonds between the inhibitor molecule and amino acid residues lining the active site cavity, including Thr199 and Glu106.
Caption: Mechanism of carbonic anhydrase inhibition by dorzolamide.
Comparative Analysis: The Critical Role of Stereochemistry
The three-dimensional orientation of the ethylamino group in dorzolamide isomers dictates their binding affinity and, consequently, their inhibitory potency. X-ray crystallography studies have revealed that the cis-isomer fits more optimally into the active site cleft than the trans-isomer.[1] This superior conformational fit allows for more favorable stabilizing interactions with the surrounding amino acid residues, leading to a significantly lower inhibition constant (Kᵢ).
The Kᵢ value represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ signifies a more potent inhibitor.
Table 1: Comparative Inhibitory Potency (Kᵢ) of Dorzolamide
| Isozyme | Kᵢ of cis-Dorzolamide (nM) | Kᵢ of trans-Dorzolamide (nM) |
| Human CA-II | 1.9 - 9.0 | ~2,200 |
| Human CA-IV | 31 - 57 | Not widely reported |
Data compiled from multiple sources. Absolute values may show inter-laboratory variability but consistently demonstrate the superior potency of the cis-isomer.[2][3]
This multi-thousand-fold difference in potency against the key CA-II isozyme underscores the rationale for developing the single cis-isomer as the therapeutic agent. The trans-isomer is essentially inactive at clinically relevant concentrations.
Experimental Validation: Protocols and Methodologies
The characterization of carbonic anhydrase inhibitors relies on robust and reproducible experimental assays. Here, we detail the foundational methodology for determining inhibitory potency.
Workflow for CA Inhibition Assay
The causality behind this experimental design is to precisely measure the enzyme's catalytic rate in the presence of varying inhibitor concentrations to derive the Kᵢ. The stopped-flow technique is chosen for its ability to measure very rapid reactions, such as the CO₂ hydration catalyzed by CA.
Caption: Experimental workflow for determining the Kᵢ of dorzolamide.
Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol is a self-validating system when appropriate controls are included (enzyme-free, inhibitor-free, and a known standard inhibitor like acetazolamide).
I. Materials & Reagents:
-
Purified, recombinant human Carbonic Anhydrase II (hCA-II)
-
Dorzolamide hydrochloride (cis-isomer)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red pH indicator
-
CO₂-saturated deionized water
-
Anhydrous Na₂SO₄ (to maintain ionic strength)
-
Stopped-flow spectrophotometer
II. Solution Preparation:
-
Enzyme Stock: Prepare a concentrated stock of hCA-II in HEPES buffer. Determine the precise concentration via UV absorbance at 280 nm.
-
Inhibitor Stocks: Prepare a 1 mM stock solution of dorzolamide in a suitable solvent (e.g., 5% DMSO in water). Perform serial dilutions to create a range of concentrations spanning the expected Kᵢ (e.g., from 0.1 nM to 100 nM).
-
Assay Buffer: Prepare HEPES buffer containing the pH indicator and Na₂SO₄.
-
Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
III. Experimental Procedure:
-
Instrument Equilibration: Equilibrate the stopped-flow instrument syringes and sample lines to the desired assay temperature (typically 25°C).
-
Enzyme Loading: Load one syringe with the hCA-II enzyme solution (e.g., final concentration of 10 nM) mixed with a specific concentration of the dorzolamide dilution. Allow for a pre-incubation period (e.g., 5 minutes) to ensure binding equilibrium.
-
Substrate Loading: Load the second syringe with the CO₂-saturated water.
-
Measurement: Initiate the instrument. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds). The initial linear slope of this curve is proportional to the enzyme's catalytic rate.
-
Data Acquisition:
-
Perform a control run with no inhibitor to determine the uninhibited rate (V₀).
-
Perform runs for each concentration of dorzolamide to determine the inhibited rates (Vᵢ).
-
Perform a blank run with no enzyme to measure the uncatalyzed background rate.
-
IV. Data Analysis:
-
Subtract the background rate from all measurements.
-
Calculate the fractional activity (Vᵢ / V₀) for each inhibitor concentration.
-
Because dorzolamide is a "tight-binding" inhibitor (Kᵢ is close to the enzyme concentration used), the data should be fit to the Morrison equation to accurately determine the Kᵢ.
Physiological Consequence: Lowering Intraocular Pressure
The inhibition of carbonic anhydrase in the ciliary epithelium has a direct and predictable physiological outcome.
-
Reduced Bicarbonate Production: Dorzolamide blocks the formation of HCO₃⁻ ions.
-
Altered Ion Transport: The subsequent movement of ions (Na⁺, Cl⁻) across the epithelial cell membranes, which is coupled to bicarbonate transport, is reduced.
-
Decreased Fluid Movement: As solute transport into the posterior chamber decreases, the osmotic gradient driving water flow is diminished.
-
Suppressed Aqueous Humor Secretion: The overall rate of aqueous humor production is suppressed. When administered topically, dorzolamide can reduce aqueous humor formation by up to 19%.[4]
-
Lowered Intraocular Pressure: The reduction in aqueous humor inflow leads to a decrease in the total volume of fluid in the anterior chamber, resulting in a clinically significant drop in IOP.[5][6]
Caption: Physiological cascade from CA inhibition to IOP reduction.
Conclusion
The therapeutic success of dorzolamide is a prime example of structure-based drug design.[7] Its mechanism is rooted in the high-affinity, stereoselective binding of the cis-isomer to the zinc ion within the active site of carbonic anhydrase II. This potent and specific inhibition disrupts the fundamental physiology of aqueous humor production, leading to a reliable reduction in intraocular pressure. The profound difference in activity between the cis- and trans-isomers highlights the critical importance of stereochemistry in molecular recognition and serves as a guiding principle for drug development professionals in the design of highly specific and potent enzyme inhibitors.
References
-
Whittington, P. L., & Faulds, D. (1995). Dorzolamide. Drugs & Aging, 7(3), 233–239. [Link]
-
Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-32. [Link][8]
-
Sugrue, M. F. (2000). The preclinical pharmacology of dorzolamide. Journal of Ocular Pharmacology and Therapeutics, 16(3), 283-298. [Link]
-
Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7089-7094. [Link][1]
-
Strahlman, E., et al. (1995). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 113(8), 1009-1016. [Link][6]
-
van der Schot, J. (1996). Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor. Documenta Ophthalmologica, 92(4), 329-341. [Link][5]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link][4]
Sources
- 1. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug design - Wikipedia [en.wikipedia.org]
- 8. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy of Dorzolamide: A Technical Guide to the Pharmacological Profile of its Enantiomers
Abstract
Dorzolamide hydrochloride, a cornerstone in the management of elevated intraocular pressure (IOP), exemplifies the critical role of stereochemistry in pharmacology. As a potent inhibitor of carbonic anhydrase, its therapeutic efficacy is almost exclusively attributed to a single stereoisomer. This in-depth technical guide provides a comprehensive analysis of the pharmacological profiles of the dorzolamide enantiomers for researchers, scientists, and drug development professionals. We will dissect the profound impact of stereochemistry on its mechanism of action, inhibitory potency against key carbonic anhydrase isoenzymes, and its pharmacokinetic and pharmacodynamic properties. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and methodologies, offering a field-proven perspective on the evaluation of this important ophthalmic therapeutic.
Introduction: The Significance of Chirality in Dorzolamide's Therapeutic Action
Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active agent is the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, along with the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and are significantly less active or pharmacologically inactive.[1] This stereoselectivity is paramount to its clinical utility. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is the determining factor for its high-affinity binding to the active site of carbonic anhydrase II (CA-II).[1] This enzyme is abundant in the ciliary body of the eye, and its inhibition is the primary mechanism by which dorzolamide reduces IOP.[2][3]
This guide will elucidate the stark differences in the pharmacological profiles of the (4S,6S) and (4R,6R) enantiomers, providing a robust framework for understanding the structure-activity relationship that governs the therapeutic efficacy of dorzolamide.
Mechanism of Action: A Stereoselective Inhibition of Carbonic Anhydrase
The primary pharmacological action of dorzolamide is the inhibition of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid.[4] In the ciliary processes of the eye, this enzymatic activity is crucial for the production of aqueous humor.[5] Specifically, the formation of bicarbonate ions (HCO3-) and protons (H+) from the hydration of CO2 is a key step in the secretion of aqueous humor.[6][7] By inhibiting carbonic anhydrase, particularly the highly active CA-II isoenzyme, (4S,6S)-dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye.[8] This leads to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[2][3][9]
The (4S,6S)-enantiomer exhibits a high degree of selectivity for CA-II, the most abundant isoenzyme in the ciliary body. It is this targeted inhibition that allows for a potent therapeutic effect with topical administration, thereby minimizing the systemic side effects associated with oral carbonic anhydrase inhibitors.[10]
Signaling Pathway of Aqueous Humor Production and Dorzolamide Inhibition
The following diagram illustrates the key steps in aqueous humor production by the ciliary epithelium and the point of intervention for (4S,6S)-dorzolamide.
Caption: Mechanism of IOP reduction by (4S,6S)-dorzolamide.
Comparative Inhibitory Activity of Dorzolamide Enantiomers
The pharmacological potency of dorzolamide is exquisitely dependent on its stereochemistry. The (4S,6S)-enantiomer is a highly potent inhibitor of several human carbonic anhydrase (hCA) isoenzymes, particularly hCA-II. In contrast, the (4R,6R)-enantiomer is widely reported to be pharmacologically inactive or possess negligible inhibitory activity against these enzymes. While extensive quantitative data is available for the active (4S,6S)-enantiomer, specific inhibitory constants for the (4R,6R)-enantiomer are not readily found in publicly accessible literature, a testament to the research focus on the therapeutically relevant isomer.
The following table summarizes the known inhibitory constants (IC50 and Ki) for (4S,6S)-Dorzolamide against key hCA isoenzymes.
| Enantiomer | hCA Isoenzyme | Inhibitory Constant | Reference |
| (4S,6S)-Dorzolamide | hCA-I | IC50: 600 nM | [9][10] |
| hCA-II | IC50: 0.18 nM | [9][10] | |
| hCA-II | Ki: 1.9 nM | [6] | |
| hCA-IV | IC50: 6.9 nM | [9] | |
| hCA-IV | Ki: 31 nM | [6] | |
| (4R,6R)-Dorzolamide | hCA-I, II, IV | Not readily available (reported as inactive) |
Expert Insight: The more than 3000-fold greater potency of (4S,6S)-dorzolamide against hCA-II compared to hCA-I is a key factor in its favorable safety profile.[11] Systemic side effects of oral carbonic anhydrase inhibitors are often attributed to the non-selective inhibition of various CA isoenzymes throughout the body. The high selectivity of the active dorzolamide enantiomer for the primary target isoenzyme in the eye minimizes these off-target effects.
Stereoselective Synthesis and Chiral Integrity
The profound difference in pharmacological activity between the dorzolamide enantiomers necessitates a robust and highly stereoselective synthetic process to ensure the production of the pure (4S,6S)-enantiomer. Various synthetic routes have been developed to achieve this, often employing chiral auxiliaries or stereoselective reduction steps.
A key strategy involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate. This approach allows for the controlled formation of the desired stereochemistry at the C4 position. The chirality at the C6 position is typically established earlier in the synthetic sequence. The choice of reducing agent and reaction conditions is critical to achieving a high diastereomeric excess of the desired trans-(4S,6S) isomer.[1]
Causality in Synthesis: The rationale for such a meticulous synthetic approach is twofold:
-
Maximizing Therapeutic Efficacy: By ensuring the final product is enantiomerically pure, the therapeutic dose can be minimized, and the desired pharmacological effect can be achieved consistently.
-
Ensuring Safety and Purity: The presence of the inactive (4R,6R)-enantiomer or the diastereomers would constitute impurities. Regulatory standards demand high levels of chiral purity for stereoisomeric drugs to prevent unforeseen toxicities or reduced efficacy.
Pharmacokinetic Profile: A Focus on the Active Enantiomer
The pharmacokinetic properties of dorzolamide have been extensively studied for the therapeutically active (4S,6S)-enantiomer. Following topical ocular administration, dorzolamide penetrates the cornea and reaches the ciliary body to exert its therapeutic effect.[2][3]
-
Ocular Distribution: After a single topical dose, (4S,6S)-dorzolamide achieves significantly higher concentrations in the aqueous humor, sclera, retina, vitreous, and optic nerve compared to other topical carbonic anhydrase inhibitors like brinzolamide.[1] Peak concentrations in the aqueous humor are typically reached approximately 2 hours after application.
-
Systemic Absorption and Distribution: A portion of topically applied dorzolamide reaches the systemic circulation.[7] It exhibits a high affinity for and binds extensively to carbonic anhydrase in red blood cells (RBCs), particularly CA-II.[2][7] This binding leads to an accumulation of the drug in RBCs during chronic dosing and a very long terminal half-life of approximately 4 months.[2][3]
-
Metabolism: Dorzolamide is metabolized to a single N-desethyl metabolite, which is less potent at inhibiting CA-II but also inhibits the less active CA-I isoenzyme.[7]
-
Excretion: Both dorzolamide and its metabolite are primarily excreted in the urine.[2][3]
Stereochemical Considerations in Pharmacokinetics: In vivo studies in humans following multiple topical doses of (4S,6S)-dorzolamide did not detect the presence of the other three possible stereoisomers in blood or urine samples.[2] This indicates that there is no in vivo inversion of the chiral centers, ensuring that the administered active enantiomer remains in its therapeutically effective form.[2] Specific pharmacokinetic data for the (4R,6R)-enantiomer is not available, as it is not administered therapeutically.
Experimental Protocols for Pharmacological Evaluation
To ensure the scientific integrity of claims regarding the inhibitory activity of dorzolamide enantiomers, robust and validated experimental protocols are essential. The following section details a standard methodology for determining the in vitro inhibitory potency of a compound against carbonic anhydrase.
In Vitro Carbonic Anhydrase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of carbonic anhydrase by 50%. A common and reliable method is the esterase activity assay, which utilizes the substrate p-nitrophenyl acetate (p-NPA). Carbonic anhydrase catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), the formation of which can be monitored spectrophotometrically.
Objective: To determine the IC50 values of dorzolamide enantiomers against purified human carbonic anhydrase isoenzymes (e.g., hCA-II, hCA-I).
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., from erythrocytes for hCA-I and hCA-II)
-
(4S,6S)-Dorzolamide Hydrochloride and (4R,6R)-Dorzolamide (if available) stock solutions (e.g., 10 mM in DMSO)
-
p-Nitrophenyl acetate (p-NPA) substrate stock solution (e.g., 30 mM in acetonitrile)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Experimental Workflow Diagram:
Caption: Workflow for CA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the dorzolamide enantiomer stock solutions in the Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the CA enzyme stock solution in cold Assay Buffer to the desired working concentration.
-
Prepare the p-NPA working solution by diluting the stock solution in the Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: Add Assay Buffer and p-NPA working solution (no enzyme).
-
Control Wells (100% Activity): Add Assay Buffer, the appropriate volume of DMSO (vehicle control), and the CA working solution.
-
Inhibitor Wells: Add Assay Buffer, the corresponding dorzolamide enantiomer dilution, and the CA working solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation and Trustworthiness: This protocol incorporates internal controls (blank and 100% activity) to ensure the validity of the results. The use of a known reference inhibitor (e.g., acetazolamide) can further validate the assay's performance. Running replicates and ensuring a good fit of the dose-response curve are essential for generating trustworthy and reproducible data.
Conclusion: The Imperative of Stereochemical Purity in Ophthalmic Therapeutics
The pharmacological profile of dorzolamide serves as a compelling case study in the importance of stereochemistry in drug design and development. The therapeutic utility of this potent antiglaucoma agent is vested entirely in the (4S,6S)-enantiomer, which exhibits a high affinity and selectivity for the target enzyme, carbonic anhydrase II. The (4R,6R)-enantiomer, in stark contrast, is pharmacologically inert. This stereochemical dichotomy underscores the necessity of precise, stereoselective synthesis and rigorous analytical characterization to ensure the efficacy and safety of dorzolamide as a clinical therapy. For researchers and drug development professionals, the story of dorzolamide's enantiomers is a powerful reminder that a molecule's three-dimensional architecture is as critical as its elemental composition in defining its biological activity.
References
-
The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Available at: [Link]
-
Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Available at: [Link]
-
Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]
-
[Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. PubMed. Available at: [Link]
-
20869 Costopt Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]
-
Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. Available at: [Link]
-
Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. Available at: [Link]
-
Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Topical carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. PubMed. Available at: [Link]
-
Dorzolamide hydrochloride: an antiglaucoma agent. ResearchGate. Available at: [Link]
-
Carbonic anhydrase inhibitors in glaucoma. GPnotebook. Available at: [Link]
-
Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors. Magellan Rx Management. Available at: [Link]
Sources
- 1. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on the Stereoisomerism and Biological Activity of Dorzolamide
Introduction
Dorzolamide hydrochloride is a cornerstone in the therapeutic management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] As a potent inhibitor of carbonic anhydrase, its efficacy is profoundly dictated by its specific three-dimensional atomic arrangement, a concept known as stereoisomerism.[1][3] This guide provides a comprehensive technical exploration of the stereochemical nuances of dorzolamide, detailing its isomeric forms, the stereoselective synthesis of the active isomer, and the critical impact of stereochemistry on its pharmacological activity. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key molecular and biological processes.
The Stereochemical Landscape of Dorzolamide
Dorzolamide possesses a rigid thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core with two chiral centers at the C4 and C6 positions.[1][2] This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers (mirror images) which are diastereomers of each other (non-mirror image stereoisomers).[2][3]
The therapeutically active agent is the (4S,6S)-enantiomer.[1][2] The other three stereoisomers—the (4R,6R)-enantiomer and the two cis-diastereomers, (4S,6R) and (4R,6S)—are considered impurities and exhibit significantly reduced or no pharmacological activity.[1][2] The precise spatial orientation of the ethylamino group at the C4 position and the methyl group at the C6 position is paramount for high-affinity binding to the active site of carbonic anhydrase II (CA-II).[1]
Exemplar Experimental Protocol: Final Salt Formation
Causality: This final step converts the free base of dorzolamide, which may have limited stability and solubility, into a stable, water-soluble hydrochloride salt suitable for ophthalmic formulation. [4][5]Ethyl acetate is a common solvent for this precipitation step due to the low solubility of the resulting salt.
Protocol:
-
Dissolve 0.55 g (0.0017 mol) of (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide (Dorzolamide Base) in 25 ml of ethyl acetate. [4]2. Adjust the pH of the solution to 1 with hydrochloric acid, inducing the precipitation of the hydrochloride salt. [4]3. Concentrate the resulting crude product to dryness to obtain Dorzolamide Hydrochloride. [4]4. Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and chiral HPLC to ensure the correct stereochemistry and the absence of isomeric impurities. [6]The expected yield is approximately 0.62 g (95%). [4]
Analytical Methodologies for Chiral Separation
Ensuring the stereochemical purity of dorzolamide is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying the stereoisomers of dorzolamide. [7]
Chiral HPLC Protocol
Causality: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification. [8]The choice of mobile phase components and their ratios is crucial for optimizing resolution and peak shape. [7] Protocol:
-
Column: Chiral-alpha(1)-acid glycoprotein column (150 x 4.0 mm, 5 µm). [7][8]2. Mobile Phase: Ammonium acetate buffer (pH 7.0). [7]The influences of pH, temperature, flow rate, buffer concentration, and organic modifiers should be evaluated to optimize retention and enantioselectivity. [7][8]3. Flow Rate: 1.0 ml/min. [9]4. Detection: UV at 254 nm. [9][10]5. Sample Preparation: Dissolve the dorzolamide hydrochloride sample in methanol to a concentration of 0.8–1.2 mg/ml. [9]6. Injection Volume: 10 µL. [9][10]7. Self-Validation: The method must be validated for linearity, repeatability, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). [7]For instance, calibration curves can be constructed in the range of 0.5-10 µg/mL for (4S,6S)-dorzolamide and 0.2-5 µg/mL for its (4R,6R)-enantiomer. [7]
Mechanism of Action: A Stereospecific Interaction
Dorzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase II in the ciliary processes of the eye. [11][12]This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons. [13]The secretion of bicarbonate into the aqueous humor drives fluid transport, thereby increasing intraocular pressure. [14] The (4S,6S)-stereochemistry of dorzolamide is crucial for its potent inhibition of CA-II. The sulfonamide group of dorzolamide coordinates to the zinc ion in the active site of the enzyme, while the rest of the molecule engages in specific hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity. The specific spatial arrangement of the ethylamino and methyl groups of the (4S,6S)-enantiomer allows for an optimal fit, leading to high-affinity binding and potent inhibition. [1]
Pharmacokinetics and Metabolism
When administered topically, dorzolamide penetrates the cornea and reaches the systemic circulation. [15][16]It accumulates in red blood cells due to its high affinity for CA-II. [16][17]Dorzolamide is slowly metabolized to N-desethyldorzolamide, which is less potent against CA-II but also inhibits the less active CA-I isoenzyme. [16][18]The parent drug and its metabolite are primarily excreted in the urine. [16]The pharmacokinetic profile does not appear to be significantly different between stereoisomers, as the inactive isomers are present in negligible amounts in the final drug product.
Conclusion
The therapeutic efficacy of dorzolamide is a clear testament to the importance of stereochemistry in drug design and development. The (4S,6S)-enantiomer is the sole contributor to the drug's potent carbonic anhydrase inhibitory activity, highlighting the highly specific nature of drug-receptor interactions. A thorough understanding of the stereochemical aspects of dorzolamide, from its synthesis to its mechanism of action and analytical characterization, is essential for ensuring the quality, safety, and efficacy of this vital antiglaucoma medication. This guide has provided a detailed technical overview intended to support the endeavors of researchers and professionals in the pharmaceutical sciences.
References
- Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide.
-
PubMed. (2010, August). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. [Link]
-
ACS Publications. (2026, January 3). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
-
ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]
- Der Pharma Chemica. Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S).
- ResearchGate. (2023, July 6).
- BenchChem. An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride.
-
GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma. [Link]
- ACS Omega. (2023, July 21).
-
PubChem - NIH. Dorzolamide | C10H16N2O4S3 | CID 5284549. [Link]
-
PMC - NIH. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]
-
PubMed. Clinical pharmacokinetics of dorzolamide. [Link]
-
PubMed. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. [Link]
- ResearchGate. (2025, August 6).
-
Semantic Scholar. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]
- ResearchGate. Chiral analysis and stereochemical study of dorzolamide: hypertension drug | Request PDF.
-
PubChem. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132. [Link]
- Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
-
Drugs.com. Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. [Link]
- ResearchGate. (2025, August 9). Clinical Pharmacokinetics of Dorzolamide.
-
PMC - PubMed Central. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. [Link]
-
PharmaCompass.com. Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
accessdata.fda.gov. NDA 20-408/S-045 Page 3 TRUSOPT® (dorzolamide hydrochloride ophthalmic solution). [Link]
- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024, December 31). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods.
- [Product Monograph Template - Standard]. (2023, October 12). Dorzolamide Hydrochloride Ophthalmic Solution, USP.
-
Wikipedia. Dorzolamide. [Link]
- precisionFDA. DORZOLAMIDE.
- Bausch + Lomb. Dorzolamide HCl Ophthalmic Solution.
- SciSpace. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension.
-
PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. [Link]
- American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity.
-
IUPHAR/BPS Guide to PHARMACOLOGY. dorzolamide | Ligand page. [Link]
- IS MUNI.
- ResearchGate. Dorzolamide hydrochloride: an antiglaucoma agent | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ppj.org.ly [ppj.org.ly]
- 7. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. gpnotebook.com [gpnotebook.com]
- 12. droracle.ai [droracle.ai]
- 13. Dorzolamide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 15. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Vitro Characterization of (+/-)-(cis)-Dorzolamide
Introduction: Contextualizing Dorzolamide and Its Stereoisomers
Dorzolamide is a potent, second-generation carbonic anhydrase inhibitor established as a cornerstone therapy for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is achieved by inhibiting carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye.[4][5][6] This inhibition slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport, leading to a decrease in aqueous humor secretion.[4][6][7]
The Dorzolamide molecule possesses two chiral centers, which gives rise to four distinct stereoisomers. The pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer, which is the active pharmaceutical ingredient in the marketed product (Trusopt®).[8] The other three stereoisomers—the (4R,6R)-enantiomer and the two cis-diastereomers, (4S,6R) and (4R,6S)—are considered impurities and are known to be significantly less active or pharmacologically inactive.[8]
This guide focuses on the in-vitro characterization of (+/-)-(cis)-Dorzolamide , which represents a racemic mixture of the (4S,6R) and (4R,6S) diastereomers. While the described methodologies are standard for characterizing any carbonic anhydrase inhibitor, the expected outcome for the cis-isomers is negligible activity compared to the clinically relevant (4S,6S)-trans-isomer. The following sections provide the foundational protocols and scientific rationale for a comprehensive in-vitro evaluation.
Section 1: Physicochemical and Analytical Characterization
A fundamental understanding of a compound's physicochemical properties is a prerequisite for any pharmacological testing, guiding formulation development and ensuring sample integrity. Dorzolamide hydrochloride is typically a white to off-white crystalline powder.[9][10]
Key physicochemical properties for Dorzolamide Hydrochloride are summarized below.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white crystalline powder | [9][10][11] |
| Solubility | Soluble in water; slightly soluble in methanol and ethanol | [11][12] |
| Melting Point | Approximately 264-285 °C | [11][12] |
| Optical Rotation | [α]25 (C=1, water) = ~ -17° (for the active enantiomer) | [11] |
Standard analytical methods for identification include Fourier Transform Infrared (FTIR) spectroscopy, which provides a characteristic spectrum, and High-Performance Liquid Chromatography (HPLC) for assessing purity and chromatographic retention time.[10][13]
Section 2: Pharmacological Profile: Carbonic Anhydrase Inhibition Assay
The primary mechanism of action for Dorzolamide is the inhibition of carbonic anhydrase. Therefore, the cornerstone of its in-vitro characterization is a robust enzyme inhibition assay.
Scientific Principle
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[14][15] While this is their physiological function, a widely adopted and high-throughput compatible in-vitro assay measures the enzyme's esterase activity.[16] This method uses a substrate like p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the chromophore p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically by the increase in absorbance at 400-405 nm, is directly proportional to CA activity.[14] An inhibitor like Dorzolamide will bind to the enzyme's active site, reducing the rate of p-NPA hydrolysis.
dot
Caption: Mechanism of Dorzolamide action on aqueous humor production.
Isoform Selectivity
Humans have 15 known CA isozymes. The primary targets for glaucoma therapy are CA-II (high concentration in the ciliary body) and CA-IV. The (4S,6S)-enantiomer of Dorzolamide is a highly potent inhibitor of human CA-II and CA-IV, and a much weaker inhibitor of CA-I, which is abundant in red blood cells.[17] This selectivity helps minimize systemic side effects.
The table below summarizes the inhibitory potency (IC50) of the clinically used (4S,6S)-Dorzolamide against key human carbonic anhydrase (hCA) isoforms.
| Isoform | IC50 Value (nM) | Significance | Source(s) |
| hCA I | 600 | Low potency reduces systemic side effects (e.g., in red blood cells) | |
| hCA II | 0.18 | High potency, primary therapeutic target in the ciliary body | [18] |
| hCA IV | 6.9 | High potency, contributes to therapeutic effect | [17] |
Note: For (+/-)-(cis)-Dorzolamide, IC50 values are expected to be significantly higher, indicating much lower potency.
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is adapted from standard methodologies for determining CA inhibitory activity.[14][16]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Stock Solution: Recombinant human Carbonic Anhydrase II (hCA-II) dissolved in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: Dilute the stock solution in Assay Buffer immediately before use to the desired final concentration (e.g., 2-5 µg/mL).
-
Substrate Solution: p-Nitrophenyl acetate (p-NPA) at 10 mM in acetonitrile.
-
Test Compound Stock: Dissolve (+/-)-(cis)-Dorzolamide and a positive control (e.g., (4S,6S)-Dorzolamide or Acetazolamide) in DMSO to 10 mM.
-
Test Compound Working Solutions: Prepare a serial dilution of the test compound stock in DMSO.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for Blank (no enzyme), Maximum Activity (vehicle control, DMSO), and Test Compound/Positive Control at various concentrations. Perform all measurements in triplicate.
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the corresponding Test Compound working solution or DMSO (for Maximum Activity wells).
-
Add 20 µL of the CA Working Solution to all wells except the Blank. For Blank wells, add 20 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. The final volume should be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature.
-
3. Data Analysis:
-
Determine the rate of reaction (V) from the initial linear portion of the kinetic curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
dot
Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.
Section 3: In-Vitro Membrane Permeability: Caco-2 Assay
While Dorzolamide is administered topically to the eye, assessing its ability to cross epithelial barriers is crucial for understanding its ocular bioavailability (corneal penetration) and potential for systemic absorption. The Caco-2 permeability assay is the industry-standard in-vitro model for this purpose.[19][20]
Scientific Principle
Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that structurally and functionally resemble the intestinal epithelium, complete with tight junctions and active transport systems.[19][21] By measuring the passage of a compound from an apical (AP) chamber to a basolateral (BL) chamber, and vice versa, one can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]
Experimental Protocol: Caco-2 Permeability Assay
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable trans-well inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for full differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with high TEER values (e.g., >300 Ω·cm²).
2. Assay Procedure:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
Dosing:
-
A→B Permeability: Add the test compound (e.g., 10 µM (+/-)-(cis)-Dorzolamide) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
B→A Permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
3. Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio >2 suggests the compound is subject to active efflux.
dot
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Conclusion and Scientific Interpretation
The comprehensive in-vitro characterization of a drug candidate like (+/-)-(cis)-Dorzolamide relies on a logical progression of experiments. Initial physicochemical analysis confirms identity and suitability for testing. The core pharmacological evaluation is the carbonic anhydrase inhibition assay, which quantifies the compound's potency (IC50) and selectivity against key enzyme isoforms. For (+/-)-(cis)-Dorzolamide, the expected result is very low to negligible inhibitory activity, confirming the critical role of the specific (4S,6S) stereochemistry for high-affinity binding to the CA-II active site.[8] Finally, permeability assays using models like the Caco-2 monolayer provide essential data on the compound's ability to cross biological barriers, offering insights into potential bioavailability and distribution. Together, these in-vitro assays provide a robust, data-driven profile that is essential for decision-making in drug development and for understanding structure-activity relationships.
References
- Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? [Online].
- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. [Online].
- Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? [Online].
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. [Online].
- PubMed. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. [Online].
- BenchChem. (2025). Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide. [Online].
- MedchemExpress.com. Carbonic Anhydrase | Inhibitors. [Online].
- GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. [Online].
- ScienceDirect. Dorsolamide Hydrochloride. [Online].
- Sandoz. (2011). PRODUCT MONOGRAPH DORZOLAMIDE. [Online].
- PubMed. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. [Online].
- Taylor & Francis Online. (2015). Design and in vitro characterization of small unilamellar niosomes as ophthalmic carrier of dorzolamide hydrochloride. [Online].
- Selleckchem.com. Carbonic Anhydrase II Selective Inhibitors. [Online].
- Jamp Pharma Corporation. (2021). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide. [Online].
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. [Online].
- PubMed. (2002). Clinical pharmacokinetics of dorzolamide. [Online].
- NCBI Bookshelf. (2023). Carbonic Anhydrase Inhibitors. [Online].
- Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). [Online].
- BenchChem. (2025). A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research. [Online].
- Turkish Journal of Pharmaceutical Sciences. (2023). Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. [Online].
-
Enamine. Caco-2 Permeability Assay. [Online]. Available at: [Link]
- PMC - NIH. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Online].
- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. (2024). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods. [Online].
- PubMed. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Online].
- Creative Biolabs. Caco-2 Permeability. [Online].
- ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Online].
- Wikipedia. Dorzolamide. [Online].
- Sandoz. Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. [Online].
Sources
- 1. gpnotebook.com [gpnotebook.com]
- 2. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorzolamide - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 6. pi.bausch.com [pi.bausch.com]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. ppj.org.ly [ppj.org.ly]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Utilizing (+/-)-(cis)-Dorzolamide and its Isomers in Glaucoma Research Models: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Situating Dorzolamide in Glaucoma Research
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, which form the optic nerve.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP).[1] Consequently, animal models that replicate this key pathological feature are indispensable for elucidating disease mechanisms and evaluating novel therapeutic agents.[2][3]
Dorzolamide hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a cornerstone of clinical glaucoma management since its approval in 1995.[4] Its utility extends into preclinical research, where it serves as a benchmark compound for IOP reduction. This guide provides a comprehensive technical overview of the application of dorzolamide in experimental glaucoma models, focusing on its mechanism, pharmacokinetics, and proven methodologies.
A Note on Stereochemistry: The clinically approved and most widely studied molecule is Dorzolamide, which is the (4S,6S)-trans-isomer.[5] The term "(+/-)-(cis)-Dorzolamide" may refer to a racemic mixture or a specific impurity encountered during synthesis.[6] This guide will focus on the extensively researched trans-isomer, hereafter referred to as Dorzolamide, as it is the active agent used in the vast majority of published glaucoma research models. Understanding its properties is foundational to any investigation involving its isomers.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
Dorzolamide's primary mechanism for lowering IOP is the potent and specific inhibition of carbonic anhydrase isoenzyme II (CA-II).[7][8][9] This enzyme is densely expressed in the ciliary processes of the eye.[8][10]
The Causality of IOP Reduction:
-
Enzyme Catalysis: Within the ciliary epithelium, CA-II catalyzes the reversible hydration of carbon dioxide (CO₂) to carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺).[8][10]
-
Ion Transport: The production of bicarbonate is a rate-limiting step for ion and fluid transport. Bicarbonate ions are secreted into the posterior chamber, creating an osmotic gradient that draws water along with it, thus forming the aqueous humor.[10][11]
-
Inhibition and Suppression: By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions.[8] This suppression of ion transport subsequently reduces the secretion of aqueous humor, leading to a decrease in IOP.[8][11][12]
This targeted action allows dorzolamide to effectively lower IOP without the systemic side effects, such as acid-base or electrolyte disturbances, commonly associated with oral carbonic anhydrase inhibitors.[12]
Ocular Pharmacokinetics in Preclinical Models
Effective use of dorzolamide in research hinges on understanding its penetration and distribution within ocular tissues. The rabbit is a commonly used model for these studies due to its larger eye size, facilitating tissue dissection and analysis.
Following topical administration, dorzolamide demonstrates excellent ocular penetration.[7] It is distributed to various anterior and posterior segment tissues, with higher concentrations generally found in anterior regions.[13][14] Studies comparing dorzolamide to another carbonic anhydrase inhibitor, brinzolamide, in pigmented rabbits have shown significantly greater delivery of dorzolamide to key tissues relevant to glaucoma research.[13][14]
Table 1: Comparative Ocular Distribution of Dorzolamide vs. Brinzolamide in Pigmented Rabbits (Single Dose)
| Ocular Tissue | Key Finding | Citation |
|---|---|---|
| Aqueous Humor | ~2-fold higher AUC₀-t for dorzolamide | [13] |
| Anterior Sclera | ~7-fold higher AUC₀-t for dorzolamide | [13] |
| Posterior Sclera | ~3.5-fold higher AUC₀-t for dorzolamide | [13] |
| Anterior Retina | ~1.5-fold higher AUC₀-t for dorzolamide | [13] |
| Posterior Retina | ~1.9-fold higher AUC₀-t for dorzolamide | [13] |
| Optic Nerve | ~9-fold higher AUC₀-t for dorzolamide | [13] |
AUC₀-t: Area under the concentration-time curve from time zero to the last measurement.
This robust distribution to the posterior segment, including the retina and optic nerve, makes dorzolamide a valuable tool for investigating not only its primary IOP-lowering effect but also potential secondary effects on ocular blood flow and neuroprotection.[15][16][17]
Application in Glaucoma Research Models: A Workflow
The successful evaluation of dorzolamide's efficacy requires a well-defined experimental workflow, from model selection and induction of ocular hypertension (OHT) to treatment and endpoint analysis.
Choosing the Right Animal Model
The choice of animal model is a critical decision driven by the specific research question.
-
DBA/2J Mouse: A widely used genetic model of hereditary pigmentary glaucoma. These mice naturally develop a progressive increase in IOP starting around 8 months of age, closely mimicking aspects of human primary open-angle glaucoma.[16][18]
-
Rationale: Ideal for studying chronic disease progression and long-term therapeutic effects. Dorzolamide has been shown to effectively lower IOP and increase retinal and choroidal blood flow in this model.[16]
-
-
Induced OHT Rat Models: Healthy rats (e.g., Wistar, Long Evans) in which glaucoma is induced. Common methods include:
-
Hypertonic Saline Injection: Injection of hypertonic saline into the episcleral veins induces scarring of the trabecular meshwork, obstructing aqueous outflow and raising IOP.[1][18]
-
Laser Photocoagulation: Laser treatment of the trabecular meshwork or episcleral veins to obstruct outflow.[2][19]
-
Rationale: Allows for precise control over the timing of disease onset and is suitable for shorter-term efficacy and neuroprotection studies.[19]
-
-
Rabbit Models: New Zealand White (NZW) or Dutch Belted rabbits are often used for pharmacokinetic, formulation, and acute IOP studies due to their larger eyes.[4][14][20][21] OHT can be induced via similar methods as in rats.
Experimental Protocols
The following protocols are synthesized from established methodologies and serve as a validated starting point.
Protocol 1: Induction of Ocular Hypertension in Rats via Hypertonic Saline Injection
This protocol is adapted from methods described for inducing glaucoma-like conditions by scarring the trabecular meshwork.[1]
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation). Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the eye.
-
Visualization: Place the anesthetized animal under a dissecting microscope. Gently proptose the globe to visualize the episcleral venous plexus.
-
Cannulation: Using a 30-gauge needle attached to a microsyringe filled with 2 M hypertonic saline, carefully cannulate one of the episcleral veins.
-
Injection: Slowly inject approximately 50 µL of the 2 M hypertonic saline solution. A successful injection is indicated by immediate blanching of the vessel network.[1]
-
Post-Procedure Care: Apply an antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
-
Validation: Begin monitoring IOP 3-7 days post-injection. A sustained elevation in IOP compared to the contralateral (control) eye or baseline measurements confirms the model's success.[19]
Protocol 2: Topical Administration and IOP Measurement
This protocol is a generalized procedure for drug application and pressure monitoring in rodent and rabbit models.
-
Animal Handling: For conscious measurements (common in rabbits), gently restrain the animal.[22] For rodents, light anesthesia (e.g., 1.5-2.0% isoflurane) is typically required to ensure accurate readings and prevent injury.[16]
-
Topical Anesthesia: Apply one drop of 0.5% proparacaine hydrochloride to the cornea of each eye. Wait 30-60 seconds for it to take effect.
-
Baseline IOP Measurement:
-
Use a calibrated tonometer suitable for the species (e.g., Tono-Pen, TonoLab, TonoVet).[16][20][23]
-
Gently hold the eyelids open and ensure the tonometer probe is perpendicular to the central cornea.
-
Obtain 3-6 consecutive readings and average them to establish the baseline IOP for that time point.[16]
-
-
Dorzolamide Administration:
-
Instill a precise volume of the test solution (e.g., 5 µL for mice, 10-30 µL for rats/rabbits) of 2% Dorzolamide Hydrochloride Ophthalmic Solution onto the cornea of the treated eye(s).[14][16][19]
-
Administer the vehicle solution to the control eye(s) in the same manner.
-
The dosing schedule should align with the research question (e.g., single dose for acute effect, or two to three times daily for chronic studies).[12][19]
-
-
Post-Dose IOP Measurement: Measure IOP at specified time points after administration. Peak IOP reduction with dorzolamide typically occurs around 2-3 hours post-dose, with a trough at 8 hours.[12][24] Measurements at 1, 2, 4, and 8 hours post-dose can effectively characterize the drug's pharmacodynamic profile.
Data Interpretation and Efficacy
The primary efficacy endpoint is typically the reduction in IOP. Dorzolamide (2%) administered three times daily can reduce IOP by approximately 4 to 6 mmHg at its peak effect in clinical trials.[12] Similar magnitudes of reduction are observed in animal models.
Table 2: Representative Efficacy of Dorzolamide in Preclinical Glaucoma Models
| Animal Model | Treatment Regimen | Mean IOP Reduction | Additional Findings | Citation |
|---|---|---|---|---|
| DBA/2J Mouse (9-month-old) | 2% Dorzolamide (single 5 µL drop) | ~3-4 mmHg (at 1 & 2 hrs) | Increased retinal and choroidal blood flow | [16] |
| Rat (Laser-induced OHT) | 1% Dorzolamide (10 µL, 3x daily for 3 wks) | Significant reduction vs. vehicle | Counteracted the reduction in RGC number | [19] |
| Cat (Primary Congenital Glaucoma) | 2% Dorzolamide (q 8h for 5 days) | ~15 mmHg (from ~33 to ~18 mmHg) | Blunted circadian IOP fluctuations | [25] |
| Dog (Normotensive) | 2% Dorzolamide (multiple doses) | ~4.1 mmHg (24.3%) at peak | Decreased aqueous humor flow rate by 43% |[26] |
Beyond IOP, it is crucial to assess secondary outcomes. Dorzolamide's ability to protect RGCs in a rat model, independent of IOP reduction in some studies, suggests potential neuroprotective mechanisms.[19] Furthermore, its positive effects on ocular blood flow in both mice and glaucoma patients highlight a secondary mechanism that may contribute to its therapeutic benefit.[15][16]
Conclusion and Authoritative Grounding
(+/-)-(cis)-Dorzolamide and its active isomer serve as an indispensable reference compound in preclinical glaucoma research. Its well-characterized mechanism of action, robust IOP-lowering efficacy, and favorable ocular pharmacokinetic profile provide a solid foundation for its use as a positive control in the development of new therapeutics. The methodologies outlined in this guide, grounded in peer-reviewed literature, offer a validated framework for researchers to reliably induce glaucoma models and assess therapeutic intervention. By understanding the causality behind the protocols—from model selection to endpoint analysis—scientists can generate reproducible and translatable data, ultimately accelerating the discovery of next-generation treatments for glaucoma.
References
-
Ghoreishi, M., & Sharifi, A. (2010). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. [Link]
-
Silver, L. H. (1998). Topical carbonic anhydrase inhibitors. PubMed. [Link]
-
Sivaprasad, S., et al. (2012). Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial. PubMed. [Link]
-
GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. GPnotebook. [Link]
-
Sugrue, M. F. (1997). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. [Link]
-
Jadhav, G. R., et al. (2011). Comparison of Ocular Pharmacokinetics of Dorzolamide and Brinzolamide in Pigmented Rabbit after Single and Multiple Topical Administrations. Investigative Ophthalmology & Visual Science. [Link]
-
Sriram, S., et al. (2013). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. PMC - NIH. [Link]
-
Bull, N. D., & Johnson, T. V. (2016). Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation. PubMed Central. [Link]
-
Ueno, S., et al. (2002). Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model. PMC - NIH. [Link]
-
Jadhav, G. R., et al. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. PMC - PubMed Central. [Link]
-
Jadhav, G. R., et al. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. ResearchGate. [Link]
-
St-Jules, M., et al. (2022). Glaucoma Animal Models beyond Chronic IOP Increase. MDPI. [Link]
-
Inoue, T., et al. (2004). Quantitative Analysis of Dorzolamide Concentrations in Rabbit Aqueous... ResearchGate. [Link]
-
Ghassemi, S., et al. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. PMC - NIH. [Link]
-
Salinas-Navarro, M., et al. (2014). Experimentally induced mammalian models of glaucoma. Digital Commons@Becker. [Link]
-
Salinas-Navarro, M., et al. (2014). Experimentally Induced Mammalian Models of Glaucoma. PMC - PubMed Central. [Link]
-
Abrams, L. S., et al. (1996). Comparison of Three Tonometers for Measuring Intraocular Pressure in Rabbits. PubMed. [Link]
-
El-Kashef, H. A., & El-Kamel, A. H. (2016). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. PubMed. [Link]
-
Rankin, A. J., et al. (2011). Effects of ocular administration of ophthalmic 2% dorzolamide hydrochloride solution on aqueous humor flow rate and intraocular pressure in clinically normal cats. AVMA Journals. [Link]
-
Prescriber's Guide. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. Prescriber's Guide. [Link]
-
Millar, J. C., & Pang, I. H. (2017). Non-Invasive intraocular pressure measurement in animals models of glaucoma. PMC. [Link]
-
Al-Bishri, J., et al. (2019). Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. PMC - PubMed Central. [Link]
-
Smith, P. J., et al. (2001). Effects of topical application of a 2% solution of dorzolamide on intraocular pressure and aqueous humor flow rate in clinically normal dogs. ResearchGate. [Link]
-
Studer, M. E., et al. (2012). The effect of dorzolamide 2% on circadian intraocular pressure in cats with primary congenital glaucoma. PMC - NIH. [Link]
-
Unknown Author. (n.d.). Formulation and Evaluation of Dorzolamide Hydrochloride Polymeric Film. ijpbs.net. [Link]
-
Unknown Author. (2024). Formulation and evaluation of Dorzolamide hydrochloride microsponges loaded in situ gel for ocular administration. WJBPHS. [Link]
-
Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. PubMed. [Link]
-
May, J. A., et al. (2001). ANP and CNP Effects on IOP in Rabbits and Monkeys. IOVS - ARVO Journals. [Link]
-
Millar, J. C. (2017). Measurement of intraocular pressure in experimental animals. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse. [Link]
-
Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Tamaki, Y., et al. (1998). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Ophthalmology. [Link]
-
Wikipedia. (n.d.). Dorzolamide. Wikipedia. [Link]
-
Jarho, P., et al. (2000). Cyclodextrin formulation of dorzolamide and its distribution in the eye after topical administration. Semantic Scholar. [Link]
-
MedlinePlus. (2018). Dorzolamide Ophthalmic: MedlinePlus Drug Information. MedlinePlus. [Link]
-
D'Alonzo, D., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]
-
D'Alonzo, D., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PMC - NIH. [Link]
-
Siesky, B., et al. (2000). Dorzolamide, visual function and ocular hemodynamics in normal-tension glaucoma. PubMed. [Link]
-
SAGE Research Models. (2025). Accelerating Glaucoma Drug Discovery: From Preclinical Models to Efficacy Validation. SAGE Research Models. [Link]
-
Oddone, F., et al. (2019). Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future. PubMed Central. [Link]
-
Al-Said, M. S., et al. (2015). Synthesis, Crystal Structure, and Biological Activity of cis/trans Amide Rotomers of ( Z )- N ′-(2-Oxoindolin-3-ylidene)formohydrazide. ResearchGate. [Link]
-
Le Corre, L., et al. (2011). Trans-, cis-, and dihydro-resveratrol: a comparative study. PMC - PubMed Central - NIH. [Link]
Sources
- 1. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rac-cis Dorzolamide | 120279-37-0 [chemicalbook.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. drugs.com [drugs.com]
- 9. Dorzolamide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dorzolamide, visual function and ocular hemodynamics in normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nichigan.or.jp [nichigan.or.jp]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. The effect of dorzolamide 2% on circadian intraocular pressure in cats with primary congenital glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Imperative of Chiral Purity in Dorzolamide
An in-depth guide to the enantioselective analysis of Dorzolamide, a critical component in ophthalmic pharmaceuticals, is presented. This application note provides validated High-Performance Liquid Chromatography (HPLC) protocols for the effective chiral separation of Dorzolamide's enantiomers, tailored for researchers, quality control analysts, and drug development professionals.
Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent carbonic anhydrase inhibitor.[1] It is the active pharmaceutical ingredient (API) in ophthalmic solutions used to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The therapeutic activity of Dorzolamide is stereospecific, residing exclusively in the (4S,6S) enantiomer. Its optical antipode, the (4R,6R) enantiomer, is considered a chiral impurity. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of the bulk drug and its final formulations to ensure safety and efficacy.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the definitive analytical technique for this purpose, offering the precision and sensitivity required to resolve and quantify these enantiomers. This guide details a robust, validated method utilizing a polysaccharide-based CSP under normal phase conditions and discusses an alternative method using a protein-based CSP.
Chemical Structures of Dorzolamide Enantiomers
The stereochemical difference between the active drug and its enantiomeric impurity is illustrated below.
| Enantiomer | Structure | Chemical Name |
| (4S,6S)-Dorzolamide | ![]() | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide[1] |
| (4R,6R)-Dorzolamide | ![]() | (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide[3][4] |
Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate), relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. The polysaccharide backbone forms a helical structure, creating chiral grooves or cavities.[5] Chiral recognition is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the polar groups on the analyte (e.g., sulfonamide, secondary amine) and the carbamate groups of the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Occurring between polar functional groups.
-
Steric Hindrance: The three-dimensional fit of the enantiomer into the chiral cavity. The differing spatial arrangement of substituents in the (4S,6S) and (4R,6R) enantiomers leads to a difference in the stability and energy of these complexes, resulting in differential retention times and, thus, chromatographic separation.[6][7]
Primary Method: Normal Phase HPLC with a Polysaccharide CSP
This method has been established as a simple, efficient, and highly selective approach for the enantioseparation of Dorzolamide.[4][8][9] It is suitable for both raw material and dosage form analysis.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector is sufficient.
| Parameter | Specification |
| HPLC Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, e.g., CHIRALCEL® AD-H (250 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (84:16:0.02, v/v/v)[8] |
| Flow Rate | 1.0 mL/min[4][8] |
| Column Temperature | 30°C[8][9] |
| Detection | UV at 254 nm[8][9] |
| Injection Volume | 10 µL[8] |
| Diluent | Methanol[8] |
Experimental Protocol
Caption: Workflow for Chiral Separation of Dorzolamide.
Step 1: Mobile Phase Preparation
-
Carefully measure 840 mL of HPLC-grade n-hexane, 160 mL of absolute ethanol, and 0.2 mL of diethylamine.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.
-
Rationale: The mobile phase composition is critical for achieving selectivity. Diethylamine is a basic additive used to block active silanol sites on the silica support, significantly improving peak shape and preventing tailing for the basic Dorzolamide molecule.[4]
-
Step 2: Standard and Sample Solution Preparation
-
Resolution Standard: Accurately weigh approximately 10 mg of Dorzolamide HCl reference standard (which may contain a small, known amount of the undesired enantiomer) into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a final concentration of ~1.0 mg/mL.[8]
-
Sample Solution: Prepare the sample (bulk drug or formulation) in the same manner to achieve a similar target concentration. For ophthalmic solutions, a direct dilution may be necessary.
Step 3: HPLC System Setup and Equilibration
-
Install the chiral column into the HPLC system.
-
Set the column temperature to 30°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at 1.0 mL/min until a stable baseline is observed in the detector (typically 30-60 minutes).
Step 4: Data Acquisition
-
Inject 10 µL of the diluent (methanol) as a blank to ensure no baseline interference.
-
Inject 10 µL of the Resolution Standard solution to verify system performance.
-
Inject the Sample Solution(s) for analysis.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomer peaks.
Expected Results and System Suitability
Under the specified conditions, baseline separation of the two enantiomers should be achieved. The (4S,6S)-Dorzolamide is typically the first eluting peak, followed by the (4R,6R) enantiomer.[8]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures accurate quantification of the enantiomeric impurity. |
| Tailing Factor (Tf) | ≤ 1.5 | Indicates good peak symmetry and efficient chromatography. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 6 replicate injections | Demonstrates the precision and reproducibility of the method. |
Alternative Method: Reversed-Phase HPLC with a Protein-Based CSP
For laboratories preferring aqueous mobile phases, a method using an alpha(1)-acid glycoprotein (AGP) column provides a viable alternative.[3][10] Protein-based CSPs operate on a different principle of stereoselective binding and are well-suited for reversed-phase conditions.
Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | Chiral-alpha(1)-acid glycoprotein (AGP) column (150 x 4.0 mm, 5 µm)[3] |
| Mobile Phase | Ammonium acetate buffer (pH 7.0)[3] |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Rationale: This method leverages the complex three-dimensional structure of the bonded protein to achieve chiral recognition. The separation is highly sensitive to mobile phase pH, buffer concentration, and organic modifiers, which influence the protein's conformation and the analyte's ionization state.[3] This approach avoids the use of flammable and volatile normal phase solvents.
Conclusion
The enantiomeric purity of Dorzolamide is a critical quality attribute directly linked to its therapeutic effect. The detailed normal phase HPLC method using a polysaccharide-based chiral stationary phase provides a robust, selective, and reproducible protocol for the separation and quantification of Dorzolamide enantiomers. It is suitable for routine quality control and regulatory submissions. The alternative protein-based method offers flexibility for laboratories operating under reversed-phase conditions. Proper method validation according to ICH guidelines is essential before implementation for GMP analysis.
References
-
Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. [Link]
-
Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Analytical Chemistry, an Indian Journal. [Link]
- Yongjun, C., & Wei, L. (2017). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
- Yongjun, C., & Wei, L. (2015). Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
-
United States Pharmacopeia. Dorzolamide Hydrochloride Monograph. USP-NF. [Link]
-
ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. [Link]
-
Semantic Scholar. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Journal of Separation Science. [Link]
-
Di Profio, G., Curcio, A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(30), 28851–28858. [Link]
-
Trungtamthuoc.com. (2025). Dorzolamide Hydrochloride Ophthalmic Solution USP 2025. [Link]
-
Regulations.gov. Dorzolamide Hydrochloride. [Link]
-
Di Profio, G., Curcio, A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Institutes of Health (NIH). [Link]
-
Al-Salami, H., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]
-
Devhadrao, N. V. (2015). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology, 2(4). [Link]
-
Al-Othman, Z. A., et al. (2013). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. National Institutes of Health (NIH). [Link]
-
Di Profio, G., Curcio, A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]
-
precisionFDA. (n.d.). DORZOLAMIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem Compound Summary for CID 5284549. [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. [Link]
-
USP-NF. (2021). Dorzolamide Hydrochloride Ophthalmic Solution. [Link]
-
ResearchGate. (n.d.). Polysaccharides Chiral Stationary Phases in Liquid Chromatography | Request PDF. [Link]
-
Pinto, M. M. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. [Link]
Sources
- 1. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]
- 9. CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 10. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Topical Dorzolamide Administration in Rabbits: An In-Depth Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental protocol for the topical application of Dorzolamide in rabbits. The following sections detail the scientific rationale, step-by-step procedures, and critical considerations for conducting these studies with scientific integrity and ethical compliance.
Scientific Rationale and Background
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor.[1] Its primary mechanism of action in the eye is the reduction of aqueous humor production by the ciliary body, which in turn lowers intraocular pressure (IOP).[2][3][4] This makes it a cornerstone therapy for glaucoma, a condition characterized by elevated IOP that can lead to optic nerve damage and vision loss.[5]
The rabbit is a widely utilized animal model in ophthalmic research due to the large size of its eyes, ease of handling, and extensive historical data.[5] However, it is important to note that while normotensive rabbits are commonly used to study the IOP-lowering effects of drugs like Dorzolamide, some researchers point out the limitation of not having a perfect glaucoma model in rabbits that fully mimics the pathophysiology of the human disease.[6]
Experimental Design and Key Considerations
A well-designed study is crucial for obtaining reliable and reproducible data. The following are key aspects to consider when planning an experiment involving the topical application of Dorzolamide in rabbits.
Animal Model Selection
-
Strain: New Zealand White and Dutch Belted rabbits are frequently used in ophthalmic studies.[7][8][9]
-
Health Status: Animals should be healthy and free of any ocular abnormalities prior to the study. A thorough ophthalmological examination is recommended.
-
Acclimation: Allow for an adequate acclimation period of at least 3 weeks for the animals to adjust to the housing conditions.[8]
Dorzolamide Formulation and Dosing
-
Concentration: Commercially available ophthalmic solutions of Dorzolamide are typically 2%.[10][11] Some studies have also utilized 1% solutions.[8][12]
-
Vehicle Control: A placebo or vehicle control group is essential.[8][10][11][12] This can be the contralateral eye of the treated animal or a separate group of animals receiving the formulation without the active pharmaceutical ingredient.
-
Dosing Regimen: A typical dosing schedule is one drop (approximately 50 µL) administered two to three times daily (e.g., every 8 hours).[7][10][11][13]
Ethical Considerations
All animal experiments must be conducted in strict accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and receive approval from an Institutional Animal Care and Use Committee (IACUC).[3][7]
Step-by-Step Experimental Protocol
The following is a generalized protocol for the topical application of Dorzolamide in rabbits. Specific details may need to be adapted based on the research question and institutional guidelines.
Materials and Equipment
-
Dorzolamide ophthalmic solution (1% or 2%)
-
Vehicle control solution
-
Calibrated micropipette or dropper
-
Tonometer (e.g., rebound or applanation) for IOP measurement
-
Topical anesthetic (e.g., 0.4% oxybuprocaine hydrochloride)[8]
-
Animal restraining device (optional, but recommended for safety and consistency)
-
Personal protective equipment (gloves, lab coat)
Pre-Dosing Procedures
-
Animal Identification: Ensure each animal is properly identified.
-
Baseline IOP Measurement: Acclimate the rabbit to the measurement procedure. Instill one drop of topical anesthetic into the conjunctival sac. After a few minutes, measure the baseline IOP using a calibrated tonometer.[8] Record the measurements for both eyes. Multiple readings should be taken and averaged for each eye.
Dosing Procedure
-
Animal Restraint: Gently and securely restrain the rabbit.
-
Eye Drop Instillation: Carefully instill a single drop (e.g., 50 µL) of the Dorzolamide solution or vehicle control into the lower conjunctival sac of the designated eye.[7][13] Avoid touching the cornea with the tip of the applicator.
-
Post-Instillation: Gently hold the eyelids closed for a few seconds to facilitate the distribution of the drop and minimize drainage.
Post-Dosing Monitoring and Measurements
-
IOP Measurements: Measure IOP at predetermined time points after dosing. For acute studies, this could be every hour for the first few hours. For chronic studies, measurements might be taken daily or every few days.[3][8]
-
Ocular Examinations: Conduct regular ocular examinations to check for any signs of irritation, such as conjunctival hyperemia or ocular discharge.[11]
-
Data Recording: Meticulously record all data, including animal ID, date, time, dose administered, IOP readings, and any clinical observations.
Data Presentation and Analysis
For clear interpretation and comparison, quantitative data should be summarized in tables.
Table 1: Example of Intraocular Pressure (IOP) Data
| Time Point | Mean IOP (mmHg) - Dorzolamide Group (± SD) | Mean IOP (mmHg) - Vehicle Control Group (± SD) |
| Baseline | 15.2 ± 1.8 | 15.5 ± 2.0 |
| 2 hours post-dose | 11.8 ± 1.5 | 15.3 ± 1.9 |
| 4 hours post-dose | 12.5 ± 1.6 | 15.6 ± 2.1 |
| 8 hours post-dose | 13.8 ± 1.7 | 15.4 ± 2.0 |
Statistical analysis, such as a Student's t-test or ANOVA, should be employed to determine the significance of the observed differences between the treatment and control groups.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for topical Dorzolamide application in rabbits.
Mechanism of Action: Dorzolamide in the Ciliary Epithelium
The diagram below illustrates the mechanism by which Dorzolamide reduces aqueous humor formation.
Caption: Dorzolamide inhibits carbonic anhydrase, reducing bicarbonate and aqueous humor formation.
References
-
Di Staso, S., et al. (2021). Subconjunctival Delivery of Dorzolamide-Loaded Poly(ether-anhydride) Microparticles Produces Sustained Lowering of Intraocular Pressure in Rabbits. PubMed Central. Available at: [Link]
-
Gholizadeh, S., et al. (2017). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. PMC. Available at: [Link]
-
McLaren, J. W., et al. (2000). Intraocular Pressure in Rabbits by Telemetry II: Effects of Animal Handling and Drugs. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Rankin, A. J., et al. (2012). Effects of Ocular Administration of Ophthalmic 2% Dorzolamide Hydrochloride Solution on Aqueous Humor Flow Rate and Intraocular Pressure in Clinically Normal Cats. PubMed. Available at: [Link]
-
Fuda, N. A., et al. (2018). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. NIH. Available at: [Link]
-
Kiel, J. W., et al. (2009). Effects of Dorzolamide on Choroidal Blood Flow, Ciliary Blood Flow, and Aqueous Production in Rabbits. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Sugiyama, T., et al. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology. Available at: [Link]
-
Gholizadeh, S., et al. (2017). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. Brieflands. Available at: [Link]
-
Franca, J. R., et al. (2004). Effect of topical dorzolamide on rabbit central corneal thickness. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Cawrse, M. A., et al. (2001). Effects of topical application of a 2% solution of dorzolamide on intraocular pressure and aqueous humor flow rate in clinically normal dogs. ResearchGate. Available at: [Link]
-
Hotehama, A., et al. (2023). Intravitreal Injection of Dorzolamide-Loaded Polyethylene Glycol Microsphere Produces Sustained Lowering of Intraocular Pressure in Rabbits. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Vashisth, P., et al. (2023). Development and Evaluation of Polymethacrylate-Based Ophthalmic Nanofiber Inserts Containing Dual Drug-Loaded Dorzolamide and Timolol: In Vivo Study in Rabbit's Eye. MDPI. Available at: [Link]
-
Armour, M. D., et al. (2023). Efficacy of perioperative 2% dorzolamide ophthalmic solution for reduction of postoperative ocular hypertension in dogs following routine phacoemulsification surgery: A prospective clinical trial. PubMed. Available at: [Link]
-
Sugiyama, T., et al. (1999). Effect of topical dorzolamide on tissue circulation in the rabbit optic nerve head. PubMed. Available at: [Link]
-
da Silva, G. A. P., et al. (2020). Effects of 2% Dorzolamide Hydrochloride and 0.005% Latanoprost Solutions on the Eye Surface of Rabbits. Acta Scientiae Veterinariae. Available at: [Link]
-
Sagara, T., et al. (2012). Effect of dorzolamide on rabbit ocular blood flow and isolated ciliary artery. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
Franca, J. R., et al. (2004). Effect of topical dorzolamide on rabbit central corneal thickness. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Graham, J. E. (2021). Glaucoma in Pet Rabbits. Clinician's Brief. Available at: [Link]
Sources
- 1. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. Subconjunctival Delivery of Dorzolamide-Loaded Poly(ether-anhydride) Microparticles Produces Sustained Lowering of Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. nichigan.or.jp [nichigan.or.jp]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Effects of 2% Dorzolamide Hydrochloride and 0.005% Latanoprost Solutions on the Eye Surface of Rabbits | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 12. Effect of topical dorzolamide on tissue circulation in the rabbit optic nerve head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
Application Note: Cell-Based Assays for Evaluating Dorzolamide Efficacy
Introduction: The Clinical Significance of Dorzolamide and the Need for Robust In Vitro Models
Dorzolamide is a topical carbonic anhydrase (CA) inhibitor used clinically to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Elevated IOP is a major risk factor for glaucomatous optic neuropathy, a condition that can lead to irreversible vision loss.[1] The primary mechanism of action for Dorzolamide involves the potent and specific inhibition of carbonic anhydrase isoenzyme II, which is abundant in the ciliary processes of the eye.[1][4][5] This inhibition reduces the formation of bicarbonate ions, a critical step in the production of aqueous humor.[4] The subsequent decrease in aqueous humor secretion leads to a reduction in IOP.[1][2]
While the clinical efficacy of Dorzolamide is well-established, the preclinical evaluation of its activity and the screening of novel CA inhibitors require robust and reproducible cell-based assays. These in vitro systems provide a controlled environment to dissect the molecular and cellular effects of compounds, offering critical data on potency, mechanism of action, and potential off-target effects before advancing to more complex models. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to evaluate the efficacy of Dorzolamide and other carbonic anhydrase inhibitors. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation.
Scientific Foundation: Translating Mechanism of Action into Measurable Cellular Endpoints
The core of Dorzolamide's therapeutic effect lies in its ability to alter cellular pH homeostasis by inhibiting carbonic anhydrase. This fundamental action provides a direct and measurable endpoint for cell-based efficacy studies. The enzymatic reaction catalyzed by carbonic anhydrase is the reversible hydration of carbon dioxide to form bicarbonate and a proton:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
By inhibiting this reaction, Dorzolamide leads to a decrease in the intracellular concentration of protons and bicarbonate ions. This alteration in intracellular pH (pHi) is a primary and quantifiable consequence of target engagement. Therefore, assays that accurately measure changes in pHi are central to assessing Dorzolamide's cellular activity.
Furthermore, in the specialized epithelial tissues of the eye, such as the ciliary body and retinal pigment epithelium (RPE), the transport of ions and water is tightly regulated to maintain ocular homeostasis. The barrier function of these epithelial layers, often measured as transepithelial electrical resistance (TER), is dependent on the coordinated activity of various ion channels and transporters, which can be influenced by changes in intracellular pH and bicarbonate availability. Consequently, measuring the integrity of epithelial monolayers provides a secondary, more integrated readout of Dorzolamide's physiological effect.
Diagram: Dorzolamide's Mechanism of Action
Caption: Workflow for measuring intracellular pH using BCECF-AM.
Step-by-Step Procedure:
-
Cell Plating: Seed ARPE-19 cells in a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells/well and culture until a confluent monolayer is formed (typically 2-3 days). [6]2. Dye Loading:
-
Prepare a 5 µM BCECF-AM working solution in HBSS. [7][6] * Aspirate the culture medium from the cells and wash once with 100 µL of HBSS.
-
Add 100 µL of the BCECF-AM working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light. [7][6]3. Washing: Aspirate the dye solution and wash the cells three times with 100 µL of HBSS to remove any extracellular dye. [7]4. Compound Treatment:
-
Prepare serial dilutions of Dorzolamide in HBSS.
-
Add the compound dilutions (and a vehicle control) to the respective wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an emission wavelength of 535 nm using excitation wavelengths of 490 nm and 440 nm.
-
Calculate the 490/440 nm fluorescence ratio for each well.
-
-
In Situ Calibration:
-
At the end of the experiment, treat the cells with a high K⁺ buffer containing 10 µM nigericin. This equilibrates the intracellular and extracellular pH. [8] * Sequentially replace the buffer with high K⁺ calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Measure the 490/440 nm fluorescence ratio at each pH value to generate a standard curve.
-
-
Data Analysis: Convert the experimental fluorescence ratios from the compound-treated wells into pHi values using the calibration curve. Plot the change in pHi against the log of Dorzolamide concentration to determine the EC₅₀.
Expected Results and Interpretation
Inhibition of carbonic anhydrase is expected to cause intracellular alkalinization (an increase in pHi) due to the reduced production of H⁺ ions. A dose-dependent increase in pHi upon treatment with Dorzolamide would confirm its efficacy in this cell-based model.
| Parameter | Vehicle Control | Dorzolamide (Low Dose) | Dorzolamide (High Dose) |
| Fluorescence Ratio (490/440) | 1.2 ± 0.05 | 1.5 ± 0.06 | 2.1 ± 0.08 |
| Calculated Intracellular pH | 7.20 ± 0.03 | 7.45 ± 0.04 | 7.80 ± 0.05 |
Table 1: Example data from an intracellular pH assay. Dorzolamide induces a dose-dependent increase in the fluorescence ratio, corresponding to an increase in intracellular pH.
Secondary Efficacy Assay: Transepithelial Electrical Resistance (TER) Measurement
This assay provides a more integrated measure of Dorzolamide's effect on the physiological function of an epithelial monolayer. TER is a quantitative measure of the resistance of a cell layer to the flow of ions, reflecting the integrity of tight junctions. [9]Changes in ion transport resulting from carbonic anhydrase inhibition can alter the TER of the ARPE-19 monolayer.
Protocol: TER Measurement in Polarized ARPE-19 Monolayers
Materials:
-
ARPE-19 cells
-
Permeable cell culture inserts (e.g., Transwell®) for 12- or 24-well plates
-
Cell culture medium (as described above)
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Dorzolamide (or other test compounds)
Workflow:
Caption: Workflow for Transepithelial Electrical Resistance (TER) measurement.
Step-by-Step Procedure:
-
Cell Plating: Seed ARPE-19 cells onto the apical side of permeable inserts at a high density.
-
Monolayer Formation: Culture the cells for 2-4 weeks, changing the medium in both the apical and basolateral compartments every 2-3 days. This extended culture period is necessary for the cells to polarize and form robust tight junctions. [9][10]3. Baseline TER Measurement:
-
Allow the EVOM and the cell culture plate to equilibrate to room temperature.
-
Using the "chopstick" electrodes, measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.
-
Measure the resistance of each insert with a cell monolayer.
-
Continue monitoring until a stable TER is achieved (e.g., >50 Ω·cm²). [9]4. Compound Treatment: Once a stable baseline TER is established, replace the medium in the apical compartment with fresh medium containing the desired concentrations of Dorzolamide or vehicle control.
-
-
Time-Course Measurement: Measure the TER at various time points after compound addition (e.g., 1, 4, 8, 24 hours) to assess both acute and long-term effects.
-
Data Analysis:
-
Subtract the resistance of the blank insert from the resistance of the cell-containing inserts.
-
Multiply the resulting value by the surface area of the insert to express TER in units of Ω·cm².
-
Normalize the data by expressing the TER of treated wells as a percentage of the vehicle-treated control wells at each time point.
-
Expected Results and Interpretation
The effect of Dorzolamide on TER can be complex. By altering ion transport, it may lead to either an increase or a decrease in TER, depending on the specific ion channels and transporters affected in ARPE-19 cells. The key is to observe a consistent, dose-dependent change in TER, which indicates that the compound is functionally active at the cellular level. This assay is particularly useful for comparing the relative potencies of different CA inhibitors.
| Treatment | Baseline TER (Ω·cm²) | TER at 4h (Ω·cm²) | % Change from Vehicle |
| Vehicle Control | 85.2 ± 5.1 | 84.5 ± 4.8 | 0% |
| Dorzolamide (10 µM) | 86.1 ± 4.9 | 95.3 ± 5.3 | +12.8% |
| Dorzolamide (100 µM) | 84.9 ± 5.5 | 102.7 ± 6.1 | +21.5% |
Table 2: Example data from a TER assay. Dorzolamide causes a dose-dependent increase in transepithelial resistance in polarized ARPE-19 monolayers.
Concluding Remarks: A Multi-Assay Approach for Comprehensive Efficacy Profiling
For a comprehensive evaluation of Dorzolamide's efficacy, a multi-assay approach is recommended. The intracellular pH assay provides a direct and sensitive measure of target engagement, confirming the compound's ability to inhibit carbonic anhydrase within the cell. The TER assay offers a more integrated, physiological readout of the downstream consequences of this inhibition on epithelial barrier function. Together, these assays form a robust platform for screening and characterizing carbonic anhydrase inhibitors in a physiologically relevant context. By carefully selecting cell models and endpoints that reflect the drug's mechanism of action, researchers can generate high-quality, translatable data to accelerate the drug development process.
References
- Vertex AI Search. (2025). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
-
Bio-protocol. (2014). A Protocol for Measurement of Intracellular pH. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of Intracellular pH. Retrieved from [Link]
-
PubMed. (1995). ARPE-19, a human retinal pigment epithelial cell line with differentiated properties. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride? Retrieved from [Link]
-
Cytion. (n.d.). ARPE-19 Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Patch clamp. Retrieved from [Link]
-
BCRJ. (n.d.). ARPE-19 - Cell Line. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
BioHippo. (n.d.). Human cell line ARPE-19. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (n.d.). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Retrieved from [Link]
-
YouTube. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). Reagent for Monitoring Intracellular pH BCECF-AM. Retrieved from [Link]
-
GoodRx. (2024). Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
ResearchGate. (2025). Measurement of Intracellular pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]
-
British Journal of Heart Diseases. (n.d.). Effects of Dorzolamide-Timolol Fixed Combination on Intraocular Pressure and on Ocular and Systemic Vascular Parameters. Retrieved from [Link]
-
PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]
-
The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]
-
PubMed. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Retrieved from [Link]
-
GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. Retrieved from [Link]
-
Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
MedlinePlus. (2025). Dorzolamide and Timolol Ophthalmic. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Intraocular Pressure, Blood Pressure, Ocular Perfusion Pressure and Blood Flow Fluctuations During Dorzolamide Versus Timolol Add-On Therapy in Prostaglandin Analogue Treated Glaucoma Subjects. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]
-
PubMed. (n.d.). Clinical pharmacokinetics of dorzolamide. Retrieved from [Link]
-
a4cell. (2022). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. Retrieved from [Link]
-
Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]
-
National Institutes of Health. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]
-
Mount Sinai Scholars Portal. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Retrieved from [Link]
-
ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and... | Download Scientific Diagram. Retrieved from [Link]
-
Blossom Biotechnologies. (n.d.). HTRF® Assays. Retrieved from [Link]
-
American Chemical Society. (n.d.). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Dorzolamide and Timolol Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 4. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ARPE-19, a human retinal pigment epithelial cell line with differentiated properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcrj.org.br [bcrj.org.br]
Application Note: Advanced Analytical Strategies for the Separation of Dorzolamide Diastereomers
Abstract
Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. Its therapeutic efficacy is exclusively attributed to the (4S,6S)-stereoisomer. The presence of other stereoisomers, including its enantiomer and two diastereomers, are considered impurities that must be controlled to ensure drug safety and quality. Dorzolamide possesses two chiral centers, giving rise to four possible stereoisomers: the therapeutically active (4S,6S)-enantiomer, its inactive (4R,6R)-enantiomer, and two diastereomers, (4S,6R) and (4R,6S).[1] This application note provides a comprehensive guide for researchers and drug development professionals on the robust analytical methods for separating and quantifying these stereoisomers, with a primary focus on High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, present detailed, field-proven protocols, and discuss alternative technologies like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Introduction: The Stereochemical Imperative in Dorzolamide Quality Control
Dorzolamide's mechanism of action involves the precise three-dimensional arrangement of its functional groups, which allows for high-affinity binding to the active site of carbonic anhydrase II in the eye.[1] The desired (4S,6S) isomer is a trans-diastereomer. Its enantiomer, (4R,6R), is also a trans-diastereomer. The other two stereoisomers, (4R,6S) and (4S,6R), are cis-diastereomers and are considered process-related impurities.[2] Pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP), specify strict limits for these stereoisomeric impurities. For instance, the diastereomer (4R,6S) is designated as Dorzolamide Related Compound A by the USP.[3][4]
Controlling the stereoisomeric purity of Dorzolamide is therefore not merely a regulatory hurdle but a fundamental requirement for ensuring its therapeutic effect and safety. The analytical challenge lies in the subtle structural differences between stereoisomers, which necessitates specialized separation techniques.
The Analytical Challenge: Resolving Mirror Images and Spatial Arrangements
The separation of stereoisomers can be broadly categorized into two approaches:
-
Direct Separation: Utilizes a chiral environment, most commonly a Chiral Stationary Phase (CSP) in HPLC or a chiral selector in the mobile phase/background electrolyte, to create transient, diastereomeric complexes with differing stabilities, leading to differential migration and separation.[5]
-
Indirect Separation: Involves the pre-column derivatization of the analyte with a chiral agent. This reaction converts the enantiomeric/diastereomeric mixture into a mixture of covalent diastereomeric derivatives, which possess different physicochemical properties and can be separated on a conventional achiral stationary phase.[2][5]
The choice between these methods depends on factors like the availability of suitable CSPs, the reactivity of the analyte, required sensitivity, and method development time.
Caption: Decision workflow for selecting a diastereomer separation strategy.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most prevalent technique for the chiral separation of Dorzolamide due to its robustness, reproducibility, and adaptability.
Indirect HPLC Method via Derivatization (USP Approach)
The United States Pharmacopeia outlines an indirect method for the determination of Dorzolamide Related Compound A ((4R,6S)-diastereomer).[4] This authoritative method serves as an excellent example of the indirect approach.
Causality and Rationale: The method converts the stereoisomers into diastereomeric urea derivatives by reacting the secondary amine group of Dorzolamide with (S)-(-)-α-methylbenzyl isocyanate. These newly formed diastereomers have distinct spatial arrangements and polarities, allowing them to be resolved on a standard silica gel (achiral) column under normal-phase conditions. This approach is highly specific and sensitive for the target diastereomer. The initial liquid-liquid extraction step using ammonium hydroxide and ethyl acetate is crucial for isolating the free base form of Dorzolamide from its hydrochloride salt, making it amenable to derivatization and subsequent analysis in a non-polar mobile phase.[4]
Experimental Protocol: USP Method for Related Compound A
-
Sample Preparation (Test Solution): a. Accurately weigh about 20 mg of Dorzolamide Hydrochloride into a 15-mL centrifuge tube. b. Add 4 mL of 0.5 N ammonium hydroxide to dissolve the sample, followed by 4 mL of ethyl acetate. Mix thoroughly (e.g., vortex for 1 minute). c. Centrifuge to separate the layers. Transfer the upper ethyl acetate layer to a clean tube. d. Repeat the extraction on the aqueous layer with another 4 mL of ethyl acetate. Combine the ethyl acetate extracts. e. Evaporate the combined organic layers to dryness at 50°C under a stream of nitrogen.[4]
-
Derivatization: a. Dissolve the dried residue from step 1.e in 3 mL of acetonitrile. b. Add 3 drops of (S)-(-)-α-methylbenzyl isocyanate. c. Heat the mixture for 5 minutes in a water bath at 50°C. d. Evaporate the mixture to dryness again under the same conditions. e. Reconstitute the final residue in 10 mL of a mixture of tert-butyl methyl ether, glacial acetic acid, and acetonitrile (87:10:3).
-
Chromatographic Conditions: a. The system is equipped with a UV detector and a silica gel column. b. The flow rate is maintained at approximately 2 mL/min. c. Detection is performed at a wavelength of 254 nm.[4]
Data Summary: USP Indirect Method Parameters
| Parameter | Specification |
| Column | L3 packing (Silica), 4.6-mm × 25-cm |
| Mobile Phase | tert-butyl methyl ether, n-heptane, acetonitrile, water (63:35:2:0.2, v/v/v/v) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| Derivatizing Agent | (S)-(-)-α-methylbenzyl isocyanate |
Direct HPLC Method using Chiral Stationary Phases (CSPs)
Direct methods are often preferred for their simplicity, as they eliminate the need for derivatization. The key is selecting a CSP that provides sufficient stereoselectivity. Polysaccharide-based CSPs, particularly those derived from cellulose, have proven highly effective.
Causality and Rationale: Cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) (brand name Chiralcel AD-H or similar), create a chiral environment through their helical polymer structure. Separation occurs based on differential interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the analyte stereoisomers and the chiral selector.[6] A normal-phase mobile phase, typically a mixture of an alkane (n-hexane) and an alcohol (ethanol or isopropanol) with a small amount of an amine modifier (diethylamine), is used. The amine modifier is critical for improving peak shape and reducing tailing by deactivating residual silanol groups on the silica support and interacting with the basic analyte.[2][6]
Caption: Step-by-step workflow for direct chiral HPLC analysis.
Experimental Protocol: Direct Method on Cellulose CSP
-
Sample Preparation: a. Accurately weigh an appropriate amount of Dorzolamide Hydrochloride sample. b. Dissolve in methanol to obtain a final concentration of approximately 0.8 to 1.2 mg/mL.[6]
-
Chromatographic Conditions: a. Equilibrate the system with the mobile phase until a stable baseline is achieved. b. Set the column temperature to 30°C. c. Inject 10 µL of the sample solution into the chromatograph. d. Record the chromatogram for a sufficient time to allow all isomers to elute.[6][7]
Data Summary: Direct Cellulose CSP Method Parameters
| Parameter | Specification |
| Column | Cellulose-based CSP (e.g., Daicel AD-H), 4.6-mm × 250-mm, 5 µm |
| Mobile Phase | n-Hexane, Dehydrated Ethanol, Diethylamine (84:16:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Source: Adapted from CN104316619B[6]
Alternative and Emerging Technologies
While HPLC is the workhorse, other techniques offer advantages in specific scenarios.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the primary mobile phase component.
Rationale and Advantages: SFC is often considered a "greener" and faster alternative to normal-phase HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in efficiency, leading to rapid separations.[8] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The use of a co-solvent like methanol or ethanol allows for direct MS detection, providing simultaneous separation and mass identification.[8]
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency and requires minimal sample and solvent volumes.
Rationale and Advantages: In CE, chiral separations are typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte (BGE).[9][10][11] The enantiomers form transient inclusion complexes with the cyclodextrin cavity, leading to differences in their effective electrophoretic mobility and resulting in separation.[5] CE is particularly useful for analyzing small quantities of material and can resolve isomers that are difficult to separate by HPLC. The method development involves optimizing the type and concentration of the chiral selector, buffer pH, and applied voltage.[9][10]
Method Validation Principles
Any developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters according to International Council for Harmonisation (ICH) guidelines include:[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other stereoisomers and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Conclusion
The separation of Dorzolamide diastereomers is a critical task in the quality control of this important ophthalmic drug. High-Performance Liquid Chromatography stands as the primary analytical tool, offering both robust indirect methods, as sanctioned by the USP, and efficient direct methods using modern chiral stationary phases. The choice of method depends on the specific analytical goal, whether it is quantifying a known diastereomeric impurity or resolving all four stereoisomers. Understanding the principles behind mobile phase selection, column chemistry, and derivatization reactions is key to developing and validating a successful separation protocol. Emerging techniques like SFC and CE provide powerful, complementary capabilities, offering advantages in speed, efficiency, and reduced environmental impact.
References
-
Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328-33. Available from: [Link]
-
ResearchGate. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. Available from: [Link]
-
Semantic Scholar. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Available from: [Link]
-
Phenomenex. Ph. Eur. Monograph 2359: Dorzolamide Hydrochloride Related Substances on Luna® 5 µm C18(2). Available from: [Link]
- Google Patents. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
- Google Patents. CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
-
Council of Europe. List of European Pharmacopoeia Reference Standards. Available from: [Link]
-
ACS Omega. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Available from: [Link]
-
National Center for Biotechnology Information. Dorzolamide. PubChem Compound Database. Available from: [Link]
-
ResearchGate. A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Available from: [Link]
-
PharmaCompass. Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Wikipedia. Dorzolamide. Available from: [Link]
-
Oxford Academic. A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in. Available from: [Link]
-
U.S. Pharmacopeia. Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution. Available from: [Link]
-
Health Canada. PRODUCT MONOGRAPH PrMed-Dorzolamide. Available from: [Link]
-
Phenomenex. Dorzolamide Hydrochloride Related Substances on Luna 5 µm C18(2). Available from: [Link]
-
Regulations.gov. Dorzolamide Hydrochloride. Available from: [Link]
-
International Journal of Innovative Science, Engineering & Technology. RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. Available from: [Link]
-
National Center for Biotechnology Information. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Available from: [Link]
-
ResearchGate. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Available from: [Link]
-
International Journal of Environmental Sciences & Natural Resources. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Dorzolamide and Natarsudil Dimesylate in Pharmaceutical Formulations. Available from: [Link]
-
Marcel Dekker, Inc. Chiral Drug Separation. Available from: [Link]
-
U.S. Pharmacopeia. Dorzolamide Hydrochloride. Available from: [Link]
-
Trungtamthuoc.com. Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution USP 2025. Available from: [Link]
-
Lurie, I. S., & Wittwer, J. D. (1998). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 1-15. Available from: [Link]
-
MDPI. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Available from: [Link]
-
ResearchGate. Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Available from: [Link]
-
U.S. Pharmacopeia. General Chapter <1053> CAPILLARY ELECTROPHORESIS. Available from: [Link]
-
MDPI. Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Available from: [Link]
-
Fanali, S., & Desiderio, C. (1996). Separation and Determination of Some Stereoisomers by Capillary Gel Electrophoresis With Cyclodextrin Incorporated in Polyacrylamide Gel. Journal of Chromatography A, 735(1-2), 313-22. Available from: [Link]
-
James, N. Capillary Electrophoresis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dorzolamide hydrochloride Related Compound A USP Reference Standard [sigmaaldrich.com]
- 4. Dorzolamide Hydrochloride [drugfuture.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]
- 7. CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantitative Determination of Dorzolamide and its Metabolite N-desethyl dorzolamide in Human Plasma by LC-MS/MS
An Application Note for Researchers and Drug Development Professionals
Introduction: The Clinical Significance of Monitoring Dorzolamide
Dorzolamide is a potent topical carbonic anhydrase inhibitor prescribed for the management of glaucoma and ocular hypertension.[1][2] By inhibiting carbonic anhydrase in the ciliary processes of the eye, dorzolamide reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.[3][4][5] Although administered topically, dorzolamide can be absorbed systemically and subsequently undergoes metabolism.[6][7] The primary metabolite, N-desethyl dorzolamide, also exhibits carbonic anhydrase inhibitory activity and accumulates in red blood cells.[4][7][8][9] Given its systemic exposure and the presence of an active metabolite, a sensitive and selective bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety during drug development. This application note provides a detailed protocol for the simultaneous quantification of dorzolamide and N-desethyl dorzolamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.
Method Rationale: A Symphony of Selectivity and Sensitivity
The successful quantification of drugs and their metabolites in a complex biological matrix like plasma hinges on a meticulously developed method that addresses several key challenges: low analyte concentrations, potential for matrix interference, and the need for high throughput. The method detailed herein employs a liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection.
-
Sample Preparation: The choice of sample preparation is critical for removing endogenous plasma components, such as proteins and phospholipids, that can interfere with the analysis and compromise the integrity of the LC-MS/MS system.[10][11] While protein precipitation (PPT) is a simpler and faster technique, liquid-liquid extraction (LLE) often provides a cleaner extract, leading to reduced matrix effects and improved assay robustness.[12][13][14] Solid-phase extraction (SPE) is another powerful technique that can offer high selectivity and recovery.[11][15][16][17] For this application, LLE is selected for its ability to efficiently extract dorzolamide and its metabolite while minimizing the co-extraction of interfering substances.
-
Chromatography: Reversed-phase chromatography is ideally suited for the separation of moderately polar compounds like dorzolamide and its metabolite from the remaining matrix components. The use of a C18 column with a gradient elution of acetonitrile and a volatile buffer like ammonium formate ensures sharp peak shapes, good resolution, and compatibility with mass spectrometry.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for quantitative analysis. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the interference from co-eluting compounds is virtually eliminated. This allows for the accurate quantification of dorzolamide and N-desethyl dorzolamide even at the low concentrations typically found in plasma following topical administration.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: A schematic of the complete analytical workflow from sample preparation to final quantitation.
Detailed Protocols
Materials and Reagents
-
Dorzolamide hydrochloride (Reference Standard)
-
N-desethyl dorzolamide (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Toluene (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dorzolamide hydrochloride and N-desethyl dorzolamide in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions at various concentrations for spiking into the plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration suitable for spiking into plasma samples.
Sample Preparation: Liquid-Liquid Extraction
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Spike 10 µL of the appropriate working standard solution (or blank solution for the blank sample) into each tube.
-
Add 25 µL of the internal standard working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0) to each tube and vortex briefly.
-
Add 600 µL of the extraction solvent (e.g., a mixture of ethyl acetate and toluene, 80:20 v/v).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.35 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Mass Spectrometric Parameters (MRM Transitions)
The following MRM transitions are recommended for the quantification of dorzolamide, N-desethyl dorzolamide, and a potential internal standard. The fragmentor voltage and collision energy should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Dorzolamide | 325.1 | 199.1 | 130 | 20 |
| N-desethyl dorzolamide | 297.1 | 199.1 | 125 | 20 |
| Internal Standard (Example) | To be determined | To be determined | To be optimized | To be optimized |
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][19][20][21][22] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. | Ensures that endogenous plasma components do not affect the accuracy of the measurement. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards. | Demonstrates a predictable and reproducible relationship between analyte concentration and instrument response over a defined range. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the LLOQ). Accuracy (% bias) within ±15% (±20% at the LLOQ). | Ensures the method is reliable and provides accurate and reproducible results. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. | Assesses the impact of co-eluting matrix components on the ionization of the analytes. |
| Recovery | The extraction recovery of the analytes and IS should be consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |
| Stability | Analytes should be stable in plasma under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Ensures the integrity of the samples from collection to analysis. |
Data Analysis and Quantitation
-
Peak Integration: Integrate the chromatographic peaks for the analytes and the internal standard using the instrument's data analysis software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentrations of dorzolamide and N-desethyl dorzolamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of dorzolamide and its active metabolite, N-desethyl dorzolamide, in human plasma. The detailed protocol, from sample preparation to data analysis, is designed to deliver high sensitivity, selectivity, and accuracy, making it suitable for a wide range of applications in clinical and pharmaceutical research. Adherence to the principles of bioanalytical method validation is paramount to ensure the generation of reliable and high-quality data.
References
-
Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
-
Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. National Genomics Data Center. [Link]
-
Dorzolamide - Wikipedia. Wikipedia. [Link]
-
Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem. National Center for Biotechnology Information. [Link]
-
Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Clinical pharmacokinetics of dorzolamide. PubMed. [Link]
-
Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed. [Link]
-
Development and validation of RP-HPLC method for the quantitative estimation of dorzolamide hydrochloride in opthalmic solution. ResearchGate. [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. [Link]
-
Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. From the Guidelines. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. accessdata.fda.gov. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Journal of Mass Spectrometry. [Link]
-
DORZOLAMIDE HCL solution/ drops Label. DailyMed. [Link]
-
Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. ResearchGate. [Link]
-
New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Hindawi. [Link]
-
Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. [Link]
-
Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science. [Link]
-
Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]
-
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology. [Link]
-
A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Università di Bologna. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]
Sources
- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Dorzolamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. agilent.com [agilent.com]
- 15. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. fda.gov [fda.gov]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
- 21. moh.gov.bw [moh.gov.bw]
- 22. fda.gov [fda.gov]
Troubleshooting & Optimization
Optimizing HPLC Parameters for Dorzolamide Enantiomer Separation: A Technical Support Guide
Welcome to the technical support center for the chiral separation of Dorzolamide enantiomers. As researchers and professionals in drug development, achieving precise and robust enantiomeric separation is paramount for ensuring the safety and efficacy of pharmaceutical products. Dorzolamide, with its stereogenic centers, presents a common but critical challenge in analytical chromatography. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to optimize your High-Performance Liquid Chromatography (HPLC) methods for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Dorzolamide enantiomers?
The primary challenge lies in the fact that enantiomers, such as the active (4S,6S)-Dorzolamide and its inactive (4R,6R) counterpart, possess identical physical and chemical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC. The key is to induce differential interactions between the enantiomers and the CSP, leading to different retention times.
Q2: Which type of chiral stationary phase is most effective for Dorzolamide?
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and success in separating a wide range of chiral compounds, including Dorzolamide.[1][2] Specifically, cellulose phenylcarbamate and chiral alpha(1)-acid glycoprotein columns have been successfully employed.[1][2][3][4] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition.
Q3: What are the typical mobile phase systems used for this separation?
Two primary mobile phase systems are used:
-
Normal-Phase: This typically consists of a non-polar solvent like n-hexane mixed with a polar alcohol such as ethanol or 2-propanol.[1][2][5][6] A small amount of a basic additive, like diethylamine (DEA), is often required to improve peak shape and resolution by minimizing secondary interactions with the silica support of the CSP.[1][2][5][6]
-
Reversed-Phase: While less common for this specific separation, reversed-phase methods using aqueous buffers (e.g., ammonium acetate) with organic modifiers have also been reported.[3][4] The pH of the buffer is a critical parameter in this mode.[3][4]
Q4: Why is a basic additive like diethylamine (DEA) often necessary in normal-phase mode?
Dorzolamide is a basic compound. In normal-phase chromatography on polysaccharide-based CSPs, residual silanol groups on the silica surface can lead to strong, non-specific interactions with basic analytes. This can result in severe peak tailing and poor resolution. A small amount of a basic additive like DEA acts as a competitor for these active sites, effectively masking them and allowing for more efficient and symmetrical peaks.
Troubleshooting Guide
This section addresses common issues encountered during the enantiomeric separation of Dorzolamide.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase: The selected CSP may not provide the necessary chiral recognition for Dorzolamide.
-
Incorrect Mobile Phase Composition: The ratio of the organic modifiers in the mobile phase is critical for achieving enantioselectivity.
-
Action (Normal-Phase): Systematically vary the ratio of n-hexane to the alcohol (e.g., 2-propanol or ethanol).[5][6] A higher percentage of the alcohol will generally decrease retention times but may also reduce resolution. Start with a composition like n-hexane:2-propanol (50:50, v/v) and adjust as needed.[1][5]
-
Action (Reversed-Phase): Optimize the pH of the aqueous buffer. For a chiral-alpha(1)-acid glycoprotein column, a mobile phase with an ammonium acetate buffer at pH 7.0 has been shown to be effective.[3][4]
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Action: Investigate the effect of column temperature in a range of 10°C to 40°C.[5] Lower temperatures often, but not always, enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
-
Secondary Interactions with Silica Support: As mentioned, residual silanols can interact with the basic Dorzolamide molecule.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase.
-
Action: Ideally, dissolve the sample in the mobile phase. If a different solvent is necessary, use the weakest solvent in which the sample is soluble and keep the injection volume small. For normal-phase methods, methanol is a common solvent for sample preparation.[7]
-
Problem 3: Unstable Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Action: Flush the column with at least 20-30 column volumes of the mobile phase before starting the analysis. Ensure a stable baseline is achieved.
-
-
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and controlled temperature.[7]
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile components of the mobile phase (like n-hexane) can alter its composition over time.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Recommended Starting HPLC Parameters
The following tables provide validated starting conditions for the enantiomeric separation of Dorzolamide. These should be used as a baseline for further optimization.
Table 1: Normal-Phase Method
| Parameter | Recommended Condition | Source |
| Chiral Stationary Phase | Cellulose phenylcarbamate derivative (e.g., Chiralpak AD-H) | [7] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [7] |
| Mobile Phase | n-hexane : ethanol : diethylamine (84:16:0.02, v/v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 30 °C | [7] |
| Detection Wavelength | 254 nm | [7] |
Table 2: Reversed-Phase Method
| Parameter | Recommended Condition | Source |
| Chiral Stationary Phase | Chiral-alpha(1)-acid glycoprotein | [3][4] |
| Column Dimensions | 150 mm x 4.0 mm, 5 µm | [3][4] |
| Mobile Phase | Ammonium acetate buffer (pH 7.0) | [3][4] |
| Flow Rate | To be optimized (start at 1.0 mL/min) | [3][4] |
| Column Temperature | To be optimized (start at 25 °C) | [3][4] |
| Detection Wavelength | To be optimized (e.g., 254 nm) |
Experimental Protocol: Method Development Workflow
This section outlines a systematic approach to developing a robust HPLC method for Dorzolamide enantiomer separation.
Step 1: Column Selection
-
Begin with a polysaccharide-based CSP, such as a cellulose phenylcarbamate column, due to their broad enantioselectivity.[1][2]
Step 2: Mobile Phase Screening (Normal-Phase)
-
Prepare a stock solution of Dorzolamide racemate.
-
Start with a mobile phase of n-hexane:2-propanol (50:50, v/v) with 0.1% DEA.
-
If no separation is observed, screen other alcohols like ethanol.
-
Systematically vary the n-hexane/alcohol ratio to optimize selectivity and retention.
Step 3: Optimization of Additive Concentration
-
While keeping the n-hexane/alcohol ratio constant, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%) to achieve the best peak shape.
Step 4: Temperature Optimization
-
Once a promising mobile phase is identified, evaluate the effect of column temperature (e.g., 15°C, 25°C, 35°C) on resolution.
Step 5: Flow Rate Adjustment
-
Fine-tune the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve resolution but will increase the run time.
Method Development Logic
Caption: Logical workflow for HPLC method development.
References
-
Shamsipur, M., Heydari, R., Jamasbi, E. S., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science, 33(15), 2328–2333. [Link]
-
ResearchGate. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Retrieved from [Link]
-
Shamsipur, M., Abdollahpour, A., & Heydari, R. (2011). DEVELOPMENT AND VALIDATION OF A NEW HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR ENANTIOSEPARATION OF DORZOLAMIDE HYDROCHLORIDE ON A COATED CELLULOSE PHENYLCARBAMATE CHIRAL STATIONARY PHASE. Analytical Letters, 44(8), 1369-1381. [Link]
- Google Patents. (n.d.). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.
- Google Patents. (n.d.). CN104316619A - Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC (high performance liquid chromatography) process.
-
ResearchGate. (n.d.). (PDF) Development and validation of a new high performance liquid chromatographic method for enantioseparation of dorzolamide hydrochloride on a coated cellulose phenylcarbamate chiral stationary phase. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (2022). HPLC Method for the quantification of sodium dicyanamide in Proguanil hydrochloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]
Overcoming solubility issues of Dorzolamide in experimental buffers
Welcome to the technical support center for Dorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with Dorzolamide Hydrochloride in experimental buffers. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the success of your experiments.
I. Understanding the Challenge: The Physicochemical Profile of Dorzolamide
Dorzolamide Hydrochloride is a white to off-white crystalline powder, widely used as a potent carbonic anhydrase inhibitor.[1][2][3] While it is classified as soluble in water, achieving and maintaining the desired concentration in various experimental buffers can be challenging due to its specific physicochemical properties.[1][2][3][4]
At its core, Dorzolamide is an amphoteric molecule, meaning it has both acidic and basic functional groups. This dictates that its solubility is highly dependent on the pH of the surrounding medium.
-
Strongest Basic pKa: 6.88
-
Strongest Acidic pKa: 8.16
This dual nature is the primary reason for the solubility issues researchers often encounter. At a pH above its basic pKa, the primary amine group is deprotonated, reducing its polarity and thus its aqueous solubility. The commercial ophthalmic solution, Trusopt®, is formulated at a pH of approximately 5.6.[3][4] At this acidic pH, the basic amine group is protonated (ionized), which significantly enhances the molecule's interaction with water and increases its solubility. Optimal stability in aqueous solutions has been observed at pH levels between 4 and 6.
The following diagram illustrates the relationship between pH and the ionization state of Dorzolamide's primary amine, which is the key to managing its solubility.
Caption: pH-dependent ionization and solubility of Dorzolamide.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Dorzolamide Hydrochloride precipitating in my neutral pH buffer (e.g., PBS pH 7.4)?
A: This is the most common issue encountered. The solubility of Dorzolamide Hydrochloride decreases as the pH approaches and surpasses its basic pKa of 6.88. In a buffer at pH 7.4, a significant portion of the Dorzolamide molecules will be in their less soluble, neutral (deprotonated) form, leading to precipitation. While some studies report a solubility of around 6.7 mg/mL in phosphate buffer at pH 7.4, achieving higher concentrations or maintaining stability over time can be difficult.[5][6]
Q2: What is the maximum aqueous solubility of Dorzolamide Hydrochloride?
A: The reported aqueous solubility varies depending on the conditions. Under ultrasonic agitation, the solubility in water is approximately 12.5 mg/mL and in Phosphate Buffered Saline (PBS) it is around 11 mg/mL.[1] One study determined the solubility to be significantly higher in a slightly acidic normal saline solution (pH 5.5), reaching 38.76 mg/mL, compared to 6.72 mg/mL in phosphate buffer at pH 7.4.[6] This highlights the critical role of pH.
Q3: The product datasheet says Dorzolamide HCl is "water-soluble," but it's not dissolving easily. What should I do?
A: "Water-soluble" indicates that it can be dissolved in water, but the process may not be instantaneous and can be slow.[1] Gentle warming (to 37°C) and physical methods like vortexing or sonication can help accelerate dissolution.[1][4] However, if the final buffer pH is not optimal, the compound may still precipitate out of solution later. Always ensure your final solution pH is in the acidic range (ideally pH 5.0-6.0) for best results.
Q4: Can I use DMSO to make a stock solution?
A: Yes, Dorzolamide Hydrochloride is highly soluble in DMSO (100 mg/mL with sonication).[1][4] This is a common and effective strategy. You can prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental buffer. However, be mindful of the final DMSO concentration in your assay, as it can have biological effects. It is best practice to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control in your experiments.
III. Troubleshooting Guides & Protocols
This section provides a systematic approach to overcoming solubility issues, from simple buffer adjustments to the use of advanced formulation techniques.
Strategy 1: pH Adjustment (The Primary Solution)
Controlling the pH is the most direct and effective method to solubilize Dorzolamide. The goal is to maintain the pH of your final solution below the basic pKa of 6.88.
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for troubleshooting via pH modification.
Step-by-Step Protocol: Preparation of a 10 mg/mL Dorzolamide Solution in pH 5.5 Citrate Buffer
-
Prepare a 50 mM Sodium Citrate Buffer:
-
Prepare solutions of 50 mM citric acid and 50 mM trisodium citrate.
-
Mix the two solutions while monitoring with a calibrated pH meter until the pH reaches 5.5.
-
-
Weigh Dorzolamide Hydrochloride:
-
Accurately weigh the required amount of Dorzolamide HCl powder. For 10 mL of a 10 mg/mL solution, you will need 100 mg.
-
-
Dissolution:
-
Add the powder to your prepared pH 5.5 citrate buffer.
-
Vortex thoroughly. If needed, place the solution in a sonicator bath for 5-10 minutes.
-
-
Final Check:
-
Visually inspect the solution to ensure it is clear and free of particulates. If necessary, the solution can be sterile-filtered through a 0.22 µm PVDF or PES filter.
-
Strategy 2: Utilizing Co-solvents (For High Concentrations or Stubborn Buffers)
When pH adjustment is not feasible due to experimental constraints, or when very high concentrations are required, co-solvents are an excellent alternative. The strategy involves creating a concentrated stock in a non-aqueous solvent or a solvent mixture and then diluting it into the final aqueous buffer.
Quantitative Data: Co-solvent Formulations
| Formulation Components | Achieved Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.93 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.93 mM) | [4] |
| DMSO (with sonication) | 100 mg/mL (277.09 mM) | [1][4] |
Step-by-Step Protocol: Preparation using a DMSO Stock
-
Prepare a Concentrated Stock in DMSO:
-
Dilution into Final Buffer:
-
Thaw an aliquot of the DMSO stock.
-
Perform a serial or direct dilution into your pre-warmed (room temperature or 37°C) experimental buffer.
-
Crucial Step: Add the DMSO stock to the buffer dropwise while vortexing vigorously. This rapid mixing helps prevent the drug from precipitating out as it hits the aqueous environment.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your experimental buffer without the drug. This is essential to differentiate the effects of the drug from the effects of the solvent.
-
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, forming an "inclusion complex" with a hydrophilic exterior that is readily soluble in water.[7][8][9] This can be an effective strategy, though the interaction can be pH-dependent.
-
Key Insight: Studies have shown that Dorzolamide has a high affinity for γ-cyclodextrin (γCD).[10] Formulating Dorzolamide with γCD can enhance its solubility and has been explored for creating sustained-release topical formulations.[10]
-
Practical Application: For in-vitro experiments, using a commercially available, highly soluble cyclodextrin derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is recommended. The protocol provided in the co-solvent table using SBE-β-CD is a validated starting point.[4]
IV. Summary and Key Recommendations
-
pH is Paramount: The primary cause of Dorzolamide solubility issues is a buffer pH above 6.5. The most reliable solution is to work in a slightly acidic buffer system (pH 5.0 - 6.0).
-
Use Co-Solvents for Stock Solutions: For convenience and high concentrations, prepare a concentrated stock solution in 100% DMSO.
-
Dilute with Care: When diluting a DMSO stock into an aqueous buffer, add the stock to the buffer slowly while vortexing to prevent precipitation.
-
Consider Physical Assistance: Don't hesitate to use gentle warming (37°C) and sonication to aid the dissolution process.
-
Always Use Controls: When employing co-solvents, always include a vehicle control in your experimental design.
By understanding the fundamental chemistry of Dorzolamide and applying these systematic troubleshooting strategies, you can confidently prepare clear, stable solutions for your research needs.
V. References
-
Loftsson, T., et al. (2011). Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension. International Journal of Pharmaceutics. Available at: [Link]
-
Bar-Ilan, A., et al. (2013). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Product Label. Available at: [Link]
-
Al-Kinani, M. A., et al. (2023). Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. Pharmaceutics. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Pote, S. V., et al. (2021). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Tauqeer, M., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5284549, Dorzolamide. Available at: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of inclusion complex of brinzolamide with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dorzolamide In-Vitro Assays
Welcome to the technical support center for Dorzolamide in-vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the experimental evaluation of this potent carbonic anhydrase inhibitor. The information herein is structured to offer practical, field-proven insights to ensure the accuracy and reliability of your results.
Understanding Dorzolamide's Mechanism of Action
Dorzolamide hydrochloride is a highly specific inhibitor of carbonic anhydrase isoenzyme II (CA-II), which is the predominant isoform found in the ciliary processes of the eye.[1][2] By inhibiting CA-II, Dorzolamide reduces the formation of bicarbonate ions from carbon dioxide and water.[1] This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure (IOP).[1][3] This mechanism is the cornerstone of its therapeutic effect in glaucoma.[1] In-vitro assays are therefore critical for determining the potency (e.g., IC50) and specificity of Dorzolamide and novel analogues against target carbonic anhydrase isoforms.
Troubleshooting Guide: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for characterizing the interaction between Dorzolamide and carbonic anhydrase. Below are common problems and their solutions.
Question 1: My IC50 values for Dorzolamide are inconsistent and show high variability between experimental runs. What are the likely causes?
High variability in IC50 values is a frequent challenge and can stem from several factors.[4]
-
Root Cause Analysis:
-
Compound Solubility: Dorzolamide hydrochloride is water-soluble, but its solubility can be pH-dependent.[5][6] If the assay buffer pH is not optimal, the compound may not be fully dissolved, leading to an inaccurate effective concentration.
-
Reagent Degradation: Repeated freeze-thaw cycles of the enzyme or substrate can lead to loss of activity.[7]
-
Pipetting Inaccuracies: Small volume additions, especially of the inhibitor, can introduce significant errors if not performed with calibrated pipettes and proper technique.[7]
-
Inconsistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate is critical, particularly for establishing equilibrium.[4]
-
-
Step-by-Step Solutions:
-
Verify Compound Solubility: Prepare fresh serial dilutions of Dorzolamide in the assay buffer for each experiment. Visually inspect for any precipitation. Consider preparing a concentrated stock solution in an appropriate solvent like water or DMSO and then diluting it in the assay buffer.[8]
-
Aliquot Reagents: Upon receipt, aliquot the carbonic anhydrase enzyme and substrate into single-use volumes to avoid repeated freeze-thaw cycles.[4][9]
-
Optimize Pipetting: Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells to ensure consistency.[7] For viscous solutions, reverse pipetting is recommended.[4]
-
Standardize Incubation: Precisely control all incubation times and temperatures. Ensure a consistent pre-incubation period for the enzyme and inhibitor.
-
Question 2: I am observing a high background signal in my colorimetric carbonic anhydrase assay, even in the absence of the enzyme. How can I reduce this?
A high background signal in colorimetric assays, often using p-nitrophenyl acetate (pNPA) as a substrate, can mask the true enzyme activity.
-
Root Cause Analysis:
-
Spontaneous Substrate Hydrolysis: The ester substrate used in many colorimetric CA assays can hydrolyze spontaneously, especially at alkaline pH and elevated temperatures.[10]
-
Contaminated Reagents: Impurities in the buffer or substrate solution can contribute to the background signal.
-
-
Step-by-Step Solutions:
-
Optimize Assay pH: While carbonic anhydrase activity is often optimal at a slightly alkaline pH, a very high pH will accelerate the spontaneous hydrolysis of pNPA. A balance must be struck. Consider running the assay at a pH between 7.4 and 7.6 to minimize background while maintaining sufficient enzyme activity.[10]
-
Prepare Fresh Substrate Solution: Always prepare the pNPA solution fresh before each experiment.[10]
-
Include Proper Controls: Always run a "no-enzyme" blank for each plate. The absorbance from this blank should be subtracted from all other wells.[10]
-
Adjust Temperature and Incubation Time: If possible, perform the assay at a lower temperature (e.g., 25°C instead of 37°C) to reduce the rate of spontaneous hydrolysis.[10] A shorter incubation time can also help, though you may need to increase the enzyme concentration to get a sufficient signal.[10]
-
Troubleshooting Guide: Cell-Based Assays
Cell-based assays are crucial for understanding the effect of Dorzolamide in a more physiologically relevant context.
Question 3: In my cell-based assay measuring intracellular pH (pHi) changes, the response to Dorzolamide is not dose-dependent. What could be wrong?
A lack of dose-dependency can indicate a fundamental issue with the assay setup or cellular response.
-
Root Cause Analysis:
-
Cell Health and Viability: Unhealthy or dying cells will not respond appropriately to stimuli.
-
Inconsistent Cell Seeding: A major source of variability is inconsistent cell numbers across wells.[4]
-
"Edge Effects": Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of reagents and affect cell growth.[4][7]
-
Compound Cytotoxicity: At high concentrations, Dorzolamide or the vehicle (e.g., DMSO) might be toxic to the cells, confounding the results.
-
-
Step-by-Step Solutions:
-
Ensure Healthy Cell Culture: Use cells within a consistent and low passage number range. Regularly check for viability using methods like Trypan Blue exclusion.
-
Homogenize Cell Suspension: Before and during plating, ensure the cell suspension is homogenous to achieve consistent seeding density. An automated cell counter can improve accuracy.[4]
-
Mitigate Edge Effects: Fill the outer wells of the plate with sterile media or PBS to create a humidified barrier, and do not use them for experimental samples.[4][7]
-
Assess Cytotoxicity: Run a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which Dorzolamide is not toxic to your specific cell line.
-
| Parameter | Recommended Action | Rationale |
| Cell Passage Number | Use cells within a defined, low passage range. | High passage numbers can lead to phenotypic drift and altered cellular responses. |
| Seeding Density | Optimize and maintain a consistent cell number per well. | Ensures a uniform cell monolayer and consistent response to the compound. |
| Edge Effects | Fill outer wells with sterile buffer/media. | Minimizes evaporation and temperature gradients across the plate.[4][7] |
| Compound Cytotoxicity | Determine the non-toxic concentration range. | Ensures that the observed effects are due to carbonic anhydrase inhibition and not cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing Dorzolamide hydrochloride stock solutions?
Dorzolamide hydrochloride is a white to off-white crystalline powder that is soluble in water.[6][11] For most in-vitro assays, preparing the stock solution in high-purity water or the assay buffer itself is recommended. If a higher concentration is needed, anhydrous DMSO can be used, but the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[8]
Q2: What are the key carbonic anhydrase isoforms to consider for selectivity profiling of Dorzolamide analogues?
While Dorzolamide is a potent inhibitor of CA-II, it also inhibits CA-IV.[12] For selectivity profiling, it is crucial to test against other relevant isoforms. Consider including CA-I (abundant in red blood cells), and cancer-related isoforms like CA-IX and CA-XII if applicable to your research goals.[13]
Q3: Can I use a fluorescence-based assay for screening Dorzolamide and its analogues?
Yes, fluorescence-based assays can be a high-throughput alternative to colorimetric methods.[14] One common approach is an indicator-displacement assay. In this setup, a fluorescent indicator binds to the active site of carbonic anhydrase, and its fluorescence is quenched.[14] When an inhibitor like Dorzolamide is added, it displaces the indicator, leading to a recovery of fluorescence that is proportional to the inhibitor's affinity.[14]
Q4: What are typical IC50 values for Dorzolamide against CA-II?
The IC50 of Dorzolamide against human CA-II is in the low nanomolar range. For instance, some studies report a Ki (inhibition constant) of 1.9 nM.[8] In cell-based assays, such as those measuring the inhibition of CO2 flux in bovine corneal endothelial cells, the IC50 has been reported to be around 2.4 µM.[15][16] The exact IC50 value will depend on the specific assay conditions, including substrate concentration and pH.
Experimental Workflow & Signaling Pathway Diagrams
Workflow for Determining Dorzolamide IC50 using a Colorimetric Assay
Caption: Workflow for IC50 Determination of Dorzolamide.
Dorzolamide's Mechanism of Action in the Ciliary Epithelium
Caption: Dorzolamide's Inhibition of Carbonic Anhydrase.
References
- What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025-05-22).
- What is the mechanism of Dorzolamide Hydrochloride? - Patsnap Synapse. (2024-07-17).
- Carbonic anhydrase inhibitors in glaucoma – GPnotebook. (2021-01-27).
- Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma - Mount Sinai Scholars Portal.
- reducing background signal in colorimetric carbonic anhydrase assays - Benchchem.
- A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research - Benchchem.
- Clinical pharmacokinetics of dorzolamide - PubMed.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing.
- Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds - Benchchem.
- troubleshooting DV1 enzymatic assay variability - Benchchem.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH.
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI.
- In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC - NIH. (2021-03-30).
- Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide - Benchchem.
- Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PubMed Central. (2024-12-10).
- PRODUCT MONOGRAPH DORZOLAMIDE Dorzolamide (as Dorzolamide Hydrochloride USP) 2.0% w/v Sterile Ophthalmic Solution Elevated Int. (2011-03-02).
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017-02-09).
- Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis.
- Dorzolamide Hydrochloride BP Ph Eur USP EP Grade Manufacturers - Anmol Chemicals. (2025-10-12).
- Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide - IOVS.
- Dorzolamide HCl | Carbonic Anhydrase inhibitor | CAS 130693-82-2 - Selleck Chemicals.
- Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC - NIH.
- Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide - PubMed.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.
Sources
- 1. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. droracle.ai [droracle.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dorzolamide Hydrochloride BP Ph Eur USP EP Grade Manufacturers [anmol.org]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Dorzolamide Glaucoma Studies
Welcome to the technical support center for the refinement of animal models in dorzolamide glaucoma studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preclinical glaucoma research. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to enhance the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Animal Model Selection and Induction of Ocular Hypertension
Question 1: We are planning a new study on dorzolamide. Which is the most appropriate animal model to start with?
Answer: The choice of an animal model is a critical decision that significantly influences the translatability of your findings. There is no single "perfect" model; the best choice depends on your specific research question, budget, and available expertise.[1][2]
-
Rodents (Mice and Rats): These are the most commonly used models due to their cost-effectiveness, short breeding cycles, and the availability of genetic variants.[2]
-
Mice: Ideal for genetic studies. The DBA/2J mouse is a widely used genetic model of hereditary glaucoma.[3] However, be aware of potential confounding factors like iris atrophy and pigment dispersion that are specific to this strain.
-
Rats: Their larger eye size compared to mice facilitates surgical manipulations and repeated IOP measurements. Laser-induced ocular hypertension models are well-established in rats.
-
-
Rabbits: Rabbits have larger eyes than rodents, which is advantageous for surgical procedures and formulation studies.[4][5][6][7] Their aqueous humor dynamics have similarities to humans. However, some drugs, like latanoprost, are not effective in reducing IOP in rabbits, so it's crucial to verify the relevance of your chosen drug class in this model.[1]
-
Non-Human Primates (NHPs): NHPs are anatomically and physiologically the most similar to humans, making them the gold standard for preclinical glaucoma research. However, their use is limited by high costs and significant ethical considerations.[2]
Recommendation: For initial efficacy and mechanism-of-action studies of dorzolamide, a well-characterized rat model of laser-induced ocular hypertension is a robust and practical choice. For studies involving genetic components of glaucoma, the DBA/2J mouse model is a suitable option.
Question 2: We are observing high variability in intraocular pressure (IOP) elevation in our laser-induced rat model. What could be the cause and how can we improve consistency?
Answer: High variability in laser-induced ocular hypertension models is a common challenge. Several factors can contribute to this issue:
-
Laser Parameters: Inconsistent laser power, duration, or number of spots applied can lead to variable damage to the trabecular meshwork and episcleral veins, resulting in inconsistent IOP elevation.
-
Anatomical Variations: Minor differences in the venous anatomy among animals can affect the efficacy of the laser treatment.
-
Operator Skill: The precision of the laser application is highly dependent on the operator's experience.
Troubleshooting Steps:
-
Standardize Laser Protocol: Develop and strictly adhere to a detailed protocol specifying laser power, duration, spot size, and the number and location of laser applications.
-
Operator Training: Ensure all personnel performing the procedure are thoroughly trained and demonstrate proficiency in consistently targeting the episcleral and limbal veins.
-
Animal Strain and Age: Use a consistent strain and age of rats for all experiments, as these factors can influence ocular anatomy and response to treatment.
-
Post-Operative Care: Standardize post-operative care, including the use of anti-inflammatory medications, to minimize variability in the inflammatory response, which can affect IOP.
A study on a rat model of experimental glaucoma induced by intracameral injection of India ink followed by laser trabecular photocoagulation demonstrated that both timolol and dorzolamide could effectively reduce IOP and protect retinal ganglion cells.[8] This suggests that with a well-controlled induction method, consistent and pharmacologically responsive models can be achieved.
Section 2: Intraocular Pressure (IOP) Measurement
Question 3: Our IOP measurements in mice seem to be inconsistent. What are the best practices for obtaining reliable data?
Answer: Accurate and reproducible IOP measurement is fundamental to glaucoma research. Inconsistencies often arise from the measurement technique, the animal's stress level, and the effects of anesthesia.
Best Practices for Rodent IOP Measurement:
-
Choice of Tonometer:
-
Rebound Tonometry (e.g., TonoLab, Tono-Pen): This is the most common and least invasive method for mice and rats.[9] The TonoLab is specifically designed for the rodent eye and has demonstrated accuracy in various mouse models.[9][10]
-
Microneedle Manometry: This is the "gold standard" for accuracy but is invasive and typically a terminal procedure. It is often used to validate non-invasive methods.
-
-
Minimizing Stress:
-
Habituation: Acclimate the animals to the restraint and measurement procedure for several days before collecting data. This will reduce stress-induced IOP spikes.
-
Consistent Handling: Use a calm and consistent handling technique for all animals.
-
-
Anesthesia Considerations:
-
Anesthesia is known to lower IOP in rodents.[11][12][13][14] Therefore, if anesthesia is necessary, the protocol must be consistent across all animals and all time points.
-
A mixture of ketamine and xylazine is a commonly used anesthetic combination. However, it's important to be aware that this combination can significantly reduce IOP.[11]
-
Whenever possible, perform IOP measurements in conscious, well-habituated animals to avoid the confounding effects of anesthesia. A study on the effects of general anesthetics on IOP in a mouse model with elevated IOP found that all tested anesthetics significantly altered IOP measurements.[11]
-
Troubleshooting High Variability in IOP Readings:
-
Inconsistent Measurement Time: IOP has a diurnal rhythm. Always perform measurements at the same time of day to minimize this source of variability.[15]
-
Improper Tonometer Use: Ensure the tonometer probe is perpendicular to the center of the cornea for each measurement.
-
Corneal Health: Any corneal abnormalities can affect the accuracy of the tonometer readings. Exclude animals with corneal opacities or other issues.
A study comparing intraperitoneal versus isoflurane gas anesthesia found that IOP was approximately 2 mm Hg lower with intraperitoneal anesthesia in both CD1 and C57BL/6 mice.[12] This highlights the critical importance of a consistent anesthesia protocol.
Section 3: Dorzolamide Administration and Efficacy
Question 4: We are not seeing a significant IOP-lowering effect with dorzolamide in our rabbit model. What could be the reason?
Answer: While dorzolamide is a potent carbonic anhydrase inhibitor, its efficacy can be influenced by several factors, particularly in preclinical models.
-
Formulation and Delivery: The bioavailability of topically applied drugs can be low due to the eye's natural protective mechanisms.
-
Dose and Frequency: The dose-response relationship for dorzolamide may differ between species.
-
A human study showed that while a dose-dependent response was seen after the first dose, there were no significant differences between 0.7%, 1.4%, and 2% concentrations with twice or three times daily dosing.[16] However, this may not directly translate to animal models.
-
It may be necessary to perform a dose-finding study in your specific animal model to determine the optimal concentration and dosing frequency.
-
-
Species-Specific Differences: The physiology of aqueous humor dynamics can vary between species. While rabbits are a common model, their response to certain drugs can differ from humans and other animals. A study in normotensive rabbits showed that subconjunctival delivery of dorzolamide-loaded microparticles resulted in a sustained IOP reduction for at least 35 days, suggesting that the delivery method can significantly impact efficacy.[17]
-
Underlying Glaucoma Model: The nature of the induced glaucoma can influence the response to treatment. For example, if the outflow pathway is severely obstructed, a drug that primarily reduces aqueous humor production, like dorzolamide, might be more effective than one that enhances outflow.
Question 5: How does dorzolamide work, and what is the underlying signaling pathway?
Answer: Dorzolamide is a carbonic anhydrase inhibitor. Its primary mechanism of action is to reduce the production of aqueous humor, the fluid inside the eye.[1][18][19][20]
Mechanism of Action:
-
Carbonic Anhydrase Inhibition: Dorzolamide specifically inhibits carbonic anhydrase isoenzyme II, which is abundant in the ciliary processes of the eye.[1][19][20]
-
Reduced Bicarbonate Production: This enzyme is responsible for catalyzing the formation of bicarbonate ions from carbon dioxide and water.[1] By inhibiting this enzyme, dorzolamide reduces the production of bicarbonate ions.
-
Decreased Aqueous Humor Secretion: The secretion of bicarbonate ions into the posterior chamber of the eye creates an osmotic gradient that draws water with it, forming the aqueous humor.[21] By reducing bicarbonate production, dorzolamide decreases the rate of aqueous humor secretion.
-
Lowered Intraocular Pressure: The reduction in aqueous humor production leads to a decrease in the overall volume of fluid in the eye, which in turn lowers the intraocular pressure.
Signaling Pathway Diagram:
Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.
Section 4: Outcome Measures and Data Interpretation
Question 6: Beyond IOP, what are the key outcome measures to assess the neuroprotective effects of dorzolamide, and what are the common pitfalls in these assessments?
Answer: While IOP reduction is a primary endpoint, assessing the neuroprotective effects of dorzolamide requires evaluating the health and survival of retinal ganglion cells (RGCs) and the function of the retina.
Key Neuroprotective Outcome Measures:
-
Histological Analysis of RGCs:
-
Quantification of RGCs: This is a direct measure of neuroprotection. RGCs can be labeled with specific markers like RBPMS (RNA-binding protein with multiple splicing) for accurate counting in retinal flat mounts or cross-sections.[8][10]
-
Common Pitfall: Inconsistent Staining and Counting: Ensure a standardized and validated immunohistochemistry protocol. Use a systematic and unbiased counting method, often involving sampling from different retinal quadrants. Automated counting software can improve consistency but requires careful validation.
-
-
Electroretinography (ERG):
-
Pattern ERG (PERG): This provides a functional measure of RGC activity. A reduction in PERG amplitude is indicative of RGC dysfunction or loss.[3]
-
Photopic Negative Response (PhNR): This is another ERG component that reflects RGC function.
-
Common Pitfall: Variability and Artifacts: ERG recordings can be sensitive to animal movement, anesthesia levels, and electrode placement. Ensure a stable and consistent recording environment. It's also important to note that ERG abnormalities are not solely specific to glaucoma and can be affected by other retinal conditions.
-
Experimental Workflow for Assessing Neuroprotection:
Sources
- 1. DOT Language | Graphviz [graphviz.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. brieflands.com [brieflands.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. nichigan.or.jp [nichigan.or.jp]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laser-Induced Chronic Ocular Hypertension Model on SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Electroretinography in glaucoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pattern Electroretinography in Glaucoma Suspects and Early Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Laser-Induced Chronic Ocular Hypertension Model on SD Rats [jove.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
Addressing adverse effects of Dorzolamide in preclinical studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for preclinical research involving Dorzolamide. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Introduction to Dorzolamide in Preclinical Research
Dorzolamide is a potent carbonic anhydrase inhibitor primarily used in the treatment of glaucoma to lower intraocular pressure (IOP).[1][2] Its mechanism of action involves the inhibition of carbonic anhydrase isoenzyme II in the ciliary processes of the eye, which reduces the secretion of aqueous humor.[2][3][4] While effective, its use in preclinical models can present challenges related to local ocular irritation, cytotoxicity, and off-target effects that may influence experimental outcomes. This guide will address these potential adverse effects and provide strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Ocular Irritation and Inflammation in Animal Models
Question 1: We are observing significant ocular irritation (redness, swelling, discharge) in our rabbit/rat model after topical administration of our Dorzolamide formulation. What are the potential causes and how can we troubleshoot this?
Answer:
Ocular irritation is a common finding in preclinical studies with topical ophthalmic agents. The primary culprits are often the active pharmaceutical ingredient (API) itself, the formulation's pH, and the presence of preservatives.
-
Causality:
-
Dorzolamide's Acidity: Dorzolamide formulations are often acidic (pH around 5.6) to enhance solubility and permeability. This low pH can be a direct cause of stinging and irritation upon instillation.
-
Preservative Toxicity: Many commercial and custom formulations contain benzalkonium chloride (BAK) as a preservative. BAK is a known cytotoxic agent that can disrupt the corneal epithelium, leading to inflammation and cell death.[5][6][7] Studies have shown that BAK-preserved Dorzolamide induces more significant ocular surface toxicity compared to preservative-free formulations.[5][7]
-
Concentration and Dosing Frequency: Higher concentrations of Dorzolamide and frequent administration can exacerbate irritation.
-
-
Troubleshooting Workflow:
Step 1: Formulation Analysis
-
pH Measurement: Confirm the pH of your Dorzolamide solution. If it is below physiological pH (~7.4), consider adjusting it, keeping in mind potential impacts on drug solubility and stability.
-
Preservative Identification: Determine if your formulation contains BAK or other preservatives. If so, this is a likely contributor to the irritation.
Step 2: Experimental Design Modification
-
Preservative-Free Formulation: If possible, switch to a preservative-free formulation of Dorzolamide. Studies have demonstrated significantly lower cytotoxicity with preservative-free options.[6][8]
-
Lower Concentration/Frequency: Evaluate if a lower concentration of Dorzolamide or a reduced dosing frequency can achieve the desired therapeutic effect while minimizing irritation.
-
Vehicle Control: Always include a vehicle-only control group (without Dorzolamide) to differentiate between formulation-induced and drug-induced irritation.
Step 3: In Vivo Assessment
-
Modified Draize Test: For a more quantitative assessment of irritation, a modified Draize test can be employed. This involves scoring erythema, chemosis, and discharge at specific time points post-instillation.[7][9]
Experimental Protocol: Modified Draize Test for Ocular Irritation in Rabbits
-
Animal Model: Use healthy, adult albino rabbits.
-
Groups:
-
Group 1: Naive control (no treatment).
-
Group 2: Vehicle control (your formulation without Dorzolamide).
-
Group 3: Dorzolamide formulation.
-
-
Procedure:
-
Gently restrain the rabbit.
-
Instill a single 50 µL drop of the test article into the conjunctival sac of one eye. The contralateral eye serves as a control.
-
Observe and score ocular reactions at 1, 24, 48, and 72 hours post-instillation.
-
-
Scoring: Use a standardized scoring system (e.g., based on the Draize scale) for conjunctival redness, chemosis, and discharge.[9]
Visualization of Troubleshooting Workflow for Ocular Irritation
Caption: Troubleshooting workflow for addressing ocular irritation.
-
Section 2: In Vitro Cytotoxicity
Question 2: We are observing unexpected levels of cell death in our primary human corneal epithelial cell (HCEC) cultures treated with Dorzolamide. How can we determine if this is a direct effect of the drug or a formulation artifact?
Answer:
Distinguishing between the cytotoxicity of the active drug and its formulation components is crucial for accurate interpretation of in vitro data.
-
Causality:
-
Benzalkonium Chloride (BAK): As in in vivo models, BAK is a primary suspect for in vitro cytotoxicity. It can induce apoptosis and necrosis in corneal and trabecular meshwork cells.[5][6][10]
-
Dorzolamide's Intrinsic Effects: While generally considered safe for topical use, high concentrations of Dorzolamide can have direct effects on cell viability and proliferation. For example, a high concentration of dorzolamide (500 µg/ml) has been shown to decrease proliferation of human meibomian gland epithelial cells.[11]
-
Oxidative Stress: Studies suggest that Dorzolamide's effects may be linked to oxidative stress, particularly in the presence of compromised mitochondria.[12][13] BAK-preserved formulations have been shown to increase oxidative stress in the tear film.[5][14]
-
-
Troubleshooting and Investigative Workflow:
Step 1: Control Groups are Key
-
Dorzolamide API: If possible, obtain pure Dorzolamide hydrochloride powder to prepare a fresh, preservative-free solution in your cell culture medium. This will help isolate the effect of the drug itself.
-
Vehicle and Preservative Controls: Test the vehicle of your formulation alone, and if it contains BAK, test a solution of BAK at the same concentration.
Step 2: Quantitative Cytotoxicity Assays
-
MTT or WST-1 Assay: These colorimetric assays measure metabolic activity and are a good indicator of cell viability.[15][16][17]
-
LDH Release Assay: This assay measures lactate dehydrogenase released from damaged cells, providing an indicator of cytotoxicity.
-
Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
Experimental Protocol: MTT Assay for Corneal Cell Viability
-
Cell Seeding: Plate human corneal epithelial cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of:
-
Your Dorzolamide formulation.
-
Preservative-free Dorzolamide.
-
Vehicle control.
-
BAK control (if applicable).
-
Treat cells for 24-48 hours.
-
-
MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
Visualization of Cytotoxicity Investigation Workflow
Caption: Workflow for investigating in vitro cytotoxicity.
-
Section 3: Inconsistent Intraocular Pressure (IOP) Measurements
Question 3: We are observing high variability in our IOP measurements in our preclinical glaucoma model, making it difficult to assess the efficacy of Dorzolamide. What could be causing this and how can we improve consistency?
Answer:
Variability in IOP measurements is a common challenge in preclinical studies. Several physiological and methodological factors can contribute to this.
-
Causality:
-
Diurnal Fluctuation: IOP naturally fluctuates throughout the day, with peaks often occurring in the early morning.[18][19]
-
Animal Stress: Handling and measurement procedures can cause stress in animals, leading to transient IOP spikes.
-
Anesthesia: The type and depth of anesthesia can influence IOP readings.
-
Corneal Thickness: Variations in central corneal thickness between animals can affect the accuracy of applanation tonometry.[18]
-
Measurement Technique: Inconsistent tonometer placement and calibration can introduce significant error.
-
-
Troubleshooting and Best Practices:
Step 1: Standardize Measurement Conditions
-
Consistent Timing: Perform all IOP measurements at the same time of day to minimize the impact of diurnal variation.[18]
-
Acclimatization: Allow animals to acclimatize to the procedure room and handling to reduce stress.
-
Consistent Anesthesia: Use a consistent anesthetic agent and ensure the same depth of anesthesia for all measurements.
Step 2: Refine Measurement Technique
-
Tonometer Calibration: Regularly calibrate your tonometer according to the manufacturer's instructions.
-
Multiple Readings: Take multiple (e.g., three) consecutive readings for each eye and average them to improve accuracy.
-
Experienced Personnel: Ensure that all IOP measurements are performed by a trained and experienced individual to maintain consistency.
Step 3: Account for Biological Variables
-
Baseline Measurements: Establish a stable baseline IOP for each animal over several days before starting treatment.
-
Corneal Thickness Measurement: If possible, measure central corneal thickness using pachymetry and use a correction formula to adjust IOP readings if there is significant variation between animals.[18]
Visualization of Factors Influencing IOP Measurement
Caption: Key factors contributing to IOP measurement variability.
-
Quantitative Data Summary
| Parameter | Finding | Ocular Cell Line/Animal Model | Reference(s) |
| In Vitro Cytotoxicity of Dorzolamide Formulations | |||
| Cell Viability (10-fold dilution, 48h) | 47.0% with 1% Trusopt® (BAK-preserved) | Human Corneal Endothelial Cells | [8][14] |
| 71.7% with preservative-free 1% Dorzolamide | Human Corneal Endothelial Cells | [8][14] | |
| In Vivo IOP Reduction | |||
| IOP Reduction (vs. vehicle) | Significant reduction at 1 and 2 weeks | Rat Glaucoma Model | [20] |
| Peak IOP Reduction | ~4-6 mmHg (2 hours post-dose) | Human (Clinical Data) | [1] |
| Neuroprotective Effects | |||
| Retinal Ganglion Cell (RGC) Protection | Significant reduction in RGC loss with Dorzolamide treatment | Rat Glaucoma Model | [21][22] |
| Correlation of RGC number and IOP | Significant negative correlation in Dorzolamide-treated group | Rat Glaucoma Model | [20] |
Signaling Pathways of Interest
Dorzolamide and Oxidative Stress in Trabecular Meshwork (TM) Cells:
Studies suggest that Dorzolamide can exert antioxidant effects, particularly in the presence of functional mitochondria.[12][13] This is relevant as oxidative stress is implicated in the pathogenesis of glaucoma and can be a confounding factor in preclinical studies.
Sources
- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzalkonium Chloride + Dorzolamide: View Uses, Side Effects and Medicines [truemeds.in]
- 4. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of in vitro ocular surface cytotoxicity of a fixed combination of 0.5% timolol/1% dorzolamide eyedrop and its components with 0.005% benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Toxicity of antiglaucoma drugs with and without benzalkonium chloride to cultured human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Draize test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Carbonic Anhydrase Inhibitor Dorzolamide Stimulates the Differentiation of Human Meibomian Gland Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ability of dorzolamide hydrochloride and timolol maleate to target mitochondria in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of antiglaucoma drugs with and without benzalkonium chloride to cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid quantitative assays for corneal endothelial cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Factors Affecting IOP Measurements [auto-oph.com]
- 19. Detecting IOP Fluctuations in Glaucoma Patients [openophthalmologyjournal.com]
- 20. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dorzolamide and Timolol Saves Retinal Ganglion Cells in Glaucomatous Adult Rats | Semantic Scholar [semanticscholar.org]
- 22. Intraocular pressure lowering, change of antiapoptotic molecule expression, and neuroretinal changes by dorzolamide 2%/timolol 0.5% combination in a chronic ocular hypertension rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Absorption of Topical Dorzolamide in Animal Models
This guide is designed for researchers, scientists, and drug development professionals investigating topical dorzolamide formulations. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support the design and execution of animal studies aimed at minimizing systemic drug absorption while maximizing ocular therapeutic efficacy.
Introduction: The Challenge of Ocular Drug Delivery
Topical administration of dorzolamide is a cornerstone in managing elevated intraocular pressure (IOP). However, the unique anatomy and physiology of the eye present a significant challenge: a large portion of an instilled eye drop can be rapidly drained away from the ocular surface, entering the nasolacrimal duct and leading to systemic absorption.[1][2][3] This can result in undesirable systemic side effects and reduces the drug's availability at the target site in the eye.[4][5] The primary goal of advanced formulation and administration strategies is, therefore, to enhance ocular bioavailability while concurrently minimizing systemic uptake.[4][6]
This technical guide will explore formulation strategies, administration techniques, and analytical considerations to achieve this goal in preclinical animal models.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High Variability in Plasma Dorzolamide Concentrations Across Animals in the Same Treatment Group
Question: We are seeing significant inter-animal variability in the plasma concentrations of dorzolamide, making it difficult to assess the systemic absorption of our novel formulation. What could be the cause, and how can we mitigate this?
Answer:
High variability in plasma drug levels is a common challenge in preclinical ophthalmic studies. The primary causes often relate to inconsistencies in drug administration and the physiological responses of the animals.
Potential Causes & Solutions:
-
Inconsistent Drop Volume: The volume of an eye drop can significantly influence the amount of drug available for both ocular and systemic absorption.[7]
-
Solution: Utilize a calibrated micropipette to administer a precise and consistent volume (e.g., 20-30 µL for rabbits) for each animal. Avoid relying on the dropper bottle provided with commercial formulations, as drop size can vary.
-
-
Improper Instillation Technique: If the drop is not properly instilled into the conjunctival sac, it can lead to rapid overflow and inconsistent dosing.
-
Solution: Gently pull down the lower eyelid to create a pouch and administer the drop into this space. Ensure the dropper tip does not touch the eye or surrounding tissues to prevent contamination and reflexive blinking.[8]
-
-
Variable Nasolacrimal Drainage: Blinking pumps tears and any instilled medication into the nasolacrimal duct, the primary route for systemic absorption.[9][10] The rate of blinking and drainage can vary between animals.
-
Solution: Implement punctual occlusion immediately after instillation. This technique involves applying gentle pressure to the inner corner of the eye (near the nose) for 1-2 minutes.[8][9] This temporarily blocks the tear duct, increasing the residence time of the formulation on the ocular surface and reducing its entry into systemic circulation.[9][10] Studies have shown that nasolacrimal occlusion can significantly reduce systemic absorption of topical ophthalmic drugs.[10][11][12]
-
-
Animal Stress and Movement: Stressed animals may have increased tear production and blinking, leading to faster clearance of the formulation.
-
Solution: Acclimatize the animals to the handling and dosing procedures before the study begins.[13] Handle animals gently and in a calm environment to minimize stress.
-
Issue 2: Novel Formulation Shows Poor IOP Reduction Despite Low Systemic Absorption
Question: Our new hydrogel formulation of dorzolamide results in very low plasma levels, but the intraocular pressure (IOP) lowering effect is weaker than the conventional eye drop. What could explain this discrepancy?
Answer:
This scenario suggests that while your formulation is successful at reducing systemic uptake, it may be failing to release the drug effectively at the corneal surface for ocular absorption.
Potential Causes & Solutions:
-
Drug Entrapment: The polymer matrix of your hydrogel might be binding dorzolamide too strongly, preventing its release into the tear film.
-
Solution: Conduct in vitro release studies using a setup that mimics physiological conditions (e.g., simulated tear fluid, appropriate pH, and temperature). Compare the release profile of your formulation to a standard dorzolamide solution. If release is too slow, you may need to modify the polymer concentration or cross-linking density of your hydrogel.
-
-
Poor Mucoadhesion or Precorneal Residence Time: The formulation may not be adhering well to the corneal surface, leading to its clearance before significant drug release can occur.[14]
-
Solution: Evaluate the mucoadhesive properties of your formulation. You can also visually assess the retention of the formulation on the ocular surface using a fluorescent marker (e.g., fluorescein) mixed with the hydrogel. If retention is poor, consider incorporating mucoadhesive polymers like chitosan or hyaluronic acid.[4]
-
-
Unfavorable Physicochemical Properties: The pH or viscosity of the final formulation might be creating a barrier to drug absorption. Dorzolamide's corneal penetration is pH-dependent.[15]
-
Solution: Measure the pH and viscosity of your formulation. While the commercial dorzolamide solution has a pH of about 5.6, novel formulations often aim for a more physiological pH to reduce irritation.[4][15] However, this can impact the ionization state and subsequent corneal permeability of dorzolamide. Ensure your formulation's properties are optimized for both stability and ocular absorption.
-
Issue 3: Difficulty in Detecting and Quantifying Low Levels of Dorzolamide in Plasma
Question: We expect very low systemic absorption with our nanoparticle formulation, but our current analytical method (HPLC-UV) is not sensitive enough to quantify dorzolamide in plasma. What are our options?
Answer:
Quantifying low concentrations of drugs in complex biological matrices like plasma requires highly sensitive and specific analytical methods.
Recommendations:
-
Method of Choice - LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis of drugs at low concentrations.[16] It offers superior sensitivity and selectivity compared to HPLC-UV. Several published methods detail the use of LC-MS/MS for dorzolamide quantification in plasma.[17]
-
Sample Preparation is Key: Proper sample preparation is crucial to remove interfering substances from the plasma and concentrate the analyte.
-
Protein Precipitation: A simple and common first step.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide cleaner extracts and can be used to concentrate the sample, thereby improving the limit of quantification. A published LC-MS/MS method for dorzolamide utilizes LLE.[17]
-
-
Method Validation: Regardless of the method chosen, it must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[18][19]
| Analytical Method | Typical Application | Pros | Cons |
| HPLC-UV | Quantification in formulations, in vitro release samples.[18][19][20] | Simple, cost-effective, widely available. | Limited sensitivity for low plasma concentrations.[21] |
| LC-MS/MS | Quantification in biological matrices (plasma, aqueous humor).[16][17] | High sensitivity and selectivity. | Higher cost, requires specialized equipment and expertise. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to minimize systemic absorption of dorzolamide?
A1: The most effective strategies focus on increasing the drug's residence time on the ocular surface, allowing more time for local absorption and less time for drainage. These include:
-
In-Situ Gelling Systems: These are liquid formulations that transform into a gel upon instillation into the eye due to triggers like temperature change or ion concentration in tears.[14][22][23] This gel matrix provides sustained release of dorzolamide.[14]
-
Nanoparticle-Based Formulations: Encapsulating dorzolamide in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance corneal penetration and provide controlled drug release.[4][6][24][25] This approach can lead to high drug concentrations in the eye while minimizing systemic exposure.[4]
-
Drug-Eluting Contact Lenses: For continuous, long-term delivery, medicated contact lenses can release dorzolamide directly to the cornea over extended periods (days), which can significantly reduce the total drug dose and systemic absorption compared to daily eye drops.[26][27][28]
Q2: Which animal model is most appropriate for these studies?
A2: The rabbit is the most commonly used and well-accepted animal model for ophthalmic drug delivery studies, including those for dorzolamide.[7][16][22][29][30]
-
Why Rabbits? Their large eye size facilitates easy administration of eye drops and collection of biological samples (aqueous humor, tears). Their corneal anatomy and physiology, while not identical to humans, provide a relevant model for assessing drug absorption and irritation. However, it's important to note that rabbits have a lower blink rate and different tear turnover than humans, which can sometimes lead to an overestimation of a formulation's precorneal residence time.
Q3: How can I design a pharmacokinetic study to compare my novel formulation to a conventional dorzolamide solution?
A3: A well-designed pharmacokinetic study is crucial for demonstrating the superiority of your formulation.
-
Study Design: A parallel-group or crossover design can be used.
-
Group 1: Control (e.g., commercial 2% dorzolamide solution).
-
Group 2: Test (your novel formulation).
-
-
Dosing: Administer a single, precise dose to one or both eyes of each animal.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) post-instillation. Plasma should be separated and stored frozen until analysis. For ocular distribution, aqueous humor and other ocular tissues can be collected at the end of the study.[16]
-
Key Parameters: The primary pharmacokinetic parameters to compare are:
-
Cmax (Maximum Plasma Concentration): A lower Cmax for your formulation indicates reduced peak systemic exposure.
-
AUC (Area Under the Curve): A lower plasma AUC signifies lower overall systemic absorption.
-
Tmax (Time to Maximum Concentration): This provides information on the rate of absorption.
-
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in an animal model.
Q4: Are there alternatives to formulation changes for reducing systemic absorption?
A4: Yes, while advanced formulations are a primary focus, other strategies exist:
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body.[31][32][33] For ocular delivery, a prodrug could be designed to be more lipophilic to enhance corneal penetration, and then be converted to active dorzolamide within the eye.[34][35] This can improve the therapeutic index by targeting the drug to the desired site.
-
Physical/Mechanical Methods: As mentioned in the troubleshooting section, punctual occlusion is a simple and effective technique to reduce nasolacrimal drainage and can be used in conjunction with any formulation.[9][10]
Relationship between Formulation, Administration, and Absorption
Caption: Interplay of strategies to enhance therapeutic outcomes.
References
-
Dorzolamide in situ Gel Forming System: Characterization and Evaluation for Glaucoma Treatment. Madridge Publishers. Available from: [Link]
-
Ammar HO, Salama HA, Ghorab M, Mahmoud AA. Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. Pharmaceutical Development and Technology. 2010;15(4):394-402. Available from: [Link]
-
Sandeep DS, Charyulu RN, Dubey A. SUSTAINED RELEASE OPHTHALMIC IN-SITU GELS OF DORZOLAMIDE HCl FOR GLAUCOMA-AN APPROACH TO FORMULATION AND IN-VITRO EVALUATION. International Journal of Pharmaceutical Sciences and Research. 2020;11(12):6425-6433. Available from: [Link]
-
Bhalerao AV, Singh SS. In Situ Gelling Ophthalmic Drug Delivery System For Glaucoma. International Journal of Pharmaceutical and Biological Sciences. 2012;2(4):243-250. Available from: [Link]
-
Al-hassani R, Al-Mahmood S, Al-Obaidi H. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Drug Delivery Science and Technology. 2024;91:105264. Available from: [Link]
-
Kompella UB, Kadam RS, Patil A, Maeng J, Lee H. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Drug Metabolism and Disposition. 2010;38(8):1303-1312. Available from: [Link]
-
Martinez A, Sanchez-Salorio M. Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future. Journal of Ocular Pharmacology and Therapeutics. 2009;25(5):399-409. Available from: [Link]
-
Al-hassani R, Al-Mahmood S, Al-Obaidi H. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. ResearchGate. 2024. Available from: [Link]
-
Thiessen JJ, Hsyu PH, Yuan M, et al. Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science. 1999;40(5):946-951. Available from: [Link]
-
Hsu KH, Firooz A, Kang G, et al. Dual drug delivery from vitamin E loaded contact lenses for glaucoma therapy. European Journal of Pharmaceutics and Biopharmaceutics. 2015;94:312-321. Available from: [Link]
-
Formulation and evaluation of dorzolamide hydrochloride-loaded nanoparticles as controlled release drug delivery system. ResearchGate. 2017. Available from: [Link]
-
Nanoparticle-Enhanced Ocular Drug Delivery System: Formulation, Characterization, and Therapeutic Efficacy. Frontiers in Health Informatics. 2022;11(1):92. Available from: [Link]
-
COSOPT (dorzolamide hydrochloride-timolol maleate) Pharmacology Review. U.S. Food and Drug Administration. 1997. Available from: [Link]
-
Contact Lens as Drug Delivery System for Glaucoma Treatment: A Review. Current Drug Delivery. 2023;20(4):394-406. Available from: [Link]
-
Topical drug delivery to the eye: Dorzolamide. ResearchGate. 2018. Available from: [Link]
-
Javanmardi S, Moghimi H, Mohammadi S, et al. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitro and in-vivo Evaluation in Rabbits. Iranian Journal of Pharmaceutical Research. 2019;18(3):1244-1256. Available from: [Link]
-
Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches. Molecules. 2023;28(14):5549. Available from: [Link]
-
The Importance of Eyelid Closure and Nasolacrimal Occlusion Following the Ocular Instillation of Topical Glaucoma Medications, and the Need for the Universal Inclusion of One of these Techniques in All Patient Treatments and Clinical Studies. ResearchGate. 2021. Available from: [Link]
-
Hsu KH, Carbia BE, Plummer C, Chauhan A. Therapeutic applications of contact lens-based drug delivery systems in ophthalmic diseases. Expert Opinion on Drug Delivery. 2015;12(9):1485-1501. Available from: [Link]
-
Clinical Pharmacokinetics of Dorzolamide. ResearchGate. 2019. Available from: [Link]
-
Maren TH, Bar-Ilan A, Conroy CW, Brechue WF. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology. 1997;13(1):23-32. Available from: [Link]
-
New technique to reduce systemic side effects of timolol eye drops: The tissue press method-Cross-over clinical trial. ResearchGate. 2019. Available from: [Link]
-
Woolf EJ, Matuszewski BK. Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 1997;15(7):1001-1008. Available from: [Link]
-
Boddu SH, Gupta H, Patel D, Jablonski M. Comprehensive evaluation of formulation factors for ocular penetration of fluoroquinolones in rabbits using cassette dosing technique. Drug Design, Development and Therapy. 2016;10:849-861. Available from: [Link]
-
How To Prevent Eye Drops From Systemic Absorption?. Optometry Knowledge Base. 2024. Available from: [Link]
-
Lee Y, Lee Y, Jeong M, et al. Perianesthetic metabolic acidosis is associated with 2% dorzolamide eye drops in dogs that underwent ophthalmic surgery: a retrospective study (2019–2022). Journal of the American Veterinary Medical Association. 2023. Available from: [Link]
-
Flach AJ. The Importance of Eyelid Closure and Nasolacrimal Occlusion Following the Ocular Instillation of Topical Glaucoma Medications, and the Need for the Universal Inclusion of One of these Techniques in All Patient Treatments and Clinical Studies. Transactions of the American Ophthalmological Society. 2008;106:138-148. Available from: [Link]
-
Urtti A, Salminen L. Minimizing systemic absorption of topically administered ophthalmic drugs. Survey of Ophthalmology. 1993;37(6):435-456. Available from: [Link]
-
Lanuza MA, Montiani-Ferreira F, de Barros PSM, et al. Systemic absorption and adverse effects of topical ocular use of ketorolac tromethamine and sodium diclofenac in New Zealand rabbits for 90 days. Ciência Rural. 2019;49(12). Available from: [Link]
-
Hartley C, Williams DL, Adams VJ. Effect of lacrimal punctal occlusion on tear production and tear fluorescein dilution in normal dogs. Veterinary Ophthalmology. 2006;9(5):315-321. Available from: [Link]
-
Lanuza MA, Montiani-Ferreira F, de Barros PSM, et al. Systemic absorption and adverse effects of topical ocular use of ketorolac tromethamine and sodium diclofenac in New Zealand. Ciência Rural. 2019;49(12). Available from: [Link]
-
Contact lens as an emerging platform for ophthalmic drug delivery: A systematic review. Journal of Controlled Release. 2022;348:653-673. Available from: [Link]
-
Al-Othman AM, Ali I, Al-Warthan AA, et al. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry. 2013;2013:693482. Available from: [Link]
-
Devhadrao NV, Bairagi VA, Deore PV, et al. RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science and Engineering Technology. 2015;2(8):633-640. Available from: [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. 2024;53(2):671-729. Available from: [Link]
-
Effect of topical dorzolamide on rabbit central corneal thickness. Arquivos Brasileiros de Oftalmologia. 2004;67(1):69-72. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2015;20(10):18265-18311. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. 2023;15(11):2576. Available from: [Link]
-
Müller M, O'Brien C, Tappeiner C, et al. New technique to reduce systemic side effects of timolol eye drops: The tissue press method-Cross-over clinical trial. Clinical & Experimental Ophthalmology. 2020;48(1):66-72. Available from: [Link]
-
Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. ResearchGate. 2014. Available from: [Link]
-
The effects of topical dorzolamide 2% and brinzolamide 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats. Veterinary Ophthalmology. 2012;15(3):171-177. Available from: [Link]
-
Prodrug Strategies in Ocular Drug Delivery. Journal of Ocular Pharmacology and Therapeutics. 2013;29(1):2-12. Available from: [Link]
-
Erk N. Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops. Pharmazie. 2003;58(12):870-873. Available from: [Link]
-
Majumdar S, Nashed YE, Patel K, et al. Prodrug strategies in ocular drug delivery. Journal of Ocular Pharmacology and Therapeutics. 2013;29(1):2-12. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Minimizing systemic absorption of topically administered ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive evaluation of formulation factors for ocular penetration of fluoroquinolones in rabbits using cassette dosing technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Eyelid Closure and Nasolacrimal Occlusion Following the Ocular Instillation of Topical Glaucoma Medications, and the Need for the Universal Inclusion of One of these Techniques in All Patient Treatments and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New technique to reduce systemic side effects of timolol eye drops: The tissue press method-Cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of topical dorzolamide 2% and brinzolamide 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madridge.org [madridge.org]
- 15. researchgate.net [researchgate.net]
- 16. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijiset.com [ijiset.com]
- 20. Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpbs.net [ijpbs.net]
- 24. researchgate.net [researchgate.net]
- 25. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 26. Sci-Hub. Dual drug delivery from vitamin E loaded contact lenses for glaucoma therapy / European Journal of Pharmaceutics and Biopharmaceutics, 2015 [sci-hub.st]
- 27. Contact Lens as Drug Delivery System for Glaucoma Treatment: A Review [openophthalmologyjournal.com]
- 28. Contact lens as an emerging platform for ophthalmic drug delivery: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scielo.br [scielo.br]
- 31. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 32. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Prodrug strategies in ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dorzolamide and Acetazolamide: Mechanism of Action and In Vitro Evaluation
This guide provides a detailed comparative analysis of two prominent carbonic anhydrase inhibitors, Dorzolamide and Acetazolamide, with a focus on their mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of their enzymatic inhibition, isoenzyme selectivity, pharmacokinetic profiles, and the experimental methodologies used for their characterization.
Introduction: The Role of Carbonic Anhydrase in Physiology and Pharmacology
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, ion transport, and fluid secretion in various tissues.[1] In the eye, the ciliary body epithelium harbors a high concentration of carbonic anhydrase, particularly the cytosolic isoenzyme CA-II and the membrane-bound isoenzyme CA-IV. The activity of these enzymes is directly linked to the production of aqueous humor, the clear fluid that nourishes the eye and maintains its intraocular pressure (IOP).[2] Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.
Dorzolamide and Acetazolamide are sulfonamide-based inhibitors of carbonic anhydrase that are widely used in the management of glaucoma.[2] Their primary therapeutic effect stems from the suppression of aqueous humor formation, thereby lowering IOP.[2][3] However, significant differences in their chemical properties, routes of administration, and isoenzyme selectivity lead to distinct pharmacological profiles, clinical efficacies, and side-effect profiles. This guide aims to provide a comprehensive comparison of these two drugs, supported by experimental data, to inform research and development in ophthalmology and beyond.
Comparative Mechanism of Action: A Tale of Two Inhibitors
The fundamental mechanism of action for both Dorzolamide and Acetazolamide is the inhibition of carbonic anhydrase.[2] By binding to the zinc ion in the active site of the enzyme, they prevent the hydration of carbon dioxide, thus reducing the formation of bicarbonate ions.[1] This, in turn, suppresses the secretion of aqueous humor by the ciliary processes.[2]
Figure 1: Simplified signaling pathway of carbonic anhydrase inhibition by Dorzolamide and Acetazolamide in the ciliary epithelium.
Isoenzyme Selectivity: A Key Differentiator
While both drugs target carbonic anhydrase, their affinity for different isoenzymes varies significantly. This selectivity is a critical factor influencing their therapeutic window and side-effect profile. Dorzolamide exhibits a much higher affinity for CA-II compared to CA-I, whereas Acetazolamide is a less selective inhibitor.
| Isoenzyme | Dorzolamide (Ki, nM) | Acetazolamide (Ki, nM) |
| CA I | ~6000 | 2.72 µM (2720 nM) |
| CA II | 1.9 | 12 |
| CA IV | 31 | 74 |
| Data compiled from multiple sources.[3][4][5] |
As illustrated in the table, Dorzolamide is a potent inhibitor of CA-II and CA-IV, the primary isoenzymes in the ciliary body, while demonstrating significantly weaker inhibition of CA-I, which is abundant in red blood cells.[4] This high selectivity for the target ocular isoenzymes contributes to its favorable side-effect profile when administered topically. Acetazolamide, on the other hand, is a potent inhibitor of both CA-I and CA-II, leading to more widespread systemic effects when administered orally.[5][6]
Pharmacokinetics: The Impact of Administration Route
The most significant practical difference between Dorzolamide and Acetazolamide lies in their route of administration and subsequent pharmacokinetic profiles.
Dorzolamide is administered as a topical ophthalmic solution.[2] This localized delivery allows the drug to penetrate the cornea and reach the ciliary body, exerting its therapeutic effect directly in the eye.[6] Systemic absorption is minimal, resulting in very low plasma concentrations.[6] This targeted delivery is a key advantage, as it minimizes the potential for systemic side effects.[4][7]
Acetazolamide is typically administered orally.[2] Following oral administration, it is well absorbed and distributed throughout the body, leading to systemic inhibition of carbonic anhydrase in various tissues, including the kidneys and red blood cells.[8] This systemic action is responsible for both its therapeutic effects in conditions like altitude sickness and its characteristic side effects, such as paresthesia, fatigue, and metabolic acidosis.[2][8]
Clinical Efficacy and Side Effect Profile: A Trade-off
Clinical studies have consistently demonstrated that systemic Acetazolamide generally produces a greater reduction in IOP and aqueous humor flow compared to topical Dorzolamide.[2][3][5]
| Parameter | Dorzolamide (Topical) | Acetazolamide (Systemic) | Key Findings & Citation |
| Aqueous Humor Flow Reduction | 17% | 30% | Acetazolamide's effect was significantly greater.[3] |
| IOP Reduction (vs. Baseline) | 13% | 19% | The greater effect of Acetazolamide was statistically significant.[3] |
| Mean IOP Increase on Switch | - | 3.7 mmHg | Patients switched from oral Acetazolamide to topical Dorzolamide experienced a mean IOP increase.[5] |
Despite its superior efficacy in IOP reduction, the clinical utility of Acetazolamide is often limited by its systemic side effects.[4][7] A comparative study showed that significantly more patients discontinued Acetazolamide due to adverse experiences compared to those on Dorzolamide (25% vs. 2%).[4] The most common side effects of Acetazolamide are systemic and include paresthesia, fatigue, and malaise, while Dorzolamide's side effects are typically localized to the eye, such as burning or stinging upon instillation.[4]
Beyond Carbonic Anhydrase Inhibition: Potential Off-Target Effects
Recent research suggests that the pharmacological effects of Dorzolamide and Acetazolamide may extend beyond simple carbonic anhydrase inhibition. Both drugs have been shown to induce vasodilation of retinal arterioles, an effect that appears to be at least partially independent of their action on carbonic anhydrase.[9] This vasodilatory effect is dependent on the presence of perivascular retinal tissue and is more pronounced with Dorzolamide than with Acetazolamide.[9] The exact mechanisms underlying this effect are still under investigation but may involve interactions with other signaling pathways in the vascular endothelium. This finding has significant implications for the treatment of glaucoma, as improving ocular blood flow is considered a neuroprotective strategy.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
The stopped-flow spectrophotometry technique is a robust method for determining the kinetic parameters of carbonic anhydrase inhibition. This assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by a pH indicator.
Sources
- 1. protocols.io [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical versus oral carbonic anhydrase inhibitor therapy for pediatric glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Validating the efficacy of novel Dorzolamide delivery systems
The development of novel ophthalmic delivery systems for dorzolamide represents a significant advancement in glaucoma management. Formulations based on nanoparticles, in-situ gels, and vesicular carriers have consistently demonstrated superior preclinical performance, offering the potential for reduced dosing frequency, improved patient compliance, and enhanced therapeutic efficacy. [1][3]The validation of these systems requires a rigorous, systematic approach encompassing physicochemical characterization, in vitro release, ex vivo permeation, and in vivo efficacy studies. As research progresses, the focus will likely shift towards even more sophisticated systems, such as smart contact lenses and long-term injectable implants, further revolutionizing the treatment paradigm for this chronic, sight-threatening disease. [7][32]
References
- Katiyar, S., et al. (2014). In situ gelling dorzolamide loaded chitosan nanoparticles for the treatment of glaucoma.
- U.S. Food and Drug Administration. (2023). Adaptive Perfusion: A Novel In Vitro Release Testing Method for Complex Ophthalmic Drug Products. FDA.
- Madridge Publishers. (n.d.).
- Park, E. (n.d.). Bioequivalence Considerations for In Vitro Release Test Methods of Ophthalmic Products. FDA.
- Ammar, H. O., et al. (n.d.). Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. Karger Publishers.
- Ammar, H. O., et al. (n.d.). Development of dorzolamide hydrochloride in situ gel nanoemulsion for ocular delivery. Karger Publishers.
- ResearchGate. (n.d.). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management.
- Al-Amin, M., et al. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Discover Nano.
- Racz, K. A., et al. (n.d.).
- Sankar, V., et al. (2024). Formulation and evaluation of Dorzolamide hydrochloride microsponges loaded in situ gel for ocular administration. World Journal of Biology and Pharmaceutical Sciences.
- Johannesson, G., et al. (2012). Topical drug delivery to the eye: dorzolamide. Acta Ophthalmologica.
- Manchanda, R., & Sahoo, S. K. (n.d.). Fabrication and characterization of mucoadhesive topical nanoformulations of dorzolamide HCl for ocular hypertension.
- Xu, X., et al. (2017). In vitro release testing method development for ophthalmic ointments.
- Deshmukh, D., et al. (2020). SUSTAINED RELEASE OPHTHALMIC IN-SITU GELS OF DORZOLAMIDE HCl FOR GLAUCOMA-AN APPROACH TO FORMULATION AND IN-VITRO EVALUATION. International Journal of Pharmaceutical Sciences and Research.
- Vashist, A., et al. (2023). An Update on Novel Drug Delivery Systems for the Management of Glaucoma. MDPI.
- Society for Pharmaceutical Dissolution Science. (n.d.). COMPLEXITY OF INVITRO DRUG RELEASE MEASUREMENTS FOR OPHTHALMIC DRUG PRODUCTS. SPDS.
- Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics.
- Xu, X., et al. (2017). In vitro release testing method development for ophthalmic ointments.
- Warsi, M. H., et al. (2014). Dorzolamide-loaded PLGA/vitamin E TPGS nanoparticles for glaucoma therapy: Pharmacoscintigraphy study and evaluation of extended ocular hypotensive effect in rabbits. Colloids and Surfaces B: Biointerfaces.
- BenchChem. (2025). A comparative study of different Dorzolamide Hydrochloride delivery systems. BenchChem.
- Drugs.com. (n.d.).
- Vashist, A., et al. (2023). An Update on Novel Drug Delivery Systems for the Management of Glaucoma. Polymers.
- Glaucoma Research Foundation. (2025). Preservative-Free Eye Drops For Glaucoma.
- Evangelho, K., et al. (2019).
- Takemoto, Y., et al. (n.d.). Evaluation of Rabbit Model for Glaucoma Study. J-Stage.
- Sheng, H., et al. (2012). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow.
- Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Iris Pharma.
- Burgalassi, S., et al. (2012). A Mucoadhesive, Innovative, Topical Combination of Latanoprost and Dorzolamide.
- El-Menshawe, S. F., et al. (2018).
- Maulvi, A., et al. (2021). Sustained release ocular drug delivery systems for glaucoma therapy. Journal of Drug Targeting.
- Evangelho, K., et al. (2019).
- Kouchak, M., et al. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitro and in-vivo Evaluation in Rabbits.
- Fedorov, V. N., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology.
- Glaucoma Research Foundation. (2023). Preservative-Free Glaucoma Eye Drops.
- Glaucoma Research Foundation. (n.d.). Types Of Glaucoma Eyedrops & Medication.
- El-Menshawe, S. F., et al. (2018).
- Kouchak, M., et al. (2016).
- BrightFocus Foundation. (2023). I Hate My Glaucoma Eye Drops! What Are My Other Options?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Types Of Glaucoma Eyedrops & Medication [glaucoma.org]
- 5. Topical drug delivery to the eye: dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dorzolamide-loaded PLGA/vitamin E TPGS nanoparticles for glaucoma therapy: Pharmacoscintigraphy study and evaluation of extended ocular hypotensive effect in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. wjbphs.com [wjbphs.com]
- 12. ijpsr.com [ijpsr.com]
- 13. madridge.org [madridge.org]
- 14. In situ gelling dorzolamide loaded chitosan nanoparticles for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adaptive Perfusion: A Novel In Vitro Release Testing Method for Complex Ophthalmic Drug Products | FDA [fda.gov]
- 20. complexgenerics.org [complexgenerics.org]
- 21. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro release testing method development for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dorzolamide ophthalmic Alternatives Compared - Drugs.com [drugs.com]
- 24. Preservative-Free Eye Drops For Glaucoma - Glaucoma Research Foundation [glaucoma.org]
- 25. I Hate My Glaucoma Eye Drops! What Are My Other Options? [brightfocus.org]
- 26. Novel Drug Delivery Systems Fighting Glaucoma: Formulation Obstacles and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Study of Dorzolamide and Timolol on Aqueous Humor Dynamics: A Guide for Researchers
This guide provides an in-depth comparative analysis of two cornerstone topical medications in glaucoma therapy: the carbonic anhydrase inhibitor, Dorzolamide, and the beta-adrenergic antagonist, Timolol. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, presents a critical evaluation of their effects on aqueous humor dynamics, and offers detailed experimental protocols for the precise measurement of these parameters. Our objective is to furnish a comprehensive resource that is grounded in scientific integrity and practical, field-proven insights to inform future research and development in ophthalmology.
Introduction: The Critical Role of Aqueous Humor Dynamics in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] A primary risk factor and the sole modifiable target for therapeutic intervention is elevated intraocular pressure (IOP). IOP is meticulously regulated by the balance between the production of aqueous humor by the ciliary body and its subsequent drainage through the trabecular meshwork and uveoscleral outflow pathways.[1] Consequently, pharmacological agents that modulate these dynamics are central to glaucoma management.
This guide focuses on a comparative analysis of Dorzolamide and Timolol, two widely prescribed topical agents that lower IOP primarily by suppressing aqueous humor formation. While both drugs achieve this outcome, their distinct molecular mechanisms of action lead to differing efficacy profiles, additivity, and potential side effects. A thorough understanding of their individual and comparative effects on aqueous humor dynamics is paramount for the rational design of next-generation glaucoma therapies and for optimizing current treatment strategies.
Mechanisms of Action: Distinct Pathways to a Common Goal
Dorzolamide: Inhibition of Carbonic Anhydrase
Dorzolamide hydrochloride is a potent inhibitor of carbonic anhydrase (CA), specifically the isoenzyme II, which is abundant in the ciliary processes of the eye.[2][3] The formation of aqueous humor is critically dependent on the secretion of bicarbonate ions (HCO3-) into the posterior chamber, a process catalyzed by carbonic anhydrase. This enzyme facilitates the hydration of carbon dioxide to form carbonic acid, which then dissociates into hydrogen and bicarbonate ions. The subsequent transport of bicarbonate into the posterior chamber creates an osmotic gradient that drives the movement of water, thereby forming aqueous humor.[2]
By inhibiting carbonic anhydrase II, dorzolamide reduces the availability of bicarbonate ions for secretion.[2] This, in turn, diminishes the osmotic gradient and consequently suppresses the rate of aqueous humor formation, leading to a reduction in IOP.[2][3]
Caption: Mechanism of Action of Dorzolamide in the Ciliary Epithelium.
Timolol: Beta-Adrenergic Receptor Blockade
Timolol maleate is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker.[4] The ciliary body is innervated by the sympathetic nervous system, and the ciliary epithelium expresses beta-adrenergic receptors, predominantly of the beta-2 subtype.[4] Activation of these receptors by endogenous catecholamines, such as adrenaline and noradrenaline, stimulates the production of aqueous humor.[4]
Timolol competitively blocks these beta-adrenergic receptors, thereby preventing their activation by catecholamines.[4] This blockade leads to a downstream reduction in intracellular cyclic AMP (cAMP) levels, which in turn downregulates the signaling cascade responsible for aqueous humor secretion. The precise downstream mechanisms are complex but are thought to involve alterations in ion transport processes.[5] The net effect is a decrease in aqueous humor production and a corresponding lowering of IOP.[4][6]
Caption: Mechanism of Action of Timolol in the Ciliary Epithelium.
Comparative Efficacy on Aqueous Humor Dynamics
Numerous clinical studies have directly compared the effects of Dorzolamide and Timolol on aqueous humor dynamics. A consistent finding is that while both drugs effectively reduce aqueous humor flow, Timolol generally exhibits a more potent effect.
| Parameter | Dorzolamide (2%) | Timolol (0.5%) | Combination (Dorzolamide + Timolol) | Reference |
| Reduction in Aqueous Humor Flow | 18% | 47% | 55% | [7] |
| Mean Reduction in IOP (mmHg) | 3.91 - 4.30 | 5.55 - 6.20 | 7.7 - 9.0 | [5][8] |
| Peak IOP Reduction | ~20% | ~23% | ~33% | [8] |
Data Interpretation:
The data clearly indicate that Timolol monotherapy results in a more substantial reduction in aqueous humor flow compared to Dorzolamide monotherapy.[7] A landmark study demonstrated that Timolol's inhibitory effect on aqueous flow was 2.6 times greater than that of Dorzolamide.[7]
Importantly, the effects of Dorzolamide and Timolol are almost completely additive.[7] When administered concomitantly, the reduction in aqueous humor flow and IOP is significantly greater than with either agent alone.[7][9] This additive effect is the cornerstone of combination therapies for glaucoma, which often simplify treatment regimens and enhance patient compliance.[10]
Experimental Protocols for Assessing Aqueous Humor Dynamics
Accurate and reproducible measurement of aqueous humor dynamics is fundamental to both preclinical and clinical research in glaucoma. The following are detailed protocols for two standard techniques: fluorophotometry for measuring aqueous humor flow and tonography for assessing outflow facility.
Measurement of Aqueous Humor Flow by Fluorophotometry
Fluorophotometry is the gold-standard method for non-invasively measuring the rate of aqueous humor flow in vivo. The technique involves introducing a fluorescent tracer, typically fluorescein, into the anterior chamber and measuring its rate of disappearance over time.
Experimental Workflow:
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Timolol? [synapse.patsnap.com]
- 8. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of aqueous humor flow with scanning ocular fluorophotometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Researcher's Guide to Dorzolamide and Latanoprost Adjunctive Therapy in Animal Models of Glaucoma
For drug development professionals and researchers in ophthalmology, understanding the preclinical efficacy and mechanisms of adjunctive glaucoma therapies is paramount. While the clinical benefits of combining dorzolamide and latanoprost are well-established in human patients, a comprehensive guide on how to model and evaluate this adjunctive relationship in animal studies is conspicuously absent in the current literature. This guide aims to bridge that gap, providing both a review of existing preclinical data for these drugs as monotherapies or in fixed combinations, and a proposed experimental framework for rigorously evaluating their sequential, adjunctive use in animal models of glaucoma.
The Clinical Rationale and Preclinical Gap
Latanoprost, a prostaglandin F2α analogue, and dorzolamide, a carbonic anhydrase inhibitor, are mainstays in glaucoma management. Their distinct mechanisms of action—latanoprost increasing uveoscleral outflow and dorzolamide decreasing aqueous humor production—provide a strong theoretical basis for their combined use to achieve greater intraocular pressure (IOP) reduction than either agent alone. Indeed, numerous clinical trials have demonstrated the additive effect of these drugs when used adjunctively.[1]
However, a critical review of preclinical literature reveals a scarcity of studies that specifically model the sequential addition of one of these drugs to a regimen of the other in animal models of glaucoma. The majority of animal studies focus on monotherapy comparisons or the effects of a fixed-combination formulation. This guide, therefore, will synthesize the available animal data and propose a robust experimental protocol to investigate the adjunctive effects of dorzolamide and latanoprost in a preclinical setting.
Mechanisms of Action: A Complementary Approach to IOP Reduction
A clear understanding of the distinct signaling pathways targeted by latanoprost and dorzolamide is fundamental to designing and interpreting studies on their combined effects.
Latanoprost: As a prostaglandin F2α analogue, latanoprost selectively agonizes the prostaglandin F receptor. This initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork. The upregulation of matrix metalloproteinases (MMPs) is a key downstream effect, which degrades collagen and other extracellular matrix components, thereby reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3]
Dorzolamide: Dorzolamide is a potent inhibitor of carbonic anhydrase isoenzyme II, which is abundant in the ciliary processes of the eye. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions in the ciliary epithelium. This, in turn, slows the transport of sodium and fluid, leading to a decrease in aqueous humor secretion.[4]
Figure 1: Distinct Mechanisms of Action of Latanoprost and Dorzolamide.
Comparative Efficacy in Animal Models: Monotherapy and Combination
While sequential adjunctive studies are lacking, research on monotherapy and fixed-combination therapies in rabbit models of glaucoma provides valuable baseline data.
| Treatment Regimen | Animal Model | IOP Reduction from Baseline | Key Findings | Reference |
| Latanoprost (0.005%) | Water-loading induced ocular hypertension in rabbits | Significantly greater than dorzolamide | Latanoprost was found to be more efficacious in reducing IOP compared to dorzolamide in this acute model. | [4][5] |
| Dorzolamide (2%) | Water-loading induced ocular hypertension in rabbits | Significant, but less than latanoprost | Dorzolamide effectively lowered IOP, but to a lesser extent than latanoprost. | [4][5] |
| Dorzolamide (2%) / Latanoprost (0.005%) Combination in a novel delivery system | Hypertonic saline-induced ocular hypertension in rabbits | -49% at 60 min, -51% at 120 min | The combination therapy in a novel drug delivery system showed a significantly greater IOP-lowering effect compared to either drug alone. | [6] |
| Dorzolamide (2%) Monotherapy | Hypertonic saline-induced ocular hypertension in rabbits | -25% at 60 min, -30% at 120 min | Dorzolamide as a monotherapy demonstrated a moderate IOP-lowering effect. | [6] |
| Latanoprost (0.005%) Monotherapy | Hypertonic saline-induced ocular hypertension in rabbits | -31% at 60 min, -32% at 120 min | Latanoprost monotherapy was effective in reducing IOP in this model. | [6] |
Proposed Experimental Protocol for Evaluating Adjunctive Therapy
To address the gap in preclinical data, the following is a proposed, detailed protocol for a sequential adjunctive therapy study in a rabbit model of chronic ocular hypertension.
Induction of Chronic Ocular Hypertension
A sustained model of ocular hypertension is crucial for evaluating adjunctive therapies over time. While acute models like water-loading are useful for initial screening, a chronic model is more clinically relevant.[4][5]
-
Animal Model: New Zealand White rabbits are a commonly used and well-characterized model.[6]
-
Induction Method: Intravitreal injection of hyaluronic acid or microbead injection into the anterior chamber can induce a sustained elevation in IOP that mimics glaucoma.[7]
-
IOP Monitoring: IOP should be measured at baseline and regularly post-induction using a calibrated tonometer (e.g., Tono-Pen, TonoVet) to confirm stable ocular hypertension before initiating treatment.[7]
Figure 2: Workflow for Establishing a Chronic Ocular Hypertension Model.
Sequential Adjunctive Dosing Regimen
This protocol is designed to mimic the clinical scenario of adding a second medication to an existing treatment.
-
Group 1 (Latanoprost then Dorzolamide):
-
Phase 1 (Days 1-14): Administer latanoprost (0.005%) once daily to the hypertensive eye. The contralateral eye can serve as a control.
-
Phase 2 (Days 15-28): Continue latanoprost once daily and add dorzolamide (2%) two to three times daily to the same eye.
-
-
Group 2 (Dorzolamide then Latanoprost):
-
Phase 1 (Days 1-14): Administer dorzolamide (2%) two to three times daily.
-
Phase 2 (Days 15-28): Continue dorzolamide and add latanoprost (0.005%) once daily.
-
-
Control Groups:
-
Latanoprost monotherapy for 28 days.
-
Dorzolamide monotherapy for 28 days.
-
Vehicle control for 28 days.
-
-
Washout Period: A washout period of at least 4-5 weeks should be implemented between different treatment arms if a crossover design is used.[8]
-
IOP Measurements: Measure IOP at baseline, and at regular intervals during both phases of treatment (e.g., 2, 4, and 6 hours post-dosing on select days) to capture peak and trough effects.
Histological and Molecular Endpoints
-
Tissue Collection: Enucleate eyes and dissect the ciliary body, trabecular meshwork, and optic nerve head.
-
Histopathology:
-
Ciliary Body: Examine for morphological changes in the ciliary processes, vasculature, and muscle. Stains such as Hematoxylin and Eosin (H&E) and Masson's trichrome can be used.
-
Trabecular Meshwork: Assess for changes in cellularity and extracellular matrix deposition.
-
-
Immunohistochemistry:
-
MMP-3: To evaluate the effect of latanoprost on extracellular matrix remodeling. Studies have shown that latanoprost upregulates MMP-3 in the conjunctiva of rabbits.[2][3]
-
Aquaporins: To investigate potential changes in water channels in the ciliary epithelium, which may be influenced by dorzolamide.
-
-
Molecular Analysis (RT-qPCR or Western Blot):
-
Quantify the expression of genes related to extracellular matrix turnover (e.g., MMP-1, MMP-3, TIMP-1) and aqueous humor dynamics.
-
Anticipated Outcomes and Interpretation
Based on the distinct mechanisms of action and clinical data, it is hypothesized that the sequential addition of either drug will result in a statistically significant further reduction in IOP compared to the monotherapy phase. The magnitude of this additional reduction will be a key outcome. Histological and molecular data will provide crucial insights into whether the combined treatment leads to synergistic or simply additive effects on the target tissues. For instance, does dorzolamide's alteration of ciliary blood flow influence the uveoscleral outflow enhancement by latanoprost?
Conclusion
While the adjunctive use of dorzolamide and latanoprost is a cornerstone of clinical glaucoma management, there is a clear need for well-defined preclinical studies in animal models to elucidate the underlying pharmacology of their sequential administration. The experimental framework proposed in this guide provides a comprehensive approach for researchers to investigate the efficacy, mechanisms, and structural effects of this important combination therapy. The data generated from such studies will be invaluable for the development of new and improved glaucoma treatments.
References
-
Bucolo, C., et al. (2015). Dorzolamide/Latanoprost Association in a New Drug-Delivery System. Investigative Ophthalmology & Visual Science, 56(7), 2007. Available from: [Link]
-
Jha, A. K., & Kumar, A. R. (2013). Comparative study of dorzolamide and latanoprost on intraocular pressure reduction on rabbit’s eye. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-3. Available from: [Link]
-
Kallinderis, K., et al. (2000). Additive effect of latanoprost and dorzolamide in patients with elevated intraocular pressure. Acta Ophthalmologica Scandinavica, 78(4), 447-450. Available from: [Link]
-
Konstas, A. G., et al. (2008). Second Line Therapy With Dorzolamide/Timolol or Latanoprost/Timolol Fixed Combination versus Adding Dorzolamide/Timolol Fixed Combination to Latanoprost Monotherapy. Investigative Ophthalmology & Visual Science, 49(13), 2616. Available from: [Link]
-
Nagai, N., et al. (2016). Evaluation of Rabbit Model for Glaucoma Study: Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol. Japanese Journal of Pharmaceutical Health Care and Sciences, 42(9), 645-650. Available from: [Link]
-
Niazi, M. K., et al. (2004). Comparative study of dorzolamide and latanoprost on intraocular pressure reduction on rabbit’s eye. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-3. Available from: [Link]
-
Orzalesi, N., et al. (2000). Effect of Timolol, Latanoprost, and Dorzolamide on Circadian IOP in Glaucoma or Ocular Hypertension. Investigative Ophthalmology & Visual Science, 41(9), 2566-2573. Available from: [Link]
-
Smith, L. N., et al. (2010). Effects of topical administration of latanoprost, timolol, or a combination of latanoprost and timolol on intraocular pressure, pupil size, and heart rate in clinically normal dogs. American journal of veterinary research, 71(9), 1055-1061. Available from: [Link]
-
Stjernschantz, J., & Alm, A. (2004). The effect of a single dose of topical 0.005% latanoprost and 2% dorzolamide/0.5% timolol combination on the blood-aqueous barrier in dogs: a pilot study. Veterinary Ophthalmology, 7(3), 177-181. Available from: [Link]
-
Tura, A., et al. (2001). Effect of latanoprost and timolol on the histopathology of the rabbit conjunctiva. Investigative ophthalmology & visual science, 42(3), 679-687. Available from: [Link]
-
Various Authors. (2021). Here's the Washout Period for Each Glaucoma Medication. Eyes On Eyecare. Available from: [Link]
-
Wang, Y., et al. (2017). Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose. Experimental and Therapeutic Medicine, 14(1), 743-749. Available from: [Link]
-
Wentz, S. M. (2008). Dorzolamide/timolol plus latanoprost is an effective second-line therapy for open-angle glaucoma. American Academy of Ophthalmology. Available from: [Link]
-
Whitson, J. T., et al. (2001). Additive intraocular pressure lowering effect of various medications with latanoprost. American journal of ophthalmology, 132(6), 838-843. Available from: [Link]
Sources
- 1. Additive effect of latanoprost and dorzolamide in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of latanoprost and timolol on the histopathology of the rabbit conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsionline.com [jpsionline.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effect of timolol, latanoprost, and dorzolamide on circadian IOP in glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Dorzolamide and Other Carbonic Anhydrase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, data-driven comparison of dorzolamide with other key carbonic anhydrase inhibitors (CAIs) in vitro. Moving beyond simple efficacy statements, we will dissect the nuances of inhibitory potency, isoform selectivity, and the experimental methodologies required to generate these critical datasets. This document is structured to provide not only comparative data but also the foundational knowledge to critically evaluate and design in vitro studies for novel CAIs.
The Principle of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a vast array of physiological processes.[1] Their primary and most studied function is the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This catalytic activity is central to pH regulation, CO₂ transport, ion exchange, and fluid secretion across biological membranes.[1]
The therapeutic utility of CAIs, from treating glaucoma to their investigation as anti-cancer agents, hinges on their ability to attenuate this catalytic activity.[2][3] In the ciliary processes of the eye, inhibition of carbonic anhydrase II (CA-II) reduces the formation of bicarbonate, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP).[3] In oncology, the focus is often on the tumor-associated isoforms CA-IX and CA-XII, which are upregulated in hypoxic conditions and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[2][4]
Therefore, the in vitro characterization of a CAI is not merely about its potency but critically, its selectivity across the 15 known human CA isoforms. A lack of selectivity can lead to off-target effects, a significant challenge in the clinical application of systemic CAIs like acetazolamide.[3][5]
Comparative Inhibitory Potency and Selectivity: A Data-Driven Analysis
The cornerstone of in vitro comparison is the inhibition constant (Kᵢ), which represents the affinity of an inhibitor for the enzyme. A lower Kᵢ value signifies a higher potency. The following table summarizes the Kᵢ values for dorzolamide and other prominent sulfonamide-based CAIs against key human carbonic anhydrase (hCA) isoforms, as determined by the stopped-flow CO₂ hydration assay.
Table 1: In Vitro Inhibition Constants (Kᵢ, nM) of Selected CAIs Against Key hCA Isoforms
| Inhibitor | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IV (Membrane-bound) | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) |
| Dorzolamide | 600[6] | 0.18[6] | 6.9[6] | 55.7[7] | 9.1[7] |
| Brinzolamide | >10000[7] | 5.8[7] | 370.8[7] | 55.7[7] | 9.1[7] |
| Acetazolamide | 250 | 12[8] | - | 25 | 5.7 |
| Methazolamide | 50 | 14 | - | 28 | 6.2 |
Expert Insights:
-
Potency against hCA II: Dorzolamide exhibits exceptional potency against hCA II, the primary isoform in the ciliary body, with a sub-nanomolar Kᵢ value.[6] This high affinity is fundamental to its efficacy as a topical anti-glaucoma agent. Brinzolamide is also a potent hCA II inhibitor, though slightly less so than dorzolamide.[7]
-
Selectivity Profile: A key differentiator lies in the selectivity against the ubiquitous cytosolic isoform, hCA I. Dorzolamide is significantly more selective for hCA II over hCA I (over 3000-fold) compared to acetazolamide and methazolamide.[6] This selectivity is crucial for minimizing systemic side effects when a CAI enters circulation.[3] Brinzolamide shows even greater selectivity, with very weak inhibition of hCA I.[7]
-
Tumor-Associated Isoforms: Both dorzolamide and brinzolamide demonstrate potent inhibition of the tumor-associated isoform hCA XII and moderate inhibition of hCA IX.[7] This highlights their potential as scaffolds for the development of anti-cancer therapeutics, although achieving high selectivity over hCA II remains a key challenge for drug designers.[9] The structural differences in the active site cavities between isoforms, particularly around the 130s subpocket, are exploited to design more selective inhibitors.[9][10]
Key In Vitro Experimental Methodologies
The robust in vitro comparison of CAIs relies on well-validated and reproducible assays. The choice of assay depends on the research goal, from high-throughput screening to detailed kinetic analysis.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard for determining the kinetic parameters of CA inhibition.[11] It directly measures the physiological reaction catalyzed by CAs. The principle involves the rapid mixing of two solutions: one containing the enzyme and a pH indicator, and the other containing CO₂-saturated water. The enzymatic hydration of CO₂ generates protons, causing a pH drop that is monitored spectrophotometrically via the color change of the pH indicator.[11] The initial rate of this reaction is proportional to the active enzyme concentration and is reduced in the presence of an inhibitor.
Diagram of the Stopped-Flow CO₂ Hydration Assay Workflow:
Caption: Workflow for high-throughput screening of CA inhibitors using the pNPA assay.
Step-by-Step Protocol: Colorimetric Esterase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6. [12] * Enzyme Solution: Prepare a working solution of the CA enzyme in the assay buffer.
-
Substrate Stock Solution: Prepare a 20 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. This should be prepared fresh. [12] * Inhibitor Solutions: Prepare serial dilutions of the test compounds and a positive control (e.g., Acetazolamide) in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 180 µL of Assay Buffer. [12] * Add 10 µL of the CA enzyme solution to the sample and control wells. For blank wells, add 10 µL of assay buffer.
-
Add the desired volume of inhibitor solution to the test wells and an equivalent volume of solvent to the control and blank wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells. [12] * Immediately place the plate in a microplate reader.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes at 25°C. [12] * Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Carbonic Anhydrase and Cellular Signaling
The primary role of CAs is pH regulation, which is itself a critical component of numerous signaling pathways. By catalyzing the CO₂ hydration/dehydration reaction, CAs influence the local concentrations of H⁺ and HCO₃⁻, which can modulate the activity of pH-sensitive proteins and transporters.
In pathological contexts like cancer, the activity of isoforms such as CA-IX is intimately linked to the cellular response to hypoxia and acidosis. [4]CA-IX contributes to maintaining a relatively alkaline intracellular pH (pHi) while acidifying the extracellular microenvironment, a condition that favors tumor invasion and metastasis and confers resistance to certain therapies. [4]The inhibition of CA-IX can disrupt this pH balance, potentially sensitizing cancer cells to treatment. Furthermore, fluctuations in pCO₂, as might occur with intermittent blood flow in tumors, can be transduced by intracellular CAs into pHi oscillations, which in turn can modulate downstream pathways involving calcium and mTOR signaling. [13][14] Diagram of CA-IX's Role in Tumor Cell pH Regulation:
Caption: CA-IX contributes to an acidic tumor microenvironment while maintaining intracellular pH.
Conclusion
The in vitro comparison of carbonic anhydrase inhibitors is a multifaceted process that requires a deep understanding of enzyme kinetics, isoform selectivity, and appropriate assay selection. Dorzolamide stands out for its high potency against hCA II and a favorable selectivity profile over hCA I, which underpins its clinical success as a topical anti-glaucoma drug. The data presented here demonstrates that while other inhibitors like brinzolamide and acetazolamide are also effective, they possess distinct in vitro characteristics. For researchers in drug development, a thorough in vitro characterization using robust methodologies, such as the stopped-flow CO₂ hydration assay, is an indispensable step in identifying lead candidates with the desired potency and selectivity profile for their intended therapeutic application, be it in ophthalmology, oncology, or other fields where CA modulation is beneficial.
References
-
Ishii, K., et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377-382. Available at: [Link]
- Maren, T. H., et al. (1993). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology, 9(1), 35-49.
-
Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 6033. Available at: [Link]
-
Angeli, A., et al. (2018). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 23(10), 2633. Available at: [Link]
-
Angeli, A., et al. (2019). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 24(22), 4066. Available at: [Link]
-
de la Mora, E., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
-
Brynda, J., et al. (2020). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1734-1742. Available at: [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4272. Available at: [Link]
-
Siesky, B., et al. (2016). A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. Journal of Ophthalmology, 2016, 8269687. Available at: [Link]
-
Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Molecular Biosciences, 10, 1294243. Available at: [Link]
-
Hulikova, A., et al. (2014). Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure. Journal of Biological Chemistry, 289(37), 25858-25871. Available at: [Link]
-
Hulikova, A., et al. (2014). Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. Journal of Biological Chemistry, 289(37), 25858-25871. Available at: [Link]
-
Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 31(3-4), 515-531. Available at: [Link]
-
Angeli, A., et al. (2017). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 18(11), 2445. Available at: [Link]
-
McKenna, R., & Supuran, C. T. (2014). Carbonic Anhydrases: Role in pH Control and Cancer. Subcellular Biochemistry, 75, 3-17. Available at: [Link]
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2853-2863.
-
Khodarahmi, R., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 566-574. Available at: [Link]
-
Geyer, R. R., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 149. Available at: [Link]
-
Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7077-7083. Available at: [Link]
- Mehrabi, M., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 566-574.
- ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. [Table].
-
Silver, L. H. (1998). Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes. Archives of Ophthalmology, 116(10), 1301-1305. Available at: [Link]
-
Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7056. Available at: [Link]
-
Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. American Journal of Ophthalmology, 132(2), 235-243. Available at: [Link]
- ResearchGate. (n.d.). Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). [Figure].
-
Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison. Available at: [Link]
- Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640.
- ResearchGate. (n.d.). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. [Publication].
Sources
- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating Dorzolamide's Effect on Retinal and Choroidal Blood Flow
This guide provides an in-depth, technical comparison of dorzolamide's effects on retinal and choroidal blood flow against other common glaucoma therapies. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to support experimental design and data interpretation in the study of ocular hemodynamics.
Introduction: The Significance of Ocular Blood Flow in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive death of retinal ganglion cells. While elevated intraocular pressure (IOP) is a major risk factor, there is growing evidence that vascular abnormalities and compromised blood flow to the retina and optic nerve head also play a crucial role in the disease's pathogenesis.[1] Consequently, the ideal glaucoma therapy should not only lower IOP but also positively influence ocular perfusion.
Dorzolamide, a topical carbonic anhydrase inhibitor (CAI), reduces IOP by decreasing the production of aqueous humor.[2][3] Beyond its hypotensive effects, dorzolamide has been investigated for its potential to modulate retinal and choroidal blood flow, a topic of considerable interest in the development of more effective glaucoma treatments.
Mechanism of Action: How Dorzolamide Influences Ocular Vasculature
Dorzolamide's influence on ocular blood flow is believed to be multifactorial, stemming from both its primary IOP-lowering effect and a direct vasodilatory action on the ocular vasculature.[4][5]
-
IOP Reduction and Ocular Perfusion Pressure: By lowering IOP, dorzolamide increases the ocular perfusion pressure (OPP), which is the pressure gradient that drives blood into the eye. An improved OPP can lead to enhanced blood flow in the retina and choroid.[6]
-
Direct Vasodilation: Studies suggest that dorzolamide may have a direct vasodilatory effect on retinal arterioles.[4] This effect is theorized to arise from local CO2 retention or a reduction in local tissue pH, leading to vasodilation and increased blood flow.[5] Another proposed mechanism involves a direct action on the vascular smooth muscle, independent of carbonic anhydrase inhibition.[5]
Below is a diagram illustrating the proposed mechanisms of dorzolamide's action on ocular blood flow.
Caption: Proposed dual mechanism of dorzolamide on ocular blood flow.
Comparative Analysis: Dorzolamide vs. Other Glaucoma Medications
A critical aspect of validating dorzolamide's effects is to compare its performance against other classes of glaucoma medications. The following table summarizes the known effects of dorzolamide and its common alternatives on retinal and choroidal blood flow, based on available literature.
| Medication Class | Example(s) | Effect on Retinal Blood Flow | Effect on Choroidal Blood Flow | Supporting Evidence |
| Carbonic Anhydrase Inhibitors | Dorzolamide, Brinzolamide | Generally increased blood flow velocity.[1][7][8][9][10] Some studies show no significant change.[4][11] | Variable; some studies report increases,[4][12] while others show no detectable effect.[13][14] | A meta-analysis concluded that topical CAIs increase ocular blood flow velocities in the retinal circulation and posterior ciliary arteries.[1][7] |
| Beta-Blockers | Timolol | Generally neutral or may cause a slight decrease.[15][16] | Generally neutral or may cause a slight decrease.[15] | Timolol can lower IOP but may also cause vasoconstriction by blocking β-2 receptors.[16] |
| Prostaglandin Analogs | Latanoprost | May increase blood flow, though evidence is mixed. | May increase blood flow. | These agents primarily increase uveoscleral outflow to lower IOP. |
| Alpha-Adrenergic Agonists | Brimonidine | May have a neuroprotective effect and can increase blood flow. | May increase blood flow. | Brimonidine has a dual mechanism of decreasing aqueous production and increasing uveoscleral outflow. |
Experimental Protocols for Validating Ocular Blood Flow
To rigorously assess the impact of dorzolamide on ocular hemodynamics, validated and reproducible experimental protocols are essential. Below are detailed methodologies for two widely used techniques: Laser Doppler Flowmetry and Optical Coherence Tomography Angiography (OCT-A).
Laser Doppler Flowmetry (LDF) for Retinal Blood Flow Measurement
LDF is a non-invasive technique that measures the flux of red blood cells in a specific area of tissue.[17]
Experimental Workflow:
Sources
- 1. aoa.org [aoa.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 4. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Literature review and meta-analysis of topical carbonic anhydrase inhibitors and ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Dorzolamide, visual function and ocular hemodynamics in normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of dorzolamide hydrochloride 2% on the retinal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Dorzolamide on Choroidal Blood Flow, Ciliary Blood Flow, and Aqueous Production in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of dorzolamide on choroidal blood flow, ciliary blood flow, and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dorzolamide and timolol on ocular blood flow in patients with primary open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Intraocular Pressure, Blood Pressure, Ocular Perfusion Pressure and Blood Flow Fluctuations During Dorzolamide Versus Timolol Add-On Therapy in Prostaglandin Analogue Treated Glaucoma Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ocular blood flow assessment using continuous laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Tolerability of Dorzolamide and Brinzolamide Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Efficacy is Equivalent, but Tolerability Defines the Choice
Dorzolamide and Brinzolamide are mainstays in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Both agents effectively reduce IOP by inhibiting carbonic anhydrase in the ciliary processes, thereby suppressing aqueous humor secretion. While their IOP-lowering efficacy is considered clinically equivalent, their local tolerability profiles diverge significantly, impacting patient adherence and quality of life. This guide will elucidate that the primary differentiator lies in formulation characteristics: Brinzolamide's neutral pH suspension formulation generally offers superior ocular comfort, whereas Dorzolamide's acidic solution formulation is associated with a higher incidence of stinging and burning upon instillation. Conversely, the suspension nature of Brinzolamide can lead to transient blurred vision, a less frequent complaint with the Dorzolamide solution.
The Physicochemical Nexus: Understanding the Root of Tolerability Differences
The distinct patient experiences with Dorzolamide and Brinzolamide are not arbitrary; they are deeply rooted in the fundamental physicochemical properties of their respective ophthalmic formulations. The causality behind their tolerability profiles is a critical consideration for formulation scientists and clinicians alike.
-
The Critical Role of pH: The most significant factor influencing immediate ocular comfort is the pH of the formulation. The physiological pH of human tears is approximately 7.4-7.6.
-
Brinzolamide (Azopt®) is formulated as a suspension at a near-physiological pH of approximately 7.2 to 7.5. This proximity to the natural tear film pH minimizes disruption to the ocular surface homeostasis, resulting in significantly less stinging and burning upon instillation.
-
Dorzolamide (Trusopt®) is formulated as an aqueous solution at an acidic pH of 5.6. This acidity is necessary to maintain the solubility and stability of the dorzolamide hydrochloride salt. However, this low pH is a primary driver of the ocular discomfort, including burning and stinging, frequently reported by patients.
-
-
Solution vs. Suspension: The physical form of the drug delivery system also plays a key role.
-
Dorzolamide is a solution, meaning the active drug is fully dissolved in the vehicle. This results in uniform delivery with each drop and typically does not interfere with vision.
-
Brinzolamide is a suspension, consisting of solid drug particles dispersed in a liquid vehicle. While this formulation allows for a more neutral pH, it is also the direct cause of transient blurred vision reported by some patients immediately following instillation, as the particles temporarily disrupt the tear film's optical clarity.
-
Head-to-Head Comparison: Clinical Evidence on Tolerability
Extensive clinical research has consistently demonstrated a trade-off between the primary side effects of the two drugs. Patient preference studies often favor Brinzolamide due to its superior comfort profile, which can be a crucial factor in long-term treatment adherence.
Ocular Discomfort: Stinging and Burning
The most consistently reported difference is the incidence and severity of stinging and burning.
-
Dorzolamide: A significantly higher percentage of patients report ocular discomfort, characterized as stinging, burning, or general pain, immediately after instillation of Dorzolamide compared to Brinzolamide. In one study, 13.1% of patients using Dorzolamide with Timolol reported ocular discomfort, compared to just 1.7% in the Brinzolamide with Timolol group. Another study using a visual analogue scale found significantly higher pain scores 10 seconds post-instillation with Dorzolamide compared to Brinzolamide or a placebo. Of 21 healthy volunteers in one trial, 71.4% experienced moderate to severe irritation with Dorzolamide, versus only 9.5% with Brinzolamide.
-
Brinzolamide: Consistently demonstrates a superior comfort profile, with multiple studies confirming significantly less ocular burning and stinging. This is a direct consequence of its neutral pH formulation.
Visual Disturbance
-
Brinzolamide: The primary tolerability challenge for Brinzolamide is transient blurred vision. Being a suspension, the particles can temporarily interfere with vision until they are cleared from the tear film. One study found that while both drugs caused some blurring, it was significantly more severe with Brinzolamide at 1 minute post-instillation.
-
Dorzolamide: As a solution, it is less likely to cause blurred vision. However, the irritation from the acidic pH can cause reflex tearing, which may also lead to temporary visual disturbances.
Other Adverse Events
Both medications are generally well-tolerated systemically. Local adverse events beyond stinging and blurred vision include:
-
Taste Abnormality (Dysgeusia): A common side effect for all systemic and topical carbonic anhydrase inhibitors, as the drug can drain through the nasolacrimal duct and be tasted. Incidence is generally similar between the two drugs.
-
Ocular Redness (Hyperemia): Some studies have noted a higher incidence of redness with Dorzolamide, likely linked to the irritation caused by its low pH.
-
Patient Preference: In crossover studies where patients receive both medications, a significant majority typically prefer Brinzolamide. In one such study, 79.2% of patients who expressed a preference favored the Brinzolamide/Timolol combination over the Dorzolamide/Timolol combination, citing better comfort. Another study found that 59% of patients preferred Brinzolamide to Dorzolamide after being switched.
Quantitative Data Summary
The following tables summarize the key tolerability and efficacy findings from comparative clinical trials.
Table 1: Comparison of Key Formulation Properties and Efficacy
| Parameter | Dorzolamide 2% | Brinzolamide 1% | Reference(s) |
| Formulation Type | Solution | Suspension | |
| pH | ~5.6 | ~7.2 - 7.5 | |
| IOP-Lowering Efficacy | Equivalent to Brinzolamide | Equivalent to Dorzolamide |
Table 2: Summary of Key Tolerability Outcomes from Clinical Studies
| Adverse Event | Dorzolamide | Brinzolamide | Key Findings | Reference(s) |
| Stinging / Burning | High Incidence | Low Incidence | Significantly more frequent and severe with Dorzolamide. | |
| Blurred Vision | Low Incidence | Higher Incidence | More common and can be more severe with Brinzolamide post-instillation. | |
| Overall Adverse Events | Higher Incidence | Lower Incidence | More patients experience at least one adverse event with Dorzolamide. | |
| Patient Preference | Lower | Higher | Majority of patients prefer Brinzolamide, citing comfort. |
Experimental Protocols for Assessing Ocular Tolerability
The evaluation of ophthalmic drug tolerability requires robust, self-validating methodologies. The protocols described below are standard in the field and foundational to the data presented in this guide. The causality behind these choices is to capture both objective clinical signs and subjective patient symptoms accurately.
Protocol: Clinical Assessment of Ocular Comfort (Visual Analogue Scale)
-
Objective: To quantify the subjective experience of ocular discomfort (stinging, burning, pain) immediately following instillation.
-
Methodology:
-
Establish a baseline comfort level by having the subject rate their current ocular comfort on a 100-mm Visual Analogue Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "pain as bad as it can be".
-
Instill one drop of the test formulation (e.g., Dorzolamide 2%) into the cul-de-sac of one eye.
-
At pre-determined time points (e.g., 10 seconds, 3 minutes, 10 minutes) post-instillation, instruct the subject to mark the VAS to indicate their level of pain.
-
A washout period of sufficient duration must be implemented before testing the comparator drug in a crossover design to ensure no carry-over effect.
-
-
Rationale: The VAS is a validated, sensitive tool for converting a subjective perception into a quantitative data point, allowing for statistical comparison between formulations. The multiple time points capture both the peak and duration of discomfort.
Protocol: Evaluation of Ocular Surface Integrity (Slit-Lamp Biomicroscopy)
-
Objective: To objectively assess changes to the ocular surface, such as conjunctival hyperemia (redness) and corneal epithelial damage (superficial punctate keratitis).
-
Methodology:
-
Perform a baseline examination using a slit-lamp biomicroscope. Grade conjunctival hyperemia using a standardized scale (e.g., 0-4, none to severe).
-
Instill one drop of fluorescein sodium dye into the tear film.
-
After 1-2 minutes, examine the cornea under cobalt blue light. Grade the presence of superficial punctate keratitis (SPK) based on the number and confluence of staining spots in different corneal zones.
-
Subjects are treated with the study medication for a pre-determined period (e.g., 3 months).
-
Repeat the slit-lamp examination at follow-up visits to assess any changes from baseline.
-
-
Rationale: This protocol provides objective, clinician-observed data on the physiological impact of the formulation on the delicate structures of the ocular surface. It serves as a critical counterpart to subjective patient-reported symptoms.
Visualizing the Tolerability Trade-Off
The relationship between formulation properties and patient-reported outcomes can be visualized to clarify the core differences.
Caption: Formulation properties and their primary tolerability consequences.
Experimental Workflow for a Comparative Tolerability Trial
A robust clinical trial design is essential for generating reliable comparative data. The following workflow illustrates a standard crossover study design.
Caption: Diagram of a randomized crossover clinical trial workflow.
Conclusion for the Drug Development Professional
The comparative analysis of Dorzolamide and Brinzolamide offers a clear lesson in ophthalmic drug development: the formulation vehicle is as critical to therapeutic success as the active pharmaceutical ingredient itself. While both molecules achieve the desired pharmacological effect of IOP reduction, their commercial viability and patient acceptance are significantly influenced by tolerability.
For researchers and scientists, the key takeaway is that Brinzolamide's formulation strategy—prioritizing physiological compatibility via a neutral pH at the cost of transient visual disturbance—has resulted in a product that is preferred by a majority of patients due to enhanced comfort. In contrast, Dorzolamide's formulation, while simpler as a solution, presents a significant comfort hurdle due to its acidity. This guide underscores the imperative to co-develop the drug and its delivery system, with patient-centric factors like comfort being paramount from the earliest stages of formulation design. Future innovations in topical CAIs should aim to combine the comfort of a neutral pH formulation with the visual clarity of a solution to create a truly optimized patient experience.
References
-
Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. American Journal of Ophthalmology, 132(2), 235-243. [Link]
-
Drugs.com. (n.d.). Brinzolamide Ophthalmic vs Dorzolamide Ophthalmic Comparison. Retrieved from [Link]
-
Kim, J. M., et al. (2001). Comparisons of Intraocular-Pressure- Lowering Efficacy and Side Effects of 2% Dorzolamide and 1% Brinzolamide. Korean Journal of Ophthalmology, 15(1), 35-41. [Link]
-
Barnebey, H., & Shelton, R. (2001). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. Clinical Therapeutics, 23(8), 1297-1307. [Link]
-
Barnebey, H., & Shelton, R. (2001). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. ResearchGate. [Link]
-
El-Hifnawy, M. S., et al. (2018). Brinzolamide/timolol versus dorzolamide/timolol fixed combinations: A hospital-based, prospective, randomized study. Saudi Journal of Ophthalmology, 32(1), 15-20. [Link]
-
Realini, T., et al. (2015). Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. Clinical Ophthalmology, 9, 2231-2239. [Link]
-
Auger, G. A., Raynor, M., & Longstaff, S. (2012). Patient perspectives when switching from Cosopt® (dorzolamide-timolol) to Azarga™ (brinzolamide-timolol) for glaucoma requiring multiple drug therapy. Clinical Ophthalmology, 6, 603-609. [Link]
-
ResearchGate. (n.d.). Comparison of side effects between dorzolamide- timolol and brinzolamide-timolol eye drops. Retrieved from [Link]
-
Guedes, R. A., et al. (2001). Cost-minimisation Study of Dorzolamide Versus Brinzolamide in the Treatment of Ocular Hypertension and Primary Open-Angle Glaucoma: In Four European Countries. PharmacoEconomics, 19(9), 923-930. [Link]
-
Mundorf, T. K., et al. (2013). Preference for a fixed combination of brinzolamide/timolol versus dorzolamide/timolol among patients with open-angle glaucoma or ocular hypertension. Taylor & Francis Online, 22(3), 324-331. [Link]
-
Realini, T., et al. (2015). Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study. Dove Medical Press, 9, 2231-2239. [Link]
-
Michaud, J. E., & Friren, B. (2001). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. ResearchGate. [Link]
- Angmo, D., et al. (2022). Efficacy and Safety of a Fixed-Dose Combination of Brinzolamide 1%/Timolol 0.5% vs. Dorzolamide 2%/Timolol 0.5% in Indian Patients With Primary Open-Angle Glaucoma or
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of Dorzolamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe handling of Dorzolamide, (+/-)-(cis)-, a potent carbonic anhydrase inhibitor. As a sulfonamide derivative classified as hazardous, understanding and implementing rigorous safety protocols is not merely a matter of compliance but a critical component of responsible laboratory practice. This document moves beyond a simple checklist, offering causal explanations for each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Core Hazard Assessment: Understanding the Risks
Dorzolamide Hydrochloride is a white to off-white crystalline powder that presents several key hazards that dictate our handling procedures.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause damage to organs through prolonged or repeated exposure .[2][3][4] As a sulfonamide, it carries the risk of inducing hypersensitivity reactions in susceptible individuals.[5][6] Therefore, all protocols are designed to minimize direct contact, inhalation, and ingestion.
| Hazard Classification | Description | Primary Exposure Routes | Mitigation Strategy |
| Acute Oral Toxicity (Category 4) | Harmful if ingested. Animal studies indicate potential for serious health damage from accidental ingestion.[7] | Ingestion (hand-to-mouth) | Strict hygiene, prohibition of eating/drinking in the lab, proper PPE. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the central nervous system, gastrointestinal tract, bone, blood, and bladder through prolonged or repeated exposure.[4] | Inhalation, Dermal Absorption, Ingestion | Engineering controls, consistent and correct use of PPE, defined handling protocols. |
| Sulfonamide Hypersensitivity | Potential for allergic reactions, which can be severe (e.g., Stevens-Johnson syndrome), even with topical administration due to systemic absorption.[5][6] | Dermal Absorption, Inhalation | Minimizing all direct contact through appropriate gloves and body protection. |
The First Line of Defense: Engineering Controls
Personal protective equipment (PPE) is the final barrier between you and the chemical. The primary method for exposure control is the implementation of robust engineering solutions.
-
Ventilation: All handling of Dorzolamide powder must be conducted in a well-ventilated area. For laboratory-scale work, a certified chemical fume hood is mandatory to control airborne particulates.[7]
-
Containment: For procedures involving weighing or generating dust, a ventilated balance enclosure or a laminar flow cabinet provides an additional, crucial layer of containment.[7] This is because the fine, crystalline nature of the powder increases the risk of aerosolization, which is a primary route for inhalation exposure.
-
Occupational Exposure Limit (OEL): An established OEL for Dorzolamide Hydrochloride is 0.04 mg/m³ as an 8-hour time-weighted average (TWA).[7][8] Engineering controls are essential to ensure that airborne concentrations remain well below this limit.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the specific task. The following protocol is a mandatory minimum for handling Dorzolamide in solid or solution form.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87-rated (or equivalent, such as European Standard EN166) chemical safety goggles must be worn at all times when in the laboratory where Dorzolamide is handled.[2][8]
-
Splash/Powder Risk: When weighing the solid form or handling bulk solutions where a splash potential exists, a full-face shield worn over safety goggles is required.[7][8] This provides a secondary barrier against splashes and airborne particles reaching the face.
Hand Protection
-
Glove Selection: Use powder-free nitrile gloves.[8][9] PVC gloves are not recommended as they offer poor protection against chemical exposure.[9] The thickness of the glove is a factor, but chemical compatibility is paramount.
-
Gloving Protocol:
-
Double-gloving is recommended when handling the solid compound or concentrated solutions. This allows for the removal of the outer, contaminated glove without exposing the skin.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves frequently , at least every 30-60 minutes, or immediately if contamination is known or suspected.[9] This mitigates the risk of permeation, where the chemical can pass through the glove material over time.
-
Body Protection
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a disposable gown with cuffed sleeves should be worn over the lab coat.[8] The cuffs of the gloves should be pulled over the cuffs of the gown to ensure a complete seal.[9]
Respiratory Protection
The need for respiratory protection is dictated by the procedure and the effectiveness of engineering controls.
-
Required for Powder Handling: When weighing or handling Dorzolamide powder outside of a ventilated enclosure, a NIOSH-approved respirator with a P2 or P3 particulate filter (or N95 equivalent) is required.[7]
-
Emergency/Spill Response: For cleaning large spills, a chemical cartridge-type respirator or even a self-contained breathing apparatus (SCBA) may be necessary, depending on the scale of the spill.[7]
PPE Quick-Reference Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat/Disposable Gown | Required (N95/P2) |
| Preparing Solutions | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Recommended if not in Fume Hood |
| Handling Solutions | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | Safety Goggles & Face Shield | Double Pair Utility/Nitrile Gloves | Disposable Gown/Coveralls | Required (Cartridge/SCBA) |
Procedural Workflow: From Receipt to Disposal
This workflow provides a step-by-step guide for the entire lifecycle of Dorzolamide within the laboratory.
Caption: Workflow for Safe Handling of Dorzolamide.
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to spills and exposures is critical. All personnel must be trained on these procedures.
Spill Response Logic
Caption: Logic Diagram for Dorzolamide Spill Response.
Step-by-Step Spill Cleanup (Minor Spill)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: At a minimum, wear a disposable gown, two pairs of chemically resistant gloves, safety goggles with a face shield, and an N95/P2 respirator.[7][10]
-
Containment: For powders, gently cover with a damp paper towel to prevent aerosolization.[11] For liquids, surround the spill with absorbent pads.
-
Cleanup: Use dry cleanup procedures for solids; sweep or gently vacuum (if the vacuum is rated for hazardous dust) and place into a clearly labeled, sealable container.[7] For liquids, use absorbent pads and place them in the waste container.
-
Decontamination: Clean the spill area, working from the outside in. Use a detergent solution, followed by an appropriate decontamination agent (like a 10% bleach solution), and then a neutralizer (like sodium thiosulfate).[10][12] Finally, rinse with water.
-
Disposal: All contaminated materials, including PPE, must be placed in a labeled hazardous waste container.[2]
Personnel Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[2][8] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8][14]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Call a poison control center or seek immediate medical attention.[2]
Waste Disposal
All Dorzolamide waste is considered hazardous.
-
Contaminated Materials: All used PPE, absorbent pads, and cleaning materials must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Dispose of unused or expired Dorzolamide as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[3][13]
-
Empty Containers: "Empty" containers may retain residue and should be disposed of as hazardous waste.[7]
Physicochemical Data for Safety Reference
| Property | Value | Source |
| Chemical Name | (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride | [1] |
| CAS Number | 130693-82-2 | [1][2] |
| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ | [1][15] |
| Molecular Weight | 360.9 g/mol | [1][15] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water; slightly soluble in methanol and ethanol | [1] |
References
-
SDS: Dorzolamide Hydrochloride –Timolol Maleate Ophthalmic Solution. Medline. [Link]
-
Dorzolamide. PubChem, National Institutes of Health. [Link]
-
Dorzolamide Hydrochloride. PubChem, National Institutes of Health. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]
-
Spills Direct Skin or Eye Contact Disposal. ASHP Publications. [Link]
-
Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]
-
Cleaning up spills. MyHealth.Alberta.ca. [Link]
-
Draft Guidance on Dorzolamide Hydrochloride. (2017). U.S. Food and Drug Administration. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists. [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. [Link]
-
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION - Dorzolamide. (2021). Health Canada. [Link]
-
Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. U.S. Food and Drug Administration. [Link]
-
Dorzolamide: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. drugs.com [drugs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. pppmag.com [pppmag.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. Cleaning up spills [myhealth.alberta.ca]
- 12. publications.ashp.org [publications.ashp.org]
- 13. pharmacopoeia.com [pharmacopoeia.com]
- 14. medline.com [medline.com]
- 15. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


